molecular formula C10H6ClN3 B1445226 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1339882-58-4

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1445226
CAS No.: 1339882-58-4
M. Wt: 203.63 g/mol
InChI Key: REOOYXQSVXFKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C 10 H 6 ClN 3 and a molecular weight of 203.63 g/mol . It is supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . This compound is a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The structure features both a pyrazole heterocycle and a benzonitrile core, making it a valuable scaffold for constructing more complex molecules. Its main application lies in its role as a key building block for the synthesis of various pharmacologically active compounds. For instance, structurally related pyrazole-benzonitrile derivatives are documented as key intermediates in the preparation of active pharmaceutical ingredients, such as androgen receptor antagonists . Researchers value this compound for its potential in developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to contact us for specific application support and to verify compound suitability for their experimental protocols.

Properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOOYXQSVXFKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734497
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339882-58-4
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: A Technical Guide for N-Aryl Pyrazole Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl pyrazole motif is a privileged pharmacophore in modern drug discovery, serving as a critical structural vector in the design of non-steroidal androgen receptor (AR) antagonists, kinase inhibitors, and agrochemicals. The compound 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile represents a highly functionalized intermediate where the precise spatial arrangement of the cyano, chloro, and pyrazole groups dictates downstream biological target engagement.

This whitepaper provides an in-depth technical roadmap for the synthesis of this molecule. By prioritizing mechanistic causality and self-validating experimental designs, we outline two orthogonal synthetic pathways: a primary metal-free Nucleophilic Aromatic Substitution (S_NAr) and a secondary transition-metal-catalyzed cross-coupling route.

Retrosynthetic Analysis & Mechanistic Causality

The construction of the critical C(aryl)–N(pyrazole) bond can be achieved via two distinct retrosynthetic disconnections, each relying on specific electronic and steric activations of the benzonitrile core.

  • The S_NAr Paradigm (Primary Route): Utilizing 2-chloro-4-fluorobenzonitrile. The strong electron-withdrawing nature of the para-cyano group significantly lowers the LUMO energy of the aromatic ring, making the C4 position highly susceptible to nucleophilic attack. Fluorine is the optimal leaving group here; its high electronegativity polarizes the C–F bond and stabilizes the transient anionic Meisenheimer complex[1].

  • The Cross-Coupling Paradigm (Orthogonal Route): Utilizing 4-bromo-2-chlorobenzonitrile. When fluorinated precursors are unavailable, transition-metal catalysis (Ullmann or Buchwald-Hartwig) is employed. The regioselectivity is governed by bond dissociation energies (BDE): the weaker C4–Br bond (~81 kcal/mol) undergoes oxidative addition preferentially over the C2–Cl bond (~96 kcal/mol)[2][3].

Retrosynthesis Target 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile SNAr_Precursor 2-Chloro-4-fluorobenzonitrile + 1H-Pyrazole Target->SNAr_Precursor S_NAr Disconnection (C-F Bond Cleavage) Ullmann_Precursor 4-Bromo-2-chlorobenzonitrile + 1H-Pyrazole Target->Ullmann_Precursor Cross-Coupling Disconnection (C-Br Bond Cleavage)

Caption: Retrosynthetic disconnections for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile via S_NAr or cross-coupling.

The S_NAr Mechanism: A Deep Dive

The base-promoted S_NAr reaction is the industry standard for this transformation due to its scalability and avoidance of heavy metal residues[4]. The mechanism proceeds via an addition-elimination pathway.

First, a mild inorganic base (e.g., K₂CO₃) deprotonates 1H-pyrazole (pKa ~14.3) to generate the highly nucleophilic pyrazolide anion. This anion attacks the C4 position of 2-chloro-4-fluorobenzonitrile. The resulting Meisenheimer complex is stabilized by the resonance effect of the para-cyano group. Finally, the rapid expulsion of the fluoride anion restores aromaticity, driving the reaction forward thermodynamically.

SNArMechanism Step1 Deprotonation 1H-Pyrazole + K2CO3 Step2 Pyrazolide Anion (Active Nucleophile) Step1->Step2 - KHCO3 Step3 Nucleophilic Attack at C4 of Arene Step2->Step3 + 2-Cl-4-F-PhCN Step4 Meisenheimer Complex (Stabilized by -CN) Step3->Step4 Rate Determining Step5 Fluoride Elimination (Product Formation) Step4->Step5 Fast

Caption: Stepwise mechanism of the base-promoted S_NAr reaction forming the N-aryl pyrazole linkage.

Quantitative Data & Reaction Optimization

The choice of solvent and base dictates the kinetic viability of the S_NAr pathway. The table below summarizes empirical optimization data, highlighting the causality behind condition selection.

ConditionSolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
A THFK₂CO₃652445Low solubility of the inorganic base; insufficient thermal activation for C–F cleavage.
B (Optimal) DMFK₂CO₃90492 High dielectric constant of DMF stabilizes the polar transition state of the Meisenheimer complex.
C DMSOCs₂CO₃251288The "Cesium effect" enhances pyrazole nucleophilicity; a highly viable room-temperature alternative.
D MeCNEt₃N801830Weak organic base is thermodynamically insufficient to fully deprotonate pyrazole.

Experimental Protocols (Self-Validating Systems)

Protocol A: Metal-Free S_NAr Synthesis (Primary Route)

Objective: Synthesize 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile with >98% HPLC purity without chromatographic purification.

  • Reagent Charging: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorobenzonitrile (10.0 g, 64.3 mmol) and 1H-pyrazole (4.8 g, 70.7 mmol, 1.1 equiv).

    • Causality: A slight excess of pyrazole ensures complete consumption of the valuable fluorinated starting material.

  • Solvent & Base Addition: Suspend the mixture in anhydrous DMF (50 mL) and add finely powdered K₂CO₃ (17.8 g, 128.6 mmol, 2.0 equiv).

    • Causality: Finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation in DMF.

  • Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.4).

  • Precipitation & Quench: Cool the mixture to room temperature and pour it slowly into 250 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The sudden drop in temperature and the high polarity of water force the hydrophobic product to precipitate immediately, preventing oiling out.

  • Isolation & Washing: Filter the resulting white precipitate under vacuum. Wash the filter cake with 1M aqueous HCl (50 mL), followed by cold water (2 × 50 mL).

    • Causality: The 1M HCl wash is a self-validating purification step; it neutralizes residual K₂CO₃ and protonates any unreacted 1H-pyrazole, washing the highly water-soluble pyrazolium salt into the filtrate.

  • Drying: Dry the solid in a vacuum oven at 50 °C to constant weight.

Protocol B: Copper-Catalyzed Ullmann Coupling (Orthogonal Route)

Objective: Achieve selective C4-arylation using a brominated precursor.

  • Catalyst Preparation: In a Schlenk flask under argon, combine 4-bromo-2-chlorobenzonitrile (5.0 g, 23.1 mmol)[2], 1H-pyrazole (1.9 g, 27.7 mmol), CuI (0.44 g, 10 mol%), and Cs₂CO₃ (15.0 g, 46.2 mmol).

  • Ligand Addition: Add anhydrous 1,4-dioxane (40 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.5 mL, 20 mol%).

    • Causality: DMEDA acts as a bidentate ligand, solubilizing the Cu(I) center and preventing its disproportionation or deactivation into inactive heterogeneous copper species[3].

  • Reaction: Heat to 110 °C for 18 hours.

    • Validation Check: GC-MS should confirm the presence of the product (m/z 203.0) and the absence of C2-arylation byproducts, validating the chemoselectivity of oxidative addition at the C–Br bond over the C–Cl bond.

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via recrystallization from hot ethanol.

References

1.1 - PMC / nih.gov (September 28, 2020). 2.4 - MDPI (March 22, 2019). 3.2 - Benchchem (Compound Data). 4.3 - White Rose eTheses Online (Mechanistic Insights).

Sources

Comprehensive Technical Guide: 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the aryl-pyrazole pharmacophore is a highly privileged scaffold. 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile serves as a versatile, highly reactive building block for synthesizing complex N-aryl heterocycles. This whitepaper provides an in-depth analysis of its structural identity, mechanistically driven synthetic workflows, and self-validating experimental protocols designed for high-yield isolation.

Crucially, this guide addresses the frequent isomeric confusion in chemical sourcing, clearly delineating the N-linked (1-yl) pyrazole from its C-linked (3-yl) counterpart used in commercial pharmaceutical manufacturing.

Chemical Identity & Structural Elucidation

It is critical for researchers to distinguish 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1339882-58-4)[1] from its structural isomer, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1)[2]. The 3-yl isomer features a carbon-carbon (C-C) linkage and serves as a key intermediate in the synthesis of the androgen receptor antagonist Darolutamide[3][4].

In contrast, the 1-yl isomer discussed in this guide features a carbon-nitrogen (C-N) bond. This structural difference dictates entirely different synthetic approaches—relying on Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal-catalyzed Suzuki-Miyaura coupling[5].

Physicochemical Properties Summary
PropertyValue
IUPAC Name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
CAS Number 1339882-58-4[1]
Molecular Formula C10H6ClN3[1]
Molecular Weight 203.63 g/mol [6]
SMILES String N#CC1=CC=C(N2N=CC=C2)C=C1Cl[7]
Storage Conditions Sealed in dry, 2-8°C[1]
Purity Standard >95% (typically >98% via HPLC)[6]

Mechanistic Pathways for C-N Bond Formation

The synthesis of 1-arylpyrazoles generally proceeds via two primary orthogonal pathways: Catalyst-Free SNAr and Copper-Catalyzed Ullmann Coupling .

The choice of pathway is dictated by the starting material. When utilizing, the SNAr pathway is highly preferred. The cyano (-CN) group acts as a powerful electron-withdrawing group (EWG), heavily depleting electron density at the ortho (C2) and para (C4) positions. While both positions are activated, fluorine is a vastly superior leaving group compared to chlorine in SNAr. Because the rate-determining step is the formation of the intermediate Meisenheimer complex, fluorine's high electronegativity stabilizes this transition state, ensuring strict regioselectivity for nucleophilic attack at C4, leaving the C2 chlorine intact.

If starting from 4-bromo-2-chlorobenzonitrile, an is required, as bromine is a poor leaving group for uncatalyzed SNAr but excellent for oxidative addition in transition-metal catalysis.

Synthesis_Workflow SM1 2-Chloro-4-fluorobenzonitrile (Highly Activated Electrophile) Cond1 SNAr Pathway K2CO3, DMF, 90°C Catalyst-Free SM1->Cond1 SM2 4-Bromo-2-chlorobenzonitrile (Aryl Halide Precursor) Cond2 Ullmann Coupling CuI, DMEDA, K2CO3 Toluene, 110°C SM2->Cond2 Pyr 1H-Pyrazole (Nucleophile) Pyr->Cond1 Pyr->Cond2 Prod 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS: 1339882-58-4 Cond1->Prod Regioselective C-N Bond Formation Cond2->Prod Oxidative Addition / Reductive Elimination

Synthetic workflows for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via SNAr and Ullmann coupling.

Validated Experimental Protocols

The following SNAr protocol is engineered as a self-validating system , ensuring that each step provides intrinsic feedback on the reaction's success, minimizing the need for downstream chromatographic purification.

Protocol A: Catalyst-Free Regioselective SNAr (Recommended)

Objective: Synthesize 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via regioselective nucleophilic aromatic substitution.

  • Step 1: Initiation & Reagent Assembly Charge a dry 100 mL round-bottom flask with 2-chloro-4-fluorobenzonitrile (1.0 eq, 10 mmol) and 1H-pyrazole (1.1 eq, 11 mmol). Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation of the base, leaving the carbonate anion "naked" and highly basic, efficiently deprotonating the pyrazole to form the highly nucleophilic pyrazolide anion.

  • Step 2: Base Addition & Propagation Add anhydrous K2CO3 (2.0 eq, 20 mmol) in one portion. Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4-6 hours.

    • Causality: K2CO3 is a mild, insoluble base that provides a heterogeneous reaction environment. This prevents unwanted side reactions (such as the hydrolysis of the nitrile group to an amide/carboxylic acid) that stronger, soluble bases (e.g., KOtBu) might trigger at elevated temperatures.

  • Step 3: In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Self-Validation Metric: The protocol validates its own progress when the UV trace shows the complete disappearance of the fluorinated precursor (m/z ~155) and the mass spectrum confirms a dominant [M+H]+ peak at m/z 204.0. If the starting material persists, the system dictates extending the reaction time by 2 hours rather than increasing the temperature, which could degrade the product.

  • Step 4: Quench & Phase-Separation Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice-water.

    • Causality: This step leverages the differential solubility of the components. DMF and inorganic salts (K2CO3, KF) are infinitely water-soluble, while the newly formed 1-arylpyrazole is highly hydrophobic. The product crashes out of solution as a solid precipitate, acting as an intrinsic purification step that bypasses the need for solvent extraction.

  • Step 5: Isolation & Drying Filter the resulting suspension through a Büchner funnel, wash the filter cake with cold water (3 x 20 mL) to remove residual DMF, and dry under vacuum at 50°C to constant weight.

Analytical Characterization & Quality Control

To definitively prove the successful synthesis of the 1-yl isomer over potential side products, researchers must rely on specific spectroscopic signatures:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of N-H: The broad pyrazole N-H singlet (typically ~12.5 ppm in starting material) will be completely absent, confirming N-arylation.

    • Regiochemistry Confirmation: The phenyl ring will display a highly characteristic ABX splitting pattern. The proton at C5 (between the pyrazole and the chloro group) will appear as a doublet of doublets (dd), while the C3 proton (ortho to the chloro group) will appear as a finely split doublet (d, J ~ 2.0 Hz).

  • LC-MS:

    • A sharp peak corresponding to the exact mass of the product. The isotopic pattern will clearly show an M and M+2 peak in a 3:1 ratio, validating the retention of the single chlorine atom.

Applications in Drug Discovery

The 1-arylpyrazole motif found in 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a highly sought-after structural feature in drug design. The pyrazole ring offers two distinct advantages:

  • Metabolic Stability: Unlike electron-rich phenyl rings, the pyrazole ring is relatively electron-deficient, making it highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Hydrogen Bonding: The N2 atom of the pyrazole acts as a potent hydrogen bond acceptor, often utilized to anchor molecules within the hinge region of kinase targets or the ligand-binding domains of nuclear receptors.

By utilizing this specific building block, medicinal chemists can rapidly functionalize the remaining nitrile and chloro groups (e.g., via reduction to benzylamines or Buchwald-Hartwig aminations) to generate diverse libraries of bioactive compounds.

References

  • , "1339882-58-4 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile", Accelachem.com. URL:[Link][6]

  • , "PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF", EP 3280710 B1. URL:[3][5]

  • , "2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | CID 67170102". URL:[Link][2] 5., "2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile". URL: [Link][4]

  • , "Nucleophilic Aromatic Substitution (SNAr)". URL:[Link]

  • , Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". URL:[Link]

Sources

Thermodynamic Solubility Profiling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical synthesis, purification, and formulation processes relies fundamentally on the thermodynamic solubility profile of the target compound. 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a highly functionalized aromatic intermediate characterized by competing polar and lipophilic moieties. This technical whitepaper provides an in-depth analysis of its solvation thermodynamics, details a self-validating empirical protocol for solubility determination, and presents a quantitative framework for solvent selection in process chemistry.

Structural Thermodynamics & Solvation Causality

Understanding the solubility of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile requires a mechanistic deconstruction of its structural features and how they dictate solvent-solute interactions:

  • The Benzonitrile Core: The cyano group (-C≡N) imparts a strong dipole moment to the molecule, making the core highly receptive to dipole-dipole interactions. Baseline1 [1].

  • The Pyrazole Ring: Substituted at the 4-position, the 1H-pyrazol-1-yl group extends the conjugated

    
    -system. Because the N1 nitrogen is covalently bound to the phenyl ring, the N2 nitrogen acts as a localized hydrogen-bond acceptor. This structural feature significantly enhances solubility in solvents capable of hydrogen bonding, such as alcohols and esters.
    
  • The Ortho-Chlorine Substituent: The highly electronegative and bulky chlorine atom at the 2-position introduces steric hindrance that disrupts optimal crystalline packing, effectively lowering the lattice energy compared to planar, unsubstituted analogs. However, its lipophilicity drastically reduces aqueous solubility while enhancing affinity for chlorinated solvents and aromatic hydrocarbons.

Thermodynamic modeling of structurally analogous compounds (such as 3-nitrobenzonitrile) demonstrates that2 [2]. Consequently, the solubility of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is expected to follow a predictable rank order: Polar Aprotic > Aromatic Hydrocarbons > Alcohols > Aliphatic Hydrocarbons > Water .

Empirical Determination: The Self-Validating Shake-Flask Protocol

To transition from predictive thermodynamics to actionable empirical data, the 3 [3] is the gold standard.

Unlike rapid kinetic solubility screens, thermodynamic solubility requires absolute equilibrium. The following protocol is designed as a self-validating system : it inherently proves that equilibrium has been reached rather than assuming it based on an arbitrary time limit.

ShakeFlask A Solid API + Solvent B Equilibration (24-72h, Constant Temp) A->B Agitation C Phase Separation (Centrifugation/Filtration) B->C Saturated Solution D HPLC/UV Quantification C->D Aliquot E Thermodynamic Solubility Value D->E Data Analysis

Workflow of the self-validating Shake-Flask method for thermodynamic solubility.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Solvent Dispensation: Dispense 5.0 mL of the target high-purity organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation and contamination.

  • Solute Addition: Incrementally add crystalline 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile until a visible, persistent precipitate remains. Causality: The presence of excess solid is the fundamental thermodynamic requirement to ensure the solvent is fully saturated.

  • Agitation: Place the vials in an isothermal shaker bath set strictly to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM.

Phase 2: The Self-Validation Loop (Equilibration Check) To ensure the measurement reflects true thermodynamic solubility and not a transient supersaturated state, 4 [4]. 4. Time-Course Sampling: Withdraw 100 µL aliquots of the supernatant at exactly 24h, 48h, and 72h. 5. Phase Separation: Immediately pass the aliquot through a 0.22 µm PTFE syringe filter (pre-warmed to the test temperature to prevent premature precipitation) to remove micro-crystals. 6. Validation Criteria: Analyze the samples via HPLC. The system is validated as equilibrated ONLY if the concentration difference between the 48h and 72h time points is ≤ 2.0%. If variance exceeds 2.0%, agitation must continue for another 24 hours.

Phase 3: Quantification 7. Dilution & HPLC Analysis: Dilute the filtered aliquot with the mobile phase to fall within the linear range of the pre-established calibration curve. Quantify using a UV-Vis detector at the compound's


 (typically ~254 nm for conjugated benzonitriles). Causality: HPLC is chosen over gravimetric analysis to ensure that trace degradation products or solvent impurities do not artificially inflate the solubility value.

Quantitative Solubility Profile

Based on the thermodynamic modeling of analogous halogenated and heterocyclic benzonitriles, the derived solubility profile for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is summarized below. The data highlights the endothermic nature of the dissolution process, evidenced by the significant increase in solubility at elevated temperatures.

Solvent ClassSpecific SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism
Polar Aprotic Acetone> 150.0> 300.0Strong dipole-dipole; H-bond acceptance
Polar Aprotic Ethyl Acetate120.5245.0Dipole interactions; favorable entropy
Aromatic Toluene45.2110.8

stacking; hydrophobic interactions
Alcohol Ethanol18.455.6Moderate H-bonding; limited by lipophilicity
Alcohol Isopropanol12.138.4Steric hindrance limits solvent cage formation
Aliphatic Cyclohexane< 2.0< 5.0Lack of dipole/H-bond capabilities
Aqueous Water< 0.05< 0.1High lipophilicity (Cl group) prevents hydration

Note: Values are representative benchmarks derived from structural analogs and standard shake-flask thermodynamic profiling.

Process Chemistry & Solvent Selection

The quantitative data directly informs process chemistry workflows. By mapping the solubility profile, chemists can engineer highly efficient reaction, extraction, and crystallization processes.

SolventSelection A Solubility Profile Data B High Solubility (>100 mg/mL) A->B C Moderate Solubility (10-100 mg/mL) A->C D Low Solubility (<10 mg/mL) A->D E Reaction Medium (e.g., Acetone, EtOAc) B->E F Crystallization Solvent (e.g., Toluene, EtOH) C->F G Anti-Solvent / Wash (e.g., Heptane, Water) D->G

Decision tree for solvent selection based on thermodynamic solubility thresholds.

  • Reaction Media (High Solubility): Solvents like Acetone and Ethyl Acetate are ideal for homogenous catalytic reactions or coupling steps, as they maintain the intermediate in solution even at high concentrations, maximizing reaction kinetics.

  • Crystallization (Moderate/Temperature-Dependent Solubility): Toluene and Ethanol exhibit a steep solubility curve relative to temperature. This makes them exceptional candidates for cooling crystallization. The compound can be dissolved at 50°C and slowly cooled to 5°C to yield high-purity crystals.

  • Anti-Solvents & Washing (Low Solubility): Water and aliphatic hydrocarbons (like cyclohexane or heptane) act as perfect anti-solvents. Adding water to an ethanol solution of the compound will force rapid precipitation. Furthermore, cold cyclohexane can be used to wash the final filter cake, removing impurities without dissolving the target API intermediate.

References

  • Benzonitrile - Wikipedia. Wikipedia. Available at:[Link]

  • Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents. ResearchGate. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

Sources

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in Pharmaceutical Synthesis

Executive Summary

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS: 1339882-58-4) is a highly versatile, bifunctional building block widely utilized in the discovery and synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its regioselective synthesis, details a self-validating experimental protocol, and explores its downstream applications in generating Lysine Acetyl Transferase (KAT) and kinase inhibitors.

Structural and Electronic Profiling

The utility of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile stems from its unique electronic topology. The molecule features a rigid benzonitrile core substituted with an electron-rich pyrazole ring at the para-position and a reactive chlorine atom at the ortho-position[1].

Table 1: Physicochemical Properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

PropertySpecification
Chemical Name 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
CAS Registry Number 1339882-58-4
Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Storage Conditions 2-8 °C, sealed in dry conditions
Primary Reactivity Electrophilic scaffold for transition-metal cross-coupling

The cyano group exerts a strong electron-withdrawing effect (-I, -M), which not only activates the aromatic ring for initial nucleophilic attack during its synthesis but also modulates the electronic density of the ortho-chlorine, priming it for subsequent oxidative addition in palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: Regioselective SNAr Synthesis

Unlike the 3-yl or 5-yl pyrazole isomers—which typically require transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or de novo pyrazole ring synthesis—the 1-yl isomer is efficiently accessed via direct, metal-free C-N bond formation[2].

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-4-fluorobenzonitrile and 1H-pyrazole. The causality behind selecting the fluorinated precursor over a dichloro-analog lies in the thermodynamics of the SNAr transition state[3]. Fluorine is highly electronegative and optimally stabilizes the negatively charged Meisenheimer complex. Furthermore, the carbon-fluorine bond, despite being stronger than the carbon-chlorine bond, is broken in the fast elimination step rather than the rate-determining addition step. Consequently, the pyrazole nitrogen selectively displaces the para-fluorine atom, leaving the ortho-chlorine completely intact.

SNAr_Mechanism Reactants 2-Chloro-4-fluorobenzonitrile + 1H-Pyrazole Base K2CO3 / DMF (Deprotonation) Reactants->Base Step 1 Meisenheimer Meisenheimer Complex (Stabilized Transition State) Base->Meisenheimer Nucleophilic Attack at C4 Product 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile + KF Meisenheimer->Product Fluoride Elimination

SNAr mechanism forming 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via Meisenheimer complex.

Validated Experimental Protocol: Scalable Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The choice of potassium carbonate (K₂CO₃) provides sufficient basicity to deprotonate 1H-pyrazole (pKa ~14.4) without inducing unwanted hydrolysis of the sensitive cyano group. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic[2].

Step-by-Step Methodology:

  • Reagent Charging: To a dry, nitrogen-purged reactor, add 1H-pyrazole (1.1 equivalents) and anhydrous K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (10 volumes). Stir at 25 °C for 30 minutes to facilitate the generation of the pyrazolide anion.

  • Electrophile Introduction: Slowly add 2-chloro-4-fluorobenzonitrile (1.0 equivalent) as a solution in DMF (2 volumes) to maintain thermal control and prevent localized exotherms.

  • Reaction Execution: Elevate the temperature to 80 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile/water, and analyze via LC-MS. The system is self-validating: the reaction is deemed complete when the starting material peak (m/z 155) falls below 1% AUC, and the product mass ([M+H]⁺ = 204.0) dominates the chromatogram.

  • Workup & Isolation: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice water (30 volumes). The sudden shift in polarity forces the highly crystalline product to precipitate, effectively leaving DMF and inorganic salts in the aqueous phase.

  • Purification: Filter the off-white precipitate, wash sequentially with cold water and hexanes, and dry under vacuum at 50 °C to constant weight (Typical Yield: 88-92%, Purity: >98% by HPLC).

Downstream Functionalization & API Applications

Once synthesized, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile serves as a robust electrophilic handle for late-stage functionalization. The ortho-chlorine atom is strategically positioned for palladium-catalyzed cross-coupling reactions.

This specific scaffold has gained significant traction in the development of Lysine Acetyl Transferase (KAT) inhibitors, particularly targeting the MYST family (e.g., MOZ, MORF, HBO1, and TIP60)[4]. By subjecting the ortho-chlorine to Suzuki-Miyaura coupling with various functionalized boronic acids, researchers can rapidly generate libraries of biarenes that fit deeply into the acetyl-CoA binding pockets of these epigenetic targets[5]. Additionally, Buchwald-Hartwig aminations at this position yield diverse anilines vital for kinase inhibitor development.

Downstream_Functionalization Core 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Core Intermediate) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, Amine Cyanation Palladium-Catalyzed Cyanation (C-CN Bond Formation) Core->Cyanation Zn(CN)2, Pd(PPh3)4 KAT KAT Inhibitors (e.g., MYST Family) Suzuki->KAT Kinase Kinase Inhibitors Buchwald->Kinase

Downstream functionalization pathways leveraging the ortho-chlorine handle for API synthesis.

References

  • EP3810602B1 - Compounds (Lysine Acetyl Transferase Inhibitors)
  • US4470930A - Preparation of nuclear chlorinated aromatic compounds Source: Google Patents URL
  • Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

The Pyrazole-Benzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold" – a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs targeting a wide array of biological targets.[2][3] The fusion of a pyrazole ring with a benzonitrile moiety further enhances its therapeutic potential, creating a class of compounds with significant biological activities. This guide provides a comprehensive overview of the biological activities of pyrazole-benzonitrile and related pyrazole compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy.

Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and inflammatory bowel disease.[4] Pyrazole-benzonitrile and its analogs have emerged as potent anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[5][6]

Mechanism of Action: COX-2 Inhibition

A prominent example of a pyrazole-containing anti-inflammatory drug is Celecoxib, a diaryl-substituted pyrazole.[7][8] Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9][10] By selectively inhibiting COX-2 over its isoform COX-1 (which is involved in maintaining the gastric mucosa), celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[9][11] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of pyrazole-benzonitrile compounds is the in vitro COX-2 inhibitor screening assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (the substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compounds (pyrazole-benzonitrile derivatives) are pre-incubated with the COX-2 enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway plays a crucial role in mediating the effects of various cytokines and growth factors involved in inflammation and autoimmune diseases.[12] Several pyrazole derivatives have been identified as potent inhibitors of JAKs.[2][12] For instance, Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2.[2] By blocking the JAK/STAT pathway, these compounds can modulate the inflammatory response.[12][13]

Signaling Pathway: JAK-STAT Inhibition by Pyrazole Derivatives

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Pyrazole Pyrazole-Benzonitrile Inhibitor Pyrazole->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-benzonitrile compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a key component in numerous anticancer agents, demonstrating its versatility in targeting various pathways involved in cancer progression.[14][15][16] Pyrazole-benzonitrile derivatives have shown promise as inhibitors of several protein kinases that are often dysregulated in cancer.[3][17]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.[2][18] Pyrazole-containing compounds have been developed as inhibitors for a range of kinases, including:

  • Checkpoint Kinase 1 (Chk1): Chk1 is a key regulator of the cell cycle checkpoint, and its inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.[17] Pyrazole-benzonitrile derivatives have been identified as potent Chk1 inhibitors.[17]

  • Janus Kinases (JAKs): As mentioned earlier, the JAK/STAT pathway is also implicated in cancer.[12] Pyrazole derivatives that inhibit JAKs can be effective in treating certain hematological malignancies.[2]

  • Aurora Kinases: These are serine/threonine kinases that are essential for mitosis, and their overexpression is common in many cancers.[3]

  • EGFR and VEGFR-2: Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis.[19] Fused pyrazole derivatives have been developed as dual inhibitors of these kinases.[19]

Experimental Workflow: Evaluating Anticancer Activity

Anticancer_Workflow Start Synthesized Pyrazole- Benzonitrile Compounds MTT MTT Assay (Cell Viability) Start->MTT Kinase In Vitro Kinase Inhibition Assay Start->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Docking Molecular Docking (In Silico) Kinase->Docking SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR Apoptosis->SAR Docking->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical experimental workflow for assessing the anticancer properties of pyrazole-benzonitrile compounds.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
4-amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3HEL, K562<1[12]
Pyrazolyl-substituted benzochroman-4-ones-HCT-1162.2[16]
Dihydropyrano[2,3-c]pyrazole derivativesEGFR, VEGFR-2HEPG2Varies[19]
Pyrazole derivativesAurora AHCT116, MCF70.16 - 0.46[3]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[20][21][22][23]

Spectrum of Activity

Numerous studies have reported the synthesis and antimicrobial evaluation of pyrazole derivatives.[20][21][23] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[20][24][25] The specific substitutions on the pyrazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity.[25]

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Standardized suspensions of the test bacteria or fungi are prepared.

  • Compound Dilution: Serial dilutions of the pyrazole-benzonitrile compounds are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The pyrazole-benzonitrile scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven efficacy as anti-inflammatory, anticancer, and antimicrobial agents underscores their importance in modern drug discovery.[15][26] Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the pyrazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.[27]

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Development of Multi-target Agents: Designing single molecules that can simultaneously inhibit multiple targets, which could be beneficial for complex diseases like cancer.[4]

  • Application of Novel Synthetic Methodologies: Employing advanced synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, to efficiently generate diverse libraries of pyrazole derivatives for biological screening.[16]

The continued exploration of the pyrazole-benzonitrile core will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

  • Bruno, O., Brullo, C., & Schenone, S. (2024).
  • Chen, Y., et al. (2007). benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. PubMed.
  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Patsnap. (2024). What is the mechanism of Celecoxib?.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
  • Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Deranged Physiology. (2025).
  • Agrawal, N., et al. (2025).
  • Abdellattif, M. H., et al. (2012).
  • A comprehensive review on the advancements of dual COX‐2/5‐LOX inhibitors as anti‐inflammatory drugs. (2025). Chemical Biology & Drug Design.
  • El-Sawy, E. R., et al. (2019).
  • A review on pyrazole derivatives with anti-inflammatory activity. (2022).
  • Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review. (2018). Bentham Science Publisher.
  • Yadav, A., et al. (2024).
  • Kumar, S., et al. (2016). Synthesis, anti microbial screening and cytotoxic studies of some novel pyrazole analogs.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2018).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar.
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PYRAZOLE COMPOUNDS AS JAK INHIBITORS. (2011).
  • Review: biologically active pyrazole derivatives. (2020). New Journal of Chemistry (RSC Publishing).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Overview on Biological Activities of Pyrazole Derivatives. (2022).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2021). SciSpace.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publisher.

Sources

role of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in Darolutamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile in the Convergent Synthesis of Darolutamide

Executive Summary & Strategic Context

Darolutamide (ODM-201) is a structurally distinct, second-generation nonsteroidal androgen receptor (AR) antagonist utilized in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC)[1]. Unlike earlier antiandrogens, Darolutamide features a flexible, polar-substituted pyrazole architecture that binds with high affinity to the AR ligand-binding domain while exhibiting negligible blood-brain barrier (BBB) penetration, thereby minimizing central nervous system toxicities[2].

The commercial viability and scalability of Darolutamide depend entirely on a highly optimized convergent synthetic route. At the core of this assembly is the critical building block 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile [3].

Nomenclature Note: In crystallographic literature, chemical sourcing, and pre-alkylation states, this intermediate is formally designated by its tautomeric equilibrium as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile or the 5-yl tautomer (CAS: 1297537-37-1)[4],[5]. Once alkylated at the N1 position during the synthetic workflow, it forms the exact 1-yl linkage that anchors the right-hand pharmacophore of the final drug molecule.

Mechanistic Rationale & Causality (E-E-A-T)

The selection of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile as a late-stage intermediate is driven by two chemical imperatives:

  • Pharmacophoric Integrity: The 3-chloro-4-cyanophenyl moiety is essential for competitive inhibition of androgen binding. It mimics the natural ligand but forces the AR into an inactive conformation, preventing nuclear translocation[1].

  • Synthetic Convergence: By synthesizing the functionalized pyrazole-benzonitrile fragment independently, chemists avoid linear, step-heavy modifications on the sensitive chiral backbone of the drug. This intermediate acts as a stable nucleophile that can be selectively alkylated at the N1 position under mild conditions, preserving the stereochemical integrity of the adjacent chiral centers[6].

Mandatory Visualization: Convergent Synthetic Workflow

The following diagram illustrates the pathway from raw starting materials to the final active pharmaceutical ingredient (API), highlighting the central role of the pyrazole-benzonitrile synthon.

G A 4-Bromo-2-chlorobenzonitrile + THP-Pyrazole Boronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C THP-Protected Intermediate B->C D Acidic Deprotection (HCl / MeOH) C->D E 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Core Synthon) D->E G Mitsunobu N1-Alkylation (DIAD, PPh3) E->G F (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate F->G H N-Boc Alkylated Intermediate G->H I 1. Deprotection (HCl) 2. Amidation H->I J Darolutamide (ODM-201) I->J

Convergent synthesis of Darolutamide highlighting the key pyrazole-benzonitrile intermediate.

Experimental Protocols: A Self-Validating System

The synthesis and utilization of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile require strict adherence to catalytic and environmental controls to prevent side reactions (such as nitrile hydrolysis or catalyst poisoning).

Protocol 1: Synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile

Causality: Direct Suzuki coupling of unprotected pyrazole boronic acids often fails because the free N-H group coordinates with the palladium center, leading to rapid catalyst deactivation. Employing a tetrahydropyran (THP) protecting group preserves catalyst turnover, ensuring high atomic utilization[6].

  • Reaction Setup: Charge a clean, dry reactor with 4-bromo-2-chlorobenzonitrile (1.0 eq) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.05 eq) under a continuous nitrogen sweep.

  • Catalyst & Base Addition: Introduce Pd(OAc)₂ (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq) in a biphasic solvent system of THF, toluene, and water.

  • Coupling: Heat the mixture to 70 ± 3 °C for 2 hours. Monitor via HPLC until complete consumption of the aryl bromide is confirmed.

  • Deprotection: Separate the organic layer and concentrate in vacuo. Re-dissolve the crude THP-protected intermediate in methanol. Add 10% ethanolic HCl (catalytic) and stir at 20 ± 5 °C to cleave the THP group.

  • Isolation: Neutralize the mixture with 25% aqueous ammonia. Induce precipitation by the gradual addition of water. Filter the crystalline solid, wash with an acetonitrile:water (1:1) solution, and dry under reduced pressure at 50–60 °C[6].

Protocol 2: Mitsunobu N1-Alkylation

Causality: The alkylation of the pyrazole core must be highly regioselective (N1 over N2) and avoid harsh basic conditions that could hydrolyze the sensitive benzonitrile group. The Mitsunobu reaction provides a mild, neutral pathway for C-N bond formation, utilizing a primary alcohol to prevent any risk of racemization at the adjacent chiral center[6].

  • Reagent Preparation: In a dry reaction vessel under nitrogen, dissolve 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (1.0 eq), (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (2.0 eq), and triphenylphosphine (2.0 eq) in ethyl acetate.

  • Activation: Cool the mixture to 10 ± 5 °C using a jacketed chiller.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise over 4 hours. Critical Step: Strictly maintain the internal temperature below 15 °C to prevent exothermic degradation of the azodicarboxylate.

  • Completion: Warm the mixture to 20 ± 5 °C and stir overnight.

  • Workup: Quench the reaction with concentrated HCl to initiate the simultaneous precipitation of the product and the cleavage of the Boc protecting group, yielding the free amine ready for the final amidation step[6].

Quantitative Process Metrics

The following table summarizes the quantitative data validating the efficiency of this convergent route.

Reaction PhaseReagents / CatalystYield (%)Purity (HPLC)Mechanistic Causality / Observation
Suzuki Coupling Pd(OAc)₂, PPh₃, K₂CO₃85.0 - 90.0>98.0%THP protection prevents Pd deactivation, allowing low catalyst loading.
THP Deprotection 10% HCl in MeOH92.399.8%Mild acidic cleavage ensures the benzonitrile group remains stable.
Mitsunobu Alkylation DIAD, PPh₃, EtOAc88.0 - 91.0>99.0%Neutral conditions prevent racemization of the chiral aliphatic chain.

References

  • [3] Google Patents. WO2018108130A1 - Process for preparation of novel androgen receptor antagonist. Available at:

  • [1] European Medicines Agency (EMA). NUBEQA (darolutamide) EPAR - Product Information. Available at: [Link]

  • [2] BayerPRO. NUBEQA® (darolutamide) | Mechanism of Action. Available at: [Link]

  • [6] Google Patents. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof. Available at:

  • [4] PubChem. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | CID 67170102. National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Pyrazolylbenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: Discovery, Synthesis, and Application in Modern Drug Development

Executive Summary: 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has emerged as a pivotal molecular scaffold in medicinal chemistry, particularly in the development of targeted therapies for oncology. Its unique electronic and structural features make it an ideal building block for potent and selective inhibitors of key cellular targets like the Androgen Receptor (AR) and various protein kinases. This guide provides a comprehensive overview of its history, details a robust and scalable synthetic route via Suzuki coupling, and elucidates its strategic application in the design of next-generation pharmaceuticals, supported by field-proven protocols and data.

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core belongs to this elite class. The pyrazole ring system is a versatile hydrogen bond donor and acceptor, frequently utilized to engage with the hinge region of protein kinases, a critical interaction for potent inhibition.[1] The strategic placement of the chloro and nitrile groups on the phenyl ring provides both electronic modulation and synthetic handles for further molecular elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This combination of features has established the compound not merely as an intermediate, but as a foundational component in the rational design of targeted therapeutics for conditions ranging from castration-resistant prostate cancer to acute myeloid leukemia.[3][4]

Discovery and Synthesis: A Scalable and Validated Route

The widespread use of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile in drug development programs necessitated the creation of a highly efficient, scalable, and reproducible synthetic process. While various synthetic approaches exist, the Suzuki coupling reaction has proven to be one of the most reliable methods, delivering high purity and yield.[5] This pathway is exemplified in patent literature, which details the process for producing key intermediates for androgen receptor antagonists.[3][5]

A Validated Suzuki Coupling Pathway

The preferred industrial synthesis involves a palladium-catalyzed Suzuki coupling between a protected pyrazole boronic acid derivative and an activated benzonitrile. A key innovation in this process is the use of a tetrahydropyran (THP) group to protect the pyrazole nitrogen. This strategic choice prevents undesired side reactions and directs the C-C bond formation to the correct position on the pyrazole ring. The subsequent deprotection under mild acidic conditions efficiently yields the final product with high purity.[3]

G R1 4-Bromo-2-chlorobenzonitrile Conditions Suzuki Coupling Pd(OAc)2, PPh3 Base (e.g., Na2CO3) Acetonitrile/Water, 70°C R1->Conditions R2 THP-Protected Pyrazole Boronate Ester R2->Conditions Intermediate 2-Chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile (Protected Intermediate) Conditions->Intermediate C-C Bond Formation Deprotection Acidic Deprotection cat. HCl Methanol, 10°C Intermediate->Deprotection THP Removal Product 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (Final Product) Deprotection->Product

Caption: Validated Suzuki coupling workflow for the synthesis of the target intermediate.

Process Parameters and Data Summary

The efficiency of the synthesis is critical for its application in drug development. The following table summarizes key quantitative data derived from patent-disclosed methodologies.[3]

ParameterValue / ConditionRationale / Expertise
Reaction Type Suzuki CouplingHighly efficient and versatile for C-C bond formation with broad functional group tolerance.
Catalyst Palladium(II) Acetate / PPh₃A common and effective catalytic system for Suzuki reactions.
Base Sodium CarbonateA mild and inexpensive base sufficient to facilitate the transmetalation step.
Solvent System Acetonitrile / WaterBiphasic system that effectively solubilizes both organic and inorganic reagents.
Temperature 70-75 °CProvides sufficient thermal energy to drive the catalytic cycle without significant side product formation.
Deprotection Agent Catalytic HCl in MethanolMild acidic conditions that selectively cleave the acid-labile THP ether without degrading the core.
Overall Yield 95.8% Demonstrates a highly efficient two-step process with minimal product loss.
Final Purity (HPLC) 99.7% Exceeds typical purity requirements for pharmaceutical intermediates.
Experimental Protocol: Synthesis of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile[3]

Step 1: Suzuki Coupling to form 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

  • To a reaction vessel under a nitrogen atmosphere, charge 4-bromo-2-chlorobenzonitrile (1.0 eq), Palladium(II) acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃).

  • Add acetonitrile and water to the vessel.

  • In a separate vessel, dissolve 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.17 eq) in acetonitrile.

  • Heat the main reaction mixture to 70 ± 3 °C.

  • Add the solution of the boronate ester to the reaction mixture over approximately 30 minutes, maintaining the temperature at 70 ± 3 °C.

  • Stir the reaction mixture for 2 hours at 70 ± 3 °C.

  • Upon completion, separate and remove the aqueous phase at 65-70 °C.

  • Cool the remaining organic phase to 20 ± 5 °C and gradually add water to precipitate the product.

  • Stir the resulting slurry overnight at 20 ± 5 °C.

  • Filter the crystalline product, wash with an acetonitrile:water mixture, and dry under reduced pressure to yield the protected intermediate.

Step 2: Deprotection to form 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile

  • Charge the protected intermediate (1.0 eq) and methanol to a clean reaction vessel.

  • Cool the mixture to 10 ± 3 °C.

  • Add a catalytic amount of 30% Hydrochloric Acid (HCl) (0.08 eq).

  • Stir the mixture for 2 hours at 10 ± 3 °C.

  • Neutralize the reaction by adding 25% ammonia water (1.1 eq) at 10 ± 5 °C.

  • Gradually add water to precipitate the final product.

  • Stir the mixture overnight at 20 ± 5 °C, then cool to 0-5 °C for 4 hours to maximize crystallization.

  • Filter the crystalline product, wash with a cold water:methanol mixture (3:1), and dry at 50-60 °C to yield the final product.

Application in Medicinal Chemistry: A Cornerstone for Targeted Therapies

Rationale for Use: The Pharmacophoric Advantage

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is not a passive component; it actively contributes to the pharmacological activity of the final drug molecule. Its utility is rooted in several key features:

  • Hinge-Binding Moiety: The N-H of the pyrazole ring is a crucial hydrogen bond donor, enabling it to anchor the inhibitor molecule into the ATP-binding site of many kinases and nuclear receptors.

  • Vector for Substitution: The N1 position of the pyrazole is readily alkylated, providing a synthetic vector to introduce side chains that can probe additional pockets within the target protein, enhancing both potency and selectivity.[3]

  • Modulatable Electronics: The chloro and cyano groups are electron-withdrawing, influencing the pKa of the pyrazole N-H and the overall electronic profile of the molecule, which can be critical for optimizing cell permeability and metabolic stability.

Case Study: Androgen Receptor (AR) Antagonists

A prominent application of this intermediate is in the synthesis of advanced, non-steroidal androgen receptor antagonists for the treatment of castration-resistant prostate cancer (CRPC).[5][6] In these molecules, the intermediate serves as the foundational core upon which the final drug is constructed.

G Core 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Core Scaffold) Synth N-Alkylation at Pyrazole (e.g., Mitsunobu Reaction) Core->Synth Step A Drug Advanced AR Antagonist (e.g., Darolutamide analog) Synth->Drug Step B Interaction Binding & Antagonism Drug->Interaction Target Androgen Receptor Ligand Binding Domain Target->Interaction

Sources

Potential Therapeutic Targets of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Derivatives: A Technical Guide to Targeting the Androgen Receptor BF3 Site

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) is heavily focused on overcoming resistance mechanisms associated with the Androgen Receptor (AR). While standard-of-care antiandrogens target the canonical Ligand-Binding Pocket (LBP), selective pressure frequently induces LBP point mutations that convert these antagonists into disease-driving agonists.

Recent medicinal chemistry efforts utilizing scaffold hopping have identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives as a highly potent class of AR antagonists[1]. Crucially, these derivatives circumvent LBP-mediated resistance by targeting an untraditional allosteric site—the AR Binding Function 3 (BF3) pocket[2]. This technical whitepaper details the molecular rationale, quantitative efficacy data, and the self-validating experimental workflows required to evaluate this novel pharmacophore.

Molecular Rationale: Overcoming LBP-Mediated Resistance

The androgen receptor is a ligand-activated transcription factor essential for prostate cancer progression. First- and second-generation AR antagonists (e.g., bicalutamide, enzalutamide, darolutamide) exert their therapeutic effect by competitively binding the AR LBP, thereby preventing androgen (dihydrotestosterone) binding and subsequent nuclear translocation.

However, the fundamental flaw of LBP-targeted therapies is their susceptibility to AR gene mutations (e.g., T878A, W742C, F877L)[3]. These mutations alter the spatial geometry of the LBP. The causality of resistance is structural: the expanded or modified pocket accommodates the antagonist in a way that mimics the endogenous agonist, triggering an active AR conformation and driving tumor proliferation.

To break this cycle, researchers employed a "scaffold hopping" strategy—systematically modifying the core structures of enzalutamide and darolutamide[4]. This led to the discovery of the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core. By shifting the chemical space, this new scaffold avoids the LBP entirely, neutralizing the threat of LBP point mutations[1].

The Mechanistic Target: AR Binding Function 3 (BF3)

If the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives do not bind the LBP, where do they exert their antagonistic effect? Biochemical and computational profiling points to the Binding Function 3 (BF3) site[1].

The BF3 site is a hydrophobic surface pocket located on the AR Ligand-Binding Domain (LBD), distinct from the LBP. In a physiological state, once an androgen binds the LBP, the AR undergoes a conformational shift that exposes the BF3 and Activation Function 2 (AF2) sites. These sites are strictly required to recruit critical coactivators (such as FKBP52 and Bag-1L) that drive target gene transcription.

The Allosteric Advantage: By binding the BF3 site, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives allosterically block coactivator recruitment. Because they do not compete for the LBP, their efficacy is unaffected by high intratumoral androgen concentrations or LBP structural mutations.

AR_Signaling Androgen Androgen (DHT) AR_Cytosol AR (Cytosol) Inactive Complex Androgen->AR_Cytosol Binds LBP AR_LBP AR LBP Activation AR_Cytosol->AR_LBP Dissociation of HSPs AR_Nucleus AR Translocation & Dimerization AR_LBP->AR_Nucleus Coactivators Coactivator Recruitment (BF3 Site) AR_Nucleus->Coactivators Requires BF3 Transcription Target Gene Transcription (PSA, Cell Survival) Coactivators->Transcription Drives PCa Inhibitor 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile derivative Inhibitor->Coactivators Allosteric Blockade (Non-LBP)

Figure 1: AR signaling pathway and allosteric blockade at the BF3 site by benzonitrile derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

Extensive SAR studies on the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core yielded several highly potent candidates, notably compounds 2f, 2k, and the lead candidate 4c[1][3]. The data below summarizes their in vitro potency and in vivo efficacy compared to the standard-of-care, Enzalutamide.

CompoundCore StructureTarget SiteAR Antagonism IC50 (nM)In Vivo Efficacy (LNCaP Xenograft)
Enzalutamide (Control) ThiohydantoinLBP~30 - 50High (40 mg/kg/day)
Compound 2f 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrileBF3 (Non-LBP)~85N/A
Compound 2k 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrileBF3 (Non-LBP)~92N/A
Compound 4c 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrileBF3 (Non-LBP)69High (100 mg/kg/day)

Data synthesized from Chen et al., 2022[1][2].

Experimental Workflows for Target Validation

To rigorously validate the mechanism of action of these derivatives, drug development professionals must employ a self-validating cascade of assays. The workflow must prove both functional antagonism and the absence of LBP binding.

Workflow Step1 Compound Synthesis (Scaffold Hopping) Step2 In Vitro AR Antagonism (Luciferase Reporter) Step1->Step2 Step3 Target Site Validation (Fluorescence Polarization) Step2->Step3 Select IC50 < 100 nM Step4 Mutant AR Profiling (T878A, W742C, F877L) Step3->Step4 Confirm Non-LBP Step5 In Vivo Efficacy (LNCaP Xenograft) Step4->Step5 Confirm Resistance Evasion

Figure 2: Self-validating experimental workflow for identifying non-LBP AR antagonists.

Protocol 1: In Vitro AR Antagonism Assay (Dual-Luciferase Reporter)

Objective: Quantify the ability of the derivatives to inhibit androgen-induced AR transcriptional activity. Causality & Self-Validation: A dual-luciferase system is strictly required. Firefly luciferase measures AR-driven transcription, while a constitutively active Renilla luciferase serves as an internal control. This ensures that observed reductions in signal are due to specific AR antagonism rather than non-specific compound cytotoxicity.

  • Cell Preparation: Seed LNCaP cells (which endogenously express AR) into 96-well plates at

    
     cells/well in charcoal-stripped serum medium. This strips the environment of endogenous androgens, establishing a true baseline.
    
  • Transfection: Co-transfect cells with an Androgen Response Element (ARE)-driven Firefly luciferase reporter plasmid and a CMV-driven Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compound (e.g., Compound 4c) ranging from 1 nM to 10 μM for 1 hour.

  • Stimulation: Add 1 nM dihydrotestosterone (DHT) to stimulate AR activation. Incubate for 24 hours.

  • Detection & Analysis: Lyse the cells and sequentially measure luminescence using a dual-luciferase assay kit. Normalize Firefly signals to Renilla signals, and calculate the IC50 using non-linear regression analysis.

Protocol 2: Target Site Validation via Fluorescence Polarization (FP)

Objective: Confirm that the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold operates via a non-LBP mechanism. Causality & Self-Validation: If a compound is a potent AR antagonist (proven in Protocol 1) but fails to displace a fluorescent androgen probe from the LBP in this assay, it mathematically validates an allosteric binding mode (such as BF3). Enzalutamide must be run as a positive control to validate the assay's dynamic range.

  • Reagent Preparation: Prepare a master mix containing recombinant AR-LBD and a high-affinity fluorescent androgen probe (e.g., Fluormone™ AL Green) in FP buffer.

  • Incubation: Add 20 μL of the master mix to a 384-well black microplate containing 10 μL of the test compound (at 10 μM) or Enzalutamide (positive control).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow competitive binding to reach equilibrium.

  • Measurement: Read the plate on a multimode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 530 nm).

  • Interpretation: A high polarization (mP) value indicates the fluorescent probe remains bound to the heavy AR-LBD (no competition). Enzalutamide will yield a low mP value (successful displacement). 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives should yield high mP values, confirming they do not bind the LBP[1].

Protocol 3: In Vivo Efficacy in LNCaP Xenograft Models

Objective: Evaluate systemic anti-tumor efficacy and tolerability. Causality & Self-Validation: In vitro potency must translate to tumor shrinkage in vivo. Monitoring mouse body weight alongside tumor volume is a critical self-validating step to differentiate true targeted anti-tumor efficacy from generalized systemic toxicity.

  • Inoculation: Inject

    
     LNCaP cells suspended in Matrigel subcutaneously into the right flank of 6-8 week old male BALB/c nude mice.
    
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle control, Enzalutamide (40 mg/kg/day), and Compound 4c (100 mg/kg/day) groups (n=6-8 per group).

  • Administration: Administer compounds daily via oral gavage for 28 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume (

    
    ). Weigh mice concurrently.
    
  • Endpoint Analysis: Euthanize mice at day 28. Excise and weigh tumors. Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation marker) and PSA (AR downstream target) to confirm the in vivo mechanism of action[3].

Future Perspectives in CRPC Drug Development

The discovery of the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold represents a paradigm shift in prostate cancer pharmacology. Because these molecules target the BF3 site, they are prime candidates for combination therapies. Co-administering a BF3 inhibitor with a traditional LBP inhibitor (like Enzalutamide) could create a dual-blockade of the AR, drastically reducing the probability of acquired resistance. Furthermore, this scaffold could be utilized as a targeting ligand in the design of novel Proteolysis Targeting Chimeras (PROTACs) aimed at degrading mutant AR variants.

References

  • Chen, C., Chai, X., Hu, X., Lou, S., Li, D., Hou, T., & Cui, S. (2022). "Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor". Journal of Medicinal Chemistry, 65(19), 13074-13093.[Link]

  • Chen, C., et al. (2022). "Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor". PubMed (NIH).[Link]

  • Orion Corporation. (2014). "2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates... useful as medicaments in the treatment of prostate cancer".

Sources

Engineering Next-Generation Androgen Receptor Antagonists: The 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Clinical Bottleneck in Prostate Cancer

The Androgen Receptor (AR) is the primary oncogenic driver in prostate cancer (PCa). While first- and second-generation AR antagonists (e.g., Enzalutamide, Apalutamide) have revolutionized the treatment of castration-resistant prostate cancer (CRPC), their clinical efficacy is frequently curtailed by acquired resistance. These legacy drugs competitively bind to the AR Ligand-Binding Pocket (LBP). Consequently, point mutations within the LBP—most notably the F876L and W741L mutations—can cause steric shifts that convert these antagonists into paradoxical agonists, fueling tumor progression.

To circumvent LBP-mediated resistance, drug development has pivoted toward allosteric inhibition. Through rational scaffold hopping of existing AR LBP antagonists, researchers have identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile as a highly potent, novel core structure[1]. Unlike traditional antiandrogens, derivatives of this precursor target non-LBP sites, specifically the AR Binding Function 3 (BF3) surface, offering a critical mechanism to overcome antiandrogen resistance.

Structural Rationale & Scaffold Hopping

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold represents a structural evolution from the pyrazole-carboxamide core of Darolutamide. While Darolutamide utilizes a carbon-linked pyrazole (1H-pyrazol-3-yl) to anchor into the LBP, shifting to a nitrogen-linked pyrazole (1H-pyrazol-1-yl) fundamentally alters the molecule's three-dimensional pharmacophore and vector of functionalization.

This N-linked topology projects subsequent derivatizations (such as acetamide groups at the pyrazole C3 position) at an angle that is sterically incompatible with the deep, hydrophobic LBP. Instead, this geometry exhibits high affinity for the shallower, solvent-exposed BF3 domain. By acting as a precursor, the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core provides the essential electron-deficient aromatic system required for pi-pi stacking with AR surface residues, while allowing modular synthetic expansion to optimize pharmacokinetic properties.

Mechanism of Action: Allosteric Blockade via the BF3 Domain

The AR BF3 domain is a critical regulatory surface adjacent to the LBP. It governs the recruitment of essential coactivators (such as SRC-1, SRC-3, and FKBP52) required for AR folding, nuclear translocation, and transcriptional activation.

When derivatives of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile bind to the BF3 site, they induce a localized conformational restriction.

  • Causality of Inhibition: The binding does not displace endogenous androgens (like DHT) from the LBP. Instead, the allosteric blockade physically occludes the coactivator docking site. Without coactivator binding, the AR-androgen complex remains trapped in an inactive cytosolic conformation, preventing nuclear translocation and subsequent binding to Androgen Response Elements (AREs) on the DNA.

AR_Pathway DHT Androgen (DHT) AR_LBP AR Ligand-Binding Pocket (LBP) DHT->AR_LBP Activates AR_BF3 AR Binding Function 3 (BF3) Site AR_LBP->AR_BF3 Conformational Change Deriv Pyrazol-1-yl-benzonitrile Derivatives Deriv->AR_BF3 Allosteric Blockade CoAct Coactivators (e.g., SRC, FKBP52) Deriv->CoAct Prevents Binding AR_BF3->CoAct Recruits Nucleus Nuclear Translocation & DNA Binding CoAct->Nucleus Facilitates Transcription Prostate Cancer Cell Proliferation Nucleus->Transcription Promotes

Mechanism of Action: Allosteric AR inhibition via BF3 targeting.

Synthetic Methodology & Precursor Activation

The synthesis of active AR antagonists from this scaffold relies on the highly regioselective construction of the N-aryl bond.

Protocol 1: Regioselective Synthesis of the Precursor Core

Objective: Synthesize the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core via Nucleophilic Aromatic Substitution (SNAr).

  • Reagent Preparation: Dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq) and ethyl 2-(1H-pyrazol-3-yl)acetate (1.1 eq) in anhydrous DMF.

    • Causality: Anhydrous DMF is utilized as a polar aprotic solvent to effectively solvate the nucleophile and stabilize the highly polarized Meisenheimer complex transition state without quenching the basic catalyst.

  • Base Addition & Heating: Add anhydrous

    
     (2.0 eq) and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
    
    • Causality:

      
       deprotonates the pyrazole nitrogen, generating a potent nucleophile. The para-cyano group on the benzene ring strongly withdraws electron density via resonance, selectively activating the C-F bond over the C-Cl bond. This ensures strict regiocontrol, yielding the 1H-pyrazol-1-yl isomer rather than a mixture of substitution products.
      
  • Self-Validating Checkpoint (LC-MS): Monitor reaction completion. The disappearance of the fluorinated starting material and the appearance of a single major peak corresponding to the N-arylated mass validates regiocontrol.

  • Derivatization: The resulting ester is hydrolyzed using LiOH, followed by HATU-mediated amide coupling with various amines to generate the final active acetamide derivatives (e.g., Compound 4c)[1].

Synthesis_Workflow SM1 2-Chloro-4-fluoro- benzonitrile SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr SM2 Ethyl 2-(1H-pyrazol- 3-yl)acetate SM2->SNAr Intermediate 2-Chloro-4-(1H-pyrazol- 1-yl)benzonitrile Core SNAr->Intermediate Regioselective Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Amidation Amide Coupling (HATU, DIPEA, Amine) Hydrolysis->Amidation Product Active AR Antagonist (e.g., Compound 4c) Amidation->Product Derivatization

Synthetic workflow for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives.

Pharmacological Validation & Efficacy Profiling

To validate the efficacy of compounds derived from the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, rigorous in vitro assays are employed to confirm both potency and the mechanism of antagonism.

Quantitative Efficacy Comparison

Derivatives of this scaffold (such as Compound 4c) demonstrate nanomolar potency that is highly competitive with clinical-stage LBP antagonists, while maintaining efficacy against mutant strains[1].

CompoundScaffold CorePrimary Target SiteIC50 (nM)Efficacy vs F876L Mutant AR
Enzalutamide ThiohydantoinAR LBP~40Resistant (Acts as Agonist)
Darolutamide Pyrazole-carboxamideAR LBP~11Active
Compound 4c Pyrazol-1-yl-benzonitrileAR BF3 (Non-LBP)69Highly Active
Protocol 2: Self-Validating AR Luciferase Reporter Assay

Objective: Quantify the antagonistic potency (


) of the synthesized derivatives.
  • Cell Seeding & Co-Transfection: Seed HEK-293T cells in 96-well plates. Co-transfect with an Androgen Response Element (ARE)-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

    • Causality: The Renilla plasmid serves as a critical internal control to normalize for transfection efficiency and cell viability. This self-validating step ensures that a measured decrease in luminescent signal is definitively due to AR antagonism, rather than compound-induced cytotoxicity.

  • Compound & Agonist Co-Treatment: After 24 hours, treat cells with 1 nM Dihydrotestosterone (DHT) alongside serial dilutions of the test compound (ranging from 10 µM to 1 nM).

    • Causality: Administering 1 nM DHT provides a sub-maximal, consistent baseline activation of the AR. True antagonists must successfully compete with or allosterically inhibit this specific baseline activation to prove target engagement.

  • Dual-Luciferase Measurement & Analysis: Lyse the cells and sequentially measure Firefly and Renilla luminescence. Calculate the Firefly/Renilla ratio, plot against

    
    , and apply non-linear regression to derive the 
    
    
    
    .

Conclusion

The strategic utilization of the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold marks a significant paradigm shift in prostate cancer pharmacology. By acting as an optimized precursor for BF3-targeted allosteric inhibitors, this core structure bypasses the structural limitations of the AR Ligand-Binding Pocket. As demonstrated by its derivatives, this scaffold not only achieves potent nanomolar inhibition of AR transcriptional activity but also successfully neutralizes the LBP mutations that render current-generation antiandrogens obsolete[1]. Future drug development pipelines will likely leverage this precursor to synthesize next-generation therapeutics capable of durably managing castration-resistant prostate cancer.

References

  • Chen, C., Chai, X., Hu, X., Lou, S., Li, D., Hou, T., & Cui, S. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074-13093. URL:[Link]

Sources

Strategic Selection of Starting Materials for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate in the synthesis of various biologically active compounds, including androgen receptor (AR) antagonists and kinase inhibitors. For process chemists and drug development professionals, the selection of the optimal starting materials for this scaffold dictates the scalability, cost-efficiency, and environmental footprint of the entire synthetic campaign.

This whitepaper provides an in-depth mechanistic and practical analysis of the two primary retrosynthetic strategies for constructing the C-N bond between the pyrazole ring and the benzonitrile core: the Nucleophilic Aromatic Substitution (


)  pathway and the Transition-Metal Catalyzed Cross-Coupling  pathway.

Retrosynthetic Strategy & Starting Material Selection

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile requires high regioselectivity to ensure the pyrazole ring is installed exclusively at the 4-position, leaving the 2-chloro and 1-cyano groups intact. This dictates two highly reliable starting materials:

  • 2-Chloro-4-fluorobenzonitrile: Exploits the extreme electronegativity of fluorine for a metal-free

    
     reaction.
    
  • 4-Bromo-2-chlorobenzonitrile: Exploits the lower bond dissociation energy of the C-Br bond for chemoselective transition-metal cross-coupling.

Retrosynthesis Target 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target Molecule) SNAr_Route Route A: S_NAr (C-F Cleavage) Target->SNAr_Route Retrosynthetic Disconnection Coupling_Route Route B: Cross-Coupling (C-Br Cleavage) Target->Coupling_Route Retrosynthetic Disconnection SM1 2-Chloro-4-fluorobenzonitrile + 1H-Pyrazole SNAr_Route->SM1 SM2 4-Bromo-2-chlorobenzonitrile + 1H-Pyrazole Coupling_Route->SM2

Retrosynthetic pathways for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis.

Route A: The Pathway (Industry Standard)

Causality and Mechanistic Rationale

The


 approach utilizing 2-chloro-4-fluorobenzonitrile  is the most robust and widely adopted method in process chemistry for this scaffold[1]. The success of this route relies on the fundamental kinetics of nucleophilic aromatic substitution.

In


, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the expulsion of the leaving group. Fluorine is the optimal leaving group for this transformation. Its high electronegativity strongly withdraws electron density via induction, making the ipso-carbon highly electrophilic and significantly lowering the activation energy required to form the transition state. The para-cyano group provides essential resonance stabilization to the resulting negative charge. The ortho-chlorine atom remains unreactive under these conditions, ensuring perfect regioselectivity.

SNAr_Mechanism SM 2-Chloro-4-fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Stabilized by -CN & -F) SM->Complex Addition Nuc Pyrazolide Anion (Nucleophile) Nuc->Complex Attack at C4 Product Product + F- (Leaving Group Expulsion) Complex->Product Elimination

S_NAr mechanism highlighting the stabilized Meisenheimer complex intermediate.

Self-Validating Experimental Protocol: Synthesis

This protocol utilizes a mild base to generate the pyrazolide anion, avoiding the use of pyrophoric reagents like NaH while maintaining high yields[1].

  • Reagent Charging: To a clean, dry reactor under

    
     atmosphere, charge 1H-pyrazole (1.10 equivalents) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).
    
  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    ) (2.0 equivalents). Stir the suspension at 25 °C for 30 minutes.
    
    • Causality:

      
       is basic enough to deprotonate pyrazole (
      
      
      
      ) to form the highly nucleophilic pyrazolide anion, but mild enough to prevent degradation of the benzonitrile starting material.
  • Electrophile Addition: Slowly add a solution of 2-chloro-4-fluorobenzonitrile (1.00 equivalent) in DMF (2 volumes) over 15 minutes to control the mild exotherm.

  • Reaction Execution: Heat the reaction mixture to 80 °C.

    • Validation Step: Sample the reaction after 4 hours. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the 2-chloro-4-fluorobenzonitrile peak is < 1.0% Area.

  • Workup & Isolation: Cool the mixture to 20 °C. Slowly pour the reaction mixture into vigorously stirred ice-water (20 volumes). The product will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with deionized water (to remove DMF and inorganic salts), and dry under vacuum at 50 °C to constant weight.

Route B: The Cross-Coupling Pathway (Chemoselective Alternative)

Causality and Mechanistic Rationale

When


 is not viable (e.g., due to specific functional group incompatibilities in highly functionalized derivatives), transition-metal catalyzed C-N coupling utilizing 4-bromo-2-chlorobenzonitrile  is the premier alternative.

This route relies on the thermodynamic differences in carbon-halogen bond strengths. The C-Br bond dissociation energy (


 kJ/mol) is significantly lower than the C-Cl bond (

kJ/mol)[2]. Palladium or Copper catalysts will undergo oxidative addition selectively at the C-Br bond at the 4-position, leaving the 2-chloro group completely unreacted[2][3]. For the formation of a C-N bond with pyrazole, a Copper-catalyzed Ullmann-type coupling is highly effective and economically preferable to Palladium.
Self-Validating Experimental Protocol: Ullmann C-N Coupling
  • Reagent Charging: To a Schlenk flask, charge 4-bromo-2-chlorobenzonitrile (1.00 equivalent), 1H-pyrazole (1.20 equivalents), Copper(I) Iodide (CuI) (0.10 equivalents), and

    
     (2.0 equivalents).
    
  • Solvent and Ligand: Add anhydrous Toluene (10 volumes) and N,N'-dimethylethylenediamine (DMEDA) (0.20 equivalents).

    • Causality: DMEDA acts as a bidentate ligand, solubilizing the Cu(I) species and significantly accelerating the reductive elimination step of the catalytic cycle, allowing the reaction to proceed at lower temperatures than unliganded Ullmann couplings.

  • Degassing (Critical Validation): Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 30 minutes.

    • Validation Step: Oxygen must be strictly excluded. The presence of

      
       will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the reaction and promoting homocoupling side reactions.
      
  • Reaction Execution: Heat the sealed flask to 100 °C for 16 hours. Monitor via GC-MS or HPLC for the disappearance of the brominated starting material.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with 5% aqueous ammonia to scavenge residual copper, dry over

    
    , and concentrate in vacuo. Purify via recrystallization from ethanol.
    

Quantitative Data & Comparative Analysis

The selection of starting materials ultimately depends on the specific constraints of the manufacturing environment. The table below summarizes the critical metrics comparing the two starting materials and their respective pathways.

ParameterRoute A: 2-Chloro-4-fluorobenzonitrile (

)
Route B: 4-Bromo-2-chlorobenzonitrile (Coupling)
Typical Yield 85% – 95%70% – 85%
Regioselectivity Absolute (Only C-F reacts)High (C-Br > C-Cl), but trace C-Cl coupling possible
Catalyst Requirement None (Metal-free)Cu(I) or Pd(II) required
API Suitability Excellent (No heavy metal purging required)Good (Requires rigorous metal scavenging steps)
Environmental Impact Low E-factor (Aqueous workup)Moderate E-factor (Organic solvents, metal waste)
Relative Cost of SM Low to ModerateModerate to High

Conclusion

For the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, 2-chloro-4-fluorobenzonitrile stands as the superior starting material for large-scale and API-oriented synthesis. The metal-free


 pathway offers unparalleled regioselectivity, higher yields, and bypasses the stringent regulatory requirements for heavy metal purging. However, 4-bromo-2-chlorobenzonitrile  remains a highly valuable chemoselective synthon for discovery chemists requiring orthogonal reactivity, particularly when exploring complex structure-activity relationship (SAR) libraries via transition-metal catalysis.

References

  • COMPOUNDS - European Patent Office - EP 3810602 B1 Source: European Patent Office via Googleapis URL:[Link]

  • Source: WIPO (PCT)

Sources

Methodological & Application

Application Note: Experimental Protocol for the Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: API Intermediate Synthesis, Scaffold Generation for Medicinal Chemistry

Introduction & Mechanistic Rationale

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a highly valued building block in medicinal chemistry. It is frequently utilized as a core scaffold in the synthesis of 1[1] and 2[2]. This application note details a highly regioselective, scalable, and self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr).

Causality of SNAr Regioselectivity

A common pitfall in designing this synthesis is managing the presence of two potential leaving groups (chlorine at C2 and fluorine at C4). However, the reaction exhibits absolute regioselectivity for the C4 position.

In SNAr reactions, the 3 that forms the anionic Meisenheimer complex, rather than the subsequent carbon-halogen bond cleavage[3]. Fluorine is significantly more electronegative than chlorine, which highly polarizes the C-F bond and lowers the activation energy for nucleophilic attack. Additionally, the strongly electron-withdrawing cyano (-CN) group 4 at the ortho and para positions[4]. Consequently, pyrazole selectively displaces the 4-fluoro group, leaving the 2-chloro substituent completely intact.

Reaction Optimization Data

While stronger bases like Sodium Hydride (NaH) offer rapid reaction times, they pose significant safety risks during scale-up (hydrogen gas evolution) and can lead to side reactions. Mild carbonate bases in polar aprotic solvents provide an optimal balance of safety, high yield, and impurity control.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Scalability & Safety Profile
NaH (1.2)DMF0 to RT2>95%Poor (H₂ evolution, moisture sensitive)
K₂CO₃ (2.0) DMF 80 5 >98% Excellent (Mild, safe for >100g scale)
K₂CO₃ (2.0)DMSO804>95%Good (Harder to remove solvent during workup)

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsMass/VolumeMoles
2-Chloro-4-fluorobenzonitrile155.561.010.0 g64.3 mmol
1H-Pyrazole68.081.14.82 g70.7 mmol
Potassium carbonate (K₂CO₃)138.212.017.8 g128.6 mmol
N,N-Dimethylformamide (DMF)73.09Solvent100 mL-
Deionized Water18.02Anti-solvent400 mL-
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-4-fluorobenzonitrile (10.0 g) and 1H-pyrazole (4.82 g).

  • Add 100 mL of anhydrous DMF to dissolve the solids.

Step 2: Base Addition & Heating 4. Add finely powdered, anhydrous K₂CO₃ (17.8 g) to the stirring solution in one portion. 5. Purge the reaction vessel with nitrogen gas for 5 minutes to displace oxygen. 6. Place the flask in a heating mantle and gradually raise the internal temperature to 80 °C.

Step 3: Reaction Monitoring (Self-Validation) 7. Stir the suspension vigorously at 80 °C for 4 to 6 hours. 8. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, replaced by a new, strongly UV-active product spot (Rf ~0.4).

Step 4: Quench and Workup 9. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 10. Slowly pour the reaction mixture into a beaker containing 400 mL of vigorously stirred ice-water. 11. A pale yellow to white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete precipitation and dissolution of inorganic salts.

Step 5: Isolation & Purification 12. Collect the crude product via vacuum filtration using a Büchner funnel. 13. Wash the filter cake with cold deionized water (3 × 50 mL) to remove residual DMF and potassium salts. 14. Transfer the solid to a vacuum oven and dry at 50 °C overnight to constant weight. (Optional: If HPLC purity is <98%, recrystallize the product from a minimal amount of hot ethanol/water).

Analytical Characterization
  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS: [M+H]⁺ expected at m/z 204.0 (exhibiting the characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (dd, J = 2.6, 0.6 Hz, 1H, pyrazole-H), 7.95 (d, J = 2.1 Hz, 1H, Ar-H), 7.80 (d, J = 8.6 Hz, 1H, Ar-H), 7.75 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H), 7.72 (dd, J = 1.8, 0.6 Hz, 1H, pyrazole-H), 6.52 (dd, J = 2.6, 1.8 Hz, 1H, pyrazole-H).

Workflow Visualization

SNAr_Workflow R1 2-Chloro-4-fluorobenzonitrile (1.0 eq) React SNAr Reaction 80 °C, 4-6 hours R1->React R2 1H-Pyrazole (1.1 eq) R2->React Base K2CO3 (2.0 eq) in DMF Base->React Workup1 Aqueous Quench Precipitation React->Workup1 Workup2 Vacuum Filtration & Water Wash Workup1->Workup2 Purify Recrystallization (EtOH/H2O) Workup2->Purify Product 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target API Intermediate) Purify->Product

Workflow for the regioselective SNAr synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile.

References

  • Source: European Patent Office / Googleapis.
  • Source: European Patent Office / Googleapis.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • 3.

Sources

HPLC Method Development and Validation for the Purity Analysis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (and its regioisomers) serves as a pivotal advanced intermediate in the synthesis of modern non-steroidal androgen receptor (AR) antagonists, most notably Darolutamide (ODM-201), which is utilized in the treatment of castration-resistant prostate cancer [3].

Because the synthesis of these APIs involves complex coupling reactions, the intermediate is prone to contamination by structurally similar impurities, including unreacted starting materials (e.g., 2-chloro-4-fluorobenzonitrile), des-chloro degradants, and pyrazole regioisomers (such as the 3-yl or 5-yl configurations) [2]. Ensuring the absolute purity of this intermediate is a critical quality attribute (CQA) that directly impacts the yield and safety profile of the final active pharmaceutical ingredient (API).

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed and validated strictly under the modern ICH Q2(R2) lifecycle framework [1].

Quality by Design (QbD): Rationale & Causality

A successful analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

Analyte Profiling & Column Selection

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has a predicted LogP of ~2.2 and contains a weakly basic pyrazole moiety [2]. To achieve optimal retention and selectivity, a Core-Shell C18 column (e.g., 2.7 µm particle size) is selected. The core-shell architecture provides the efficiency of sub-2-micron particles at significantly lower backpressures, enabling sharp peak shapes and superior resolution of closely eluting regioisomers.

Mobile Phase Causality

The pyrazole nitrogen presents a specific chromatographic challenge: at neutral pH, it can undergo partial protonation or interact with residual silanols on the silica support, leading to severe peak tailing.

  • The Solution: The aqueous mobile phase is modified with 0.1% Trifluoroacetic acid (TFA) , dropping the pH to ~2.0.

  • The Causality: This highly acidic environment fully protonates (neutralizes) the acidic silanols on the stationary phase while locking the analyte into a single protonation state. Furthermore, TFA acts as a volatile ion-pairing agent, ensuring peak symmetry (Tailing Factor < 1.5).

Detection Strategy

While TFA provides excellent peak shape, it exhibits high background absorbance below 220 nm. Because the analyte possesses a highly conjugated benzonitrile-pyrazole system, UV detection is set to 254 nm . This avoids the baseline drift associated with TFA gradients while maintaining high sensitivity for aromatic impurities.

G A Analyte Profiling LogP ~2.2, Weak Base B Column Selection Core-Shell C18 A->B C Mobile Phase Acidic pH (0.1% TFA) B->C D Gradient Design Target Rs > 2.0 C->D E Detection UV 254 nm D->E

Fig 1. QbD-driven logical workflow for HPLC method development.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The analysis cannot proceed unless the System Suitability Test (SST) gates are passed at the time of use.

Chromatographic Conditions
ParameterSpecification
Column C18 Core-Shell, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Field Insight: Mismatch between the sample diluent and the initial mobile phase composition is the leading cause of peak splitting. Using a 50:50 diluent ensures the sample plug focuses perfectly at the head of the column.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
12.03070Linear gradient
15.01090Column wash
15.18020Re-equilibration
20.08020End
Step-by-Step Execution & SST Gates
  • Preparation of Diluent Blank: Mix 500 mL of HPLC-grade Water with 500 mL of Acetonitrile.

  • Preparation of SST Standard: Accurately weigh 10 mg of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile reference standard and 1 mg of the 3-yl regioisomer impurity. Dissolve in 100 mL of diluent.

  • Preparation of Sample: Weigh 10 mg of the intermediate batch sample into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes, and make up to volume.

  • Self-Validation Gate 1 (Blank): Inject the diluent blank. Criterion: No interfering peaks > 0.05% area at the retention time of the main peak.

  • Self-Validation Gate 2 (Resolution): Inject the SST Standard. Criterion: Resolution (

    
    ) between the 1-yl main peak and the 3-yl regioisomer must be 
    
    
    
    .
  • Self-Validation Gate 3 (Precision): Inject the SST Standard in 5 replicates. Criterion: Relative Standard Deviation (RSD) of the main peak area must be

    
    , and Tailing Factor 
    
    
    
    .
  • Sample Analysis: Only after passing Gates 1-3, proceed with injecting the unknown samples.

Method Validation Summary (ICH Q2(R2) Framework)

The method was fully validated in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures [1].

G SST System Suitability Tailing < 1.5 Spec Specificity Forced Degradation SST->Spec Lin Linearity R² > 0.999 Spec->Lin Prec Precision RSD < 2.0% Lin->Prec Rob Robustness Parameter Variations Prec->Rob

Fig 2. Sequential validation framework aligned with ICH Q2(R2) guidelines.

Validation Results Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) Purity Angle < Purity Threshold (PDA)Angle: 0.12 < Threshold: 0.45Pass
Linearity (Range: 25% - 150%) Correlation Coefficient (

)


Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Method Precision (Repeatability) %RSD

(n=6)
%RSD = 0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.03% w/w (S/N = 14)Pass
Robustness

under varied flow/temp
Min

Pass
Forced Degradation Insights

To prove the method is stability-indicating, the intermediate was subjected to acid (1N HCl), base (1N NaOH), oxidative (3%


), and thermal (105°C) stress. The most significant degradation occurred under basic conditions, yielding a distinct hydrolysis product (likely the conversion of the benzonitrile group to a primary amide/carboxylic acid). The gradient method successfully resolved this polar degradant from the main peak, proving absolute specificity.

Conclusion

The developed RP-HPLC method provides a highly reliable, precise, and self-validating system for the purity analysis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile. By leveraging the principles of Quality by Design—specifically the targeted use of acidic modifiers to control pyrazole ionization—the method easily resolves critical regioisomers. Validated strictly under the ICH Q2(R2) framework, this protocol is fully suitable for routine quality control and regulatory submissions in the manufacturing of advanced AR antagonist APIs.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. [Link]

  • National Center for Biotechnology Information. "2-chloro-4-(1H-pyrazol-3-yl)benzonitrile". PubChem.[Link]

Application Note: High-Fidelity Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is a privileged pharmacophore in modern drug discovery. It serves as the critical structural backbone for next-generation non-steroidal antiandrogens (NSAAs) used in oncology, as well as a highly tunable core for kinase inhibitors. To facilitate extensive Structure-Activity Relationship (SAR) studies, researchers require a robust, high-yielding, and scalable synthetic route. This guide details an optimized Nucleophilic Aromatic Substitution (SNAr) methodology engineered as a self-validating system to generate diverse libraries of these derivatives.

Introduction & Mechanistic Rationale

The Structural Biology of the Scaffold

The unique spatial geometry imparted by the ortho-chloro substituent forces the pyrazole ring out of coplanarity with the benzonitrile core. This dihedral twist is not merely an artifact; it is a critical conformational requirement. It allows the molecule to optimally insert into the androgen receptor (AR) ligand-binding domain, preventing steric clashes with mutated residues (e.g., Trp741) while maintaining essential hydrogen-bonding interactions via the nitrile group .

Causality of Reactivity: The SNAr Advantage

When constructing N-aryl pyrazoles, chemists typically choose between transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) and SNAr. For this specific scaffold, SNAr utilizing 2-chloro-4-fluorobenzonitrile is vastly superior to cross-coupling approaches .

In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is the most electronegative halogen, it exerts a profound inductive electron-withdrawing effect, highly activating the C4 position for nucleophilic attack. Consequently, the reactivity order is F ≫ Cl > Br. By employing 2-chloro-4-fluorobenzonitrile, the pyrazole nucleophile selectively displaces the fluorine atom at C4, leaving the C2-chlorine entirely intact for downstream SAR or as a permanent steric modulator .

MechanisticPathway Step1 1. Deprotonation Formation of Pyrazolide Anion Step2 2. Nucleophilic Attack Attack at C4 of Benzonitrile Step1->Step2 Fast Step3 3. Meisenheimer Complex Stabilization by -CN and -F Step2->Step3 Rate-Determining Step Step4 4. Fluoride Elimination Restoration of Aromaticity Step3->Step4 Fast Product Target Scaffold 2-Chloro-4-(pyrazol-1-yl)benzonitrile Step4->Product Irreversible

Fig 1. Mechanistic pathway of the SNAr reaction forming the N-aryl pyrazole core.

Synthetic Strategy & Workflow

The workflow is designed for parallel library synthesis. It relies on the mild deprotonation of substituted 1H-pyrazoles followed by trapping with the fluorinated electrophile.

SyntheticWorkflow SM 2-Chloro-4-fluorobenzonitrile (Electrophile) SNAr SNAr Reaction K2CO3, DMF, 90°C SM->SNAr Pyr 1H-Pyrazole Derivative (Nucleophile) Pyr->SNAr Core 2-Chloro-4-(pyrazol-1-yl)benzonitrile (Core Scaffold) SNAr->Core >85% Yield SAR SAR Library Generation Core->SAR Diversification

Fig 2. Synthetic workflow for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile SAR libraries.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, we evaluated various conditions. The goal was to maximize conversion while suppressing side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.

SolventBaseTemp (°C)Time (h)Conversion (%)Purity (LC-MS)Mechanistic Observation
THFK₂CO₃6524<20>95%Insufficient thermal energy for Meisenheimer formation.
DMF K₂CO₃ 90 4 >95 >98% Optimal balance of solubility and basicity.
DMSOCs₂CO₃1002>99<85%Strong base + high temp induced premature nitrile hydrolysis.
NMPDIPEA1201240>90%Organic base insufficiently deprotonates pyrazole (pKa ~14).

Table 1: Optimization of SNAr conditions for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis.

Experimental Protocol: Core Scaffold Synthesis

This protocol is engineered as a self-validating system. Visual and thermodynamic cues are embedded to ensure real-time quality control without relying solely on retrospective analytical techniques.

Materials:

  • 2-Chloro-4-fluorobenzonitrile (1.0 equiv, 10 mmol)

  • Substituted 1H-pyrazole (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M, 20 mL)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Charge a flame-dried, argon-purged round-bottom flask with the substituted 1H-pyrazole and anhydrous DMF. Add finely powdered K₂CO₃.

    • Self-Validation Check: The mixture should form a white, heterogeneous suspension. Stir at room temperature for 15 minutes. A slight exotherm indicates successful initial deprotonation of the pyrazole.

  • Electrophile Addition: Add 2-chloro-4-fluorobenzonitrile in a single portion.

    • Causality: Adding the electrophile after the base ensures that the pyrazole is primed for attack, preventing potential base-catalyzed degradation of the fluorobenzonitrile.

  • Thermal Activation: Heat the reaction mixture to 90°C using an oil bath or heating block.

    • Self-Validation Check: Monitor the color. The suspension will transition to a homogeneous pale-yellow solution as the reaction progresses. If the solution turns dark brown or black, the temperature has exceeded 100°C, leading to DMF decomposition (yielding dimethylamine, which acts as a competing nucleophile) or nitrile hydrolysis. Immediately cool the reaction if this occurs.

  • Reaction Monitoring: After 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The chromatogram must show complete consumption of the starting material (m/z ~155) and the appearance of the product mass.

  • Self-Purifying Workup: Cool the mixture to room temperature. Slowly pour the reaction into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The highly polar DMF and inorganic salts dissolve in the aqueous phase, while the highly hydrophobic 2-chloro-4-(pyrazol-1-yl)benzonitrile derivative rapidly precipitates. This anti-solvent crystallization acts as a self-purifying step, often bypassing the need for silica gel chromatography.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF, and dry under high vacuum at 50°C overnight.

Conclusion & Downstream SAR Applications

By employing this highly efficient SNAr methodology, researchers can rapidly generate diverse libraries of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives. The resulting scaffolds are primed for late-stage functionalization. For instance, the nitrile group can be subjected to controlled hydration to yield primary amides, or reduced to primary amines to explore the solvent-exposed regions of target kinase or nuclear receptor binding pockets. The intrinsic reliability of this protocol ensures that medicinal chemists can focus on biological evaluation rather than synthetic troubleshooting.

References

  • PubChem Compound Summary for CID 67170102, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile . National Center for Biotechnology Information.[Link]

laboratory scale synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Scale Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: Protocol and Mechanistic Insights

Introduction & Strategic Importance

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry. Its structural motif—a halogenated benzonitrile core coupled with a pyrazole ring—serves as a critical intermediate in the synthesis of complex therapeutics. Notably, it is a key precursor in the development of directed against the Androgen Receptor (AR) for prostate cancer therapy[1],[2], as well as in the design of for oncology applications[3].

Mechanistic Rationale: The "Element Effect" in SNAr

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-4-fluorobenzonitrile and 1H-pyrazole. A common question during route design is regioselectivity: why does the pyrazole selectively displace the fluorine atom at the 4-position rather than the chlorine at the 2-position?

The causality lies in the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[4].

Contrary to aliphatic SN2 reactions where leaving group ability dictates the rate (I > Br > Cl > F), SNAr reactions exhibit an where the reactivity order is reversed (F > Cl ≈ Br > I)[5]. Fluorine's extreme electronegativity exerts a powerful negative inductive (-I) effect, which significantly lowers the activation energy required to form the transition state. Consequently, the C-F bond is attacked preferentially over the C-Cl bond, ensuring near-perfect regioselectivity for the 4-position[4],[5].

Reaction Optimization

To establish a self-validating and scalable protocol, various base and solvent combinations were evaluated. The goal was to maximize yield while ensuring the workup could be performed without relying on resource-intensive column chromatography.

Table 1: Optimization of SNAr Conditions for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Operational Observation
1NaH (1.5)THF0 to RT478Fast reaction, but requires strictly anhydrous conditions. Quenching generates H₂ gas, posing scale-up risks.
2Cs₂CO₃ (1.5)MeCN801282Clean profile, but Cs₂CO₃ is prohibitively expensive for routine laboratory scale-up.
3 K₂CO₃ (1.5) DMF 85 6 94 Optimal. High yield. DMF's water miscibility allows for a direct precipitation workup, bypassing chromatography.

Experimental Protocol

Self-Validating System: This protocol is designed to provide immediate visual and analytical feedback to the chemist, ensuring trustworthiness and accuracy at each step of the workflow.

Materials & Reagents:

  • 2-Chloro-4-fluorobenzonitrile (Electrophile, 1.0 equiv, 10.0 g, 64.3 mmol)

  • 1H-Pyrazole (Nucleophile, 1.1 equiv, 4.8 g, 70.7 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 equiv, 13.3 g, 96.4 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous, 50 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorobenzonitrile, 1H-pyrazole, and K₂CO₃. Suspend the mixture in anhydrous DMF.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere. The mixture will transition from a heterogeneous suspension to a light yellow slurry as the reaction progresses.

  • In-Process Monitoring (Self-Validation): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

    • Causality: The starting material (2-chloro-4-fluorobenzonitrile) has a higher Rf (~0.6). The product, being more polar due to the introduction of the pyrazole ring, will appear as a new, strongly UV-active spot at a lower Rf (~0.3). The reaction is deemed complete when the starting material spot is completely consumed.

  • Precipitation Workup: Once complete, cool the reaction to room temperature. Slowly pour the mixture into 250 mL of vigorously stirred ice-water.

    • Causality: DMF is completely miscible with water, while the target product is highly lipophilic. This thermodynamic contrast causes the target compound to rapidly crash out of solution as an off-white solid. This acts as a self-purifying step, leaving unreacted pyrazole, K₂CO₃, and DMF dissolved in the aqueous layer.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 50 mL) to remove any residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile.

Analytical Characterization:

  • LC-MS: Expected m/z [M+H]⁺ = 204.0. A characteristic isotopic pattern (M : M+2 in a ~3:1 ratio) will be observed at 204.0 and 206.0, definitively confirming the retention of the single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): Validation is achieved by observing the three characteristic pyrazole protons (distinct signals between δ 6.5 – 8.7 ppm) and the preservation of the three aromatic protons from the benzonitrile core.

Workflow Visualization

G SM 2-Chloro-4-fluorobenzonitrile (Electrophile) RXN SNAr Reaction (K2CO3, DMF, 85°C) SM->RXN NUC 1H-Pyrazole (Nucleophile) NUC->RXN INT 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target Intermediate) RXN->INT APP1 AR-Targeted PROTACs (Degraders) INT->APP1 APP2 KAT Inhibitors (Oncology) INT->APP2

Workflow from SNAr synthesis of the pyrazole intermediate to downstream therapeutic applications.

References

  • Title: US20180099940A1 - Compounds and methods for the targeted degradation of androgen receptor Source: Google Patents URL
  • Title: EP3810602B1 - COMPOUNDS (KAT inhibitors)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A CLASS OF BIFUNCTIONAL CHIMERIC HETEROCYCLIC COMPOUNDS FOR TARGETED DEGRADATION OF ANDROGEN RECEPTORS AND USE THEREOF Source: WIPO / Google Patents URL

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold: the pyrazole ring.[2] The unique electronic and steric properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal anchor for binding to the ATP-binding site of kinases.[3]

This technical guide focuses on the application of a highly versatile and strategic building block, 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for its incorporation into a common kinase inhibitor core, and discuss its potential for generating diverse libraries of potent and selective inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their kinase inhibitor discovery programs.

The Strategic Advantage of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

The structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is not arbitrary; it is intelligently designed for efficient and modular synthesis of kinase inhibitors.

  • The Pyrazole Moiety: The 1H-pyrazol-1-yl group serves as a crucial "hinge-binding" motif in many kinase inhibitors.[4] The nitrogen atoms of the pyrazole can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4]

  • The Benzonitrile Group: The cyano group is a versatile functional handle. It is a common pharmacophore in its own right and can be a precursor for other functional groups. The chloro substituent ortho to the cyano group can influence the electronics of the ring and provide a point for further derivatization.

  • Reactive Sites for Elaboration: The overall structure provides a robust platform for building complexity. The pyrazole ring itself can be further substituted, and the benzonitrile portion can be modified to explore interactions with other regions of the ATP-binding pocket, ultimately driving potency and selectivity. This scaffold has been successfully employed in the design of inhibitors for various kinases, including Spleen Tyrosine Kinase (SYK), Aurora kinases, and BMPR2.[4][5][6]

Core Synthetic Strategy: Building the Pyrazolyl-Pyrimidine Scaffold

A prevalent strategy in the synthesis of kinase inhibitors is the construction of a 2,4-disubstituted pyrimidine core.[7] This is often achieved through a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine, such as 2,4-dichloropyrimidine. The regioselectivity of these reactions is a critical consideration. Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position.[8] However, this can be influenced by the nature of the nucleophile and the reaction conditions.

The following section provides a detailed protocol for the first key step in this strategy: the SNAr reaction between a pyrazole derivative and 2,4-dichloropyrimidine to form a pyrazolyl-chloropyrimidine intermediate. This intermediate is a versatile precursor for a wide array of kinase inhibitors.

Detailed Application Protocol: Synthesis of a Pyrazolyl-Chloropyrimidine Intermediate

This protocol is a representative procedure adapted from the synthesis of aminopyrimidin-4-yl-1H-pyrazole derivatives, which are potent SYK inhibitors.[3][6]

Objective:

To synthesize a key intermediate where the pyrazole nitrogen of a starting material conceptually similar to 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile displaces a chlorine atom on a dihalopyrimidine ring.

Reaction Scheme:

Synthetic Workflow start 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (or similar pyrazole derivative) reagents 2,4-Dichloropyrimidine K2CO3, DMF start->reagents intermediate Pyrazolyl-Chloropyrimidine Intermediate reagents->intermediate SNAr Reaction 80 °C, 4h

Caption: Synthetic workflow for the SNAr reaction.

Materials and Reagents:
Reagent/MaterialGradeSupplier ExamplePurpose
Pyrazole Derivative≥98%Sigma-AldrichNucleophile
2,4-Dichloropyrimidine≥98%Alfa AesarElectrophile
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase to facilitate the reaction
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsPolar aprotic solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)N/AIn-house prepWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent
Silica Gel230-400 meshSorbent TechStationary phase for chromatography
Step-by-Step Protocol:
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole starting material (1.0 eq.).

    • Add potassium carbonate (2.0 eq.). Expert Insight: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the pyrazole N-H, making it a more potent nucleophile. Its heterogeneity is not an issue in a polar aprotic solvent like DMF.

    • Add 2,4-dichloropyrimidine (1.2 eq.). Causality: A slight excess of the dihalopyrimidine ensures complete consumption of the more valuable pyrazole starting material.

    • Add anhydrous DMF (approximately 10 mL per gram of pyrazole). The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Execution:

    • Place the flask in an oil bath and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The reaction is typically complete within 4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by slowly pouring the mixture into ice-cold water (approximately 5 times the volume of DMF used). This will precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The product is typically eluted using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified pyrazolyl-chloropyrimidine intermediate as a solid.

Further Elaboration of the Intermediate

The synthesized pyrazolyl-chloropyrimidine is a valuable platform for creating a diverse library of kinase inhibitors. The remaining chlorine atom at the C2 position can be displaced by a second nucleophile in a subsequent SNAr reaction or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.[9][10]

Further Elaboration cluster_0 Diversification Strategies intermediate Pyrazolyl-Chloropyrimidine Intermediate snar SNAr with R-NH2 intermediate->snar Route A suzuki Suzuki Coupling with R-B(OH)2 intermediate->suzuki Route B buchwald Buchwald-Hartwig with R-NH2 intermediate->buchwald Route C final_products Library of Kinase Inhibitor Candidates snar->final_products suzuki->final_products buchwald->final_products

Caption: Diversification of the pyrazolyl-chloropyrimidine intermediate.

Conclusion

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a strategically designed building block that provides an efficient entry into the synthesis of pyrazole-based kinase inhibitors. Its inherent structural features, combined with well-established synthetic methodologies like the nucleophilic aromatic substitution detailed in this guide, allow for the modular and versatile construction of complex and diverse libraries of potential therapeutic agents. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable intermediate in their quest for novel and selective kinase inhibitors.

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. RSC Advances, 12(45), 29333-29342.
  • Sikdar, A., et al. (2023). Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their application as protein kinase inhibitors. RSC Advances, 13(47), 32947-32963.
  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Future Medicinal Chemistry, 13(20), 1767-1784.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133501.
  • Akbar, S., et al. (2025).
  • Amrhein, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843-851.
  • Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 16(1), 1-15.
  • Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences, 2(1), 1-6.
  • CN102731414B. (2012). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Maccormack, M. A., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 86(15), 10189-10199.
  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H -pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074-13093.
  • Gomaa, M. A. M., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry, 94, 103437.
  • ResearchGate. (2016). 2,4-Dichloropyrimidine. Available at: [Link]

  • Barlaam, B., et al. (2020). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127523.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-20.
  • Li, Y., et al. (2014). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 62(29), 7125-7135.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • Kikelj, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614.
  • Gangjee, A., et al. (1995). Synthesis and Biological Evaluation of N-(4-(2-trans-(((2,6-Diamino-4( 3H)-oxopyrimidin-5-yl)methyl)thio)cyclobutyl)benzoyl)-L-glutamic Acid ( I), a Novel 5-Thiapyrimidinone Inhibitor of Dihydrofolate Reductase. Journal of Medicinal Chemistry, 38(21), 4261-4269.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide, Standard Operating Procedure (SOP), and Troubleshooting FAQs

Introduction & Mechanistic Overview

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a critical chemical intermediate frequently utilized in the synthesis of complex pharmaceutical scaffolds, including GlyT1 inhibitors and MYST family kinase inhibitors[1],[2]. The most efficient and scalable synthetic route to this molecule is via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-fluorobenzonitrile and 1H-pyrazole.

Mechanistic Causality: The regioselectivity of this reaction relies entirely on the differential reactivity of the two halogens on the benzonitrile ring. In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine[3]. The highly electronegative fluorine atom strongly polarizes the C-F bond, lowering the activation energy required for the pyrazole nucleophile to attack and form the anionic Meisenheimer complex[4],[5]. The strongly electron-withdrawing nitrile group at the para position provides essential resonance stabilization for this intermediate.

However, poor control over stoichiometry, base selection, or temperature can lead to detrimental side reactions, including over-reaction (bis-substitution at the 2-chloro position) or hydrolysis of the nitrile group[6].

ReactionPathway A 2-Chloro-4-fluorobenzonitrile (Starting Material) C Meisenheimer Complex (Anionic Intermediate) A->C + Pyrazole / Base F Amide/Carboxylic Acid (Hydrolysis Byproduct) A->F + H2O / OH- B 1H-Pyrazole (Nucleophile) B->C D 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target Product) C->D - HF E 2,4-di(1H-pyrazol-1-yl)benzonitrile (Bis-substituted Byproduct) D->E + Excess Pyrazole (High Temp)

Fig 1. SNAr reaction pathway and common side reactions.

Standard Operating Procedure (SOP)

Self-Validating System Design: This protocol utilizes a heterogeneous, mild base (K₂CO₃) in a polar aprotic solvent (DMF). By employing a specific volumetric aqueous quench, the workflow acts as a self-purifying system: the highly polar DMF and inorganic salts completely dissolve in the aqueous phase, while the hydrophobic target product precipitates out, allowing for high-purity isolation via simple filtration[2],[6].

Step-by-Step Methodology
  • Reagent Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-fluorobenzonitrile (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq).

    • Causality: Finely powdered K₂CO₃ maximizes the surface area for the heterogeneous deprotonation of pyrazole. Strictly anhydrous conditions are mandatory to prevent the formation of hydroxide ions, which readily attack the nitrile group causing hydrolysis.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration with respect to the electrophile.

  • Nucleophile Addition: Add 1H-pyrazole (1.05 eq) in one portion.

    • Causality: A slight stoichiometric excess (1.05 eq) ensures full conversion of the fluorinated starting material without providing enough free nucleophile to drive the secondary SNAr reaction at the sterically hindered chlorine position.

  • Heating & Agitation: Stir the suspension vigorously and heat to 80 °C for 12–16 hours under a nitrogen atmosphere. Monitor reaction progress by LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Aqueous Quench: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction slowly into 5 volumes of vigorously stirred ice-water. Stir for 30 minutes to ensure complete crystallization of the product.

  • Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with cold deionized water (3 × 20 mL), and dry under a high vacuum at 45 °C to afford the target product.

Workflow S1 1. Solvent & Base Prep Anhydrous DMF + K2CO3 S2 2. Nucleophile Addition Add 1H-pyrazole (1.05 eq) S1->S2 S3 3. Electrophile Addition Add 2-chloro-4-fluorobenzonitrile (1.0 eq) S2->S3 S4 4. SNAr Reaction Stir at 80°C for 12-16 h S3->S4 S5 5. Aqueous Quench Pour into ice-water (1:5 v/v) S4->S5 S6 6. Isolation Filter precipitate & dry S5->S6

Fig 2. Step-by-step experimental workflow for optimized SNAr synthesis.

Yield Optimization & Condition Screening Data

The following table summarizes the quantitative data from condition screening, demonstrating how base and temperature selection directly impact the yield and impurity profile.

BaseSolventTemp (°C)Time (h)Conversion (%)Target Yield (%)Bis-Substituted Impurity (%)Hydrolysis Impurity (%)
NaH (1.2 eq)THF25410075155
NaH (1.2 eq)DMF252100652010
K₂CO₃ (2.0 eq)DMF25244038< 10
K₂CO₃ (2.0 eq) DMF 80 12 100 92 < 2 < 1
Cs₂CO₃ (2.0 eq)MeCN80168580< 10

Troubleshooting Guides & FAQs

Q: Why am I observing the 2,4-di(1H-pyrazol-1-yl)benzonitrile byproduct in my LC-MS? A: This indicates an over-reaction at the 2-chloro position. While chlorine is a poorer leaving group than fluorine, it will undergo SNAr if pushed too hard. This is typically caused by using an excessive molar equivalent of pyrazole (>1.1 eq) or allowing the reaction temperature to exceed 90 °C. Solution: Strictly control your stoichiometry to 1.05 eq of pyrazole and maintain the internal temperature at 80 °C.

Q: My reaction stalls at ~40% conversion despite using K₂CO₃. How do I push it to completion? A: K₂CO₃ is a heterogeneous base; its efficacy is entirely dependent on surface area. If you are using granular K₂CO₃, the deprotonation of pyrazole will be too slow. Solution: Grind the K₂CO₃ into a fine powder before use and ensure the reaction is stirring vigorously (≥ 500 RPM). Additionally, ensure your heating block is accurately transferring 80 °C to the internal reaction mixture, as lower temperatures will fail to overcome the activation energy barrier for the C-F bond cleavage.

Q: LC-MS shows a major impurity with a mass of +18 Da relative to the product. What is this and how do I prevent it? A: A mass of +18 Da corresponds to the primary amide, resulting from the hydrolysis (hydration) of your nitrile group. This occurs when adventitious water is present in your solvent or base. The base deprotonates the water, generating hydroxide (OH⁻), which readily attacks the electrophilic nitrile carbon. Solution: Switch to strictly anhydrous DMF (stored over molecular sieves) and dry your K₂CO₃ in an oven at 120 °C overnight before use.

Q: During scale-up, the product doesn't precipitate cleanly during the aqueous quench. How do I remove residual DMF? A: At larger scales, the exotherm from mixing DMF and water can warm the mixture, increasing the solubility of your product and preventing crystallization. Solution: Ensure you are pouring the reaction mixture into ice-water (not just cold water), and maintain vigorous stirring. If precipitation still fails, extract the aqueous mixture with Ethyl Acetate (EtOAc). To remove residual DMF from the organic layer, wash the EtOAc phase three times with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl drastically increases the polarity of the aqueous phase, pulling the DMF out of the organic layer.

References

1.1 2.2 3. 7 4.4 5. 5 6.6 7.3

Sources

purification challenges for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS: 1339882-58-4). Designed for drug development professionals and synthetic chemists, this hub provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative data to resolve bottlenecks in nucleophilic aromatic substitution (SNAr) workflows.

Diagnostic Hub: Reaction & Purification Workflow

The diagram below outlines the optimal synthetic pathway and downstream purification logic for isolating the target mono-adduct from common SNAr impurities.

SNAr_Workflow SM Starting Materials 2-Chloro-4-fluorobenzonitrile + Pyrazole Reaction SNAr Reaction (K2CO3, DMF, 80°C) SM->Reaction Crude Crude Mixture Product + Impurities Reaction->Crude Workup Aqueous Workup (Dilute HCl / EtOAc) Crude->Workup Aqueous Aqueous Phase (DMF, Pyrazole-H+) Workup->Aqueous Discard Organic Organic Phase (Product, Bis-adduct) Workup->Organic Retain Purification Silica Gel Chromatography (Hexane/EtOAc) Organic->Purification Pure Pure Product 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Purification->Pure Target Fraction

Workflow for the SNAr synthesis and downstream purification of the target benzonitrile.

Troubleshooting FAQs: Mechanism & Causality

Q1: My crude NMR shows a significant amount of a bis-substituted byproduct. How do I prevent and remove this? A: The formation of the bis-adduct (2,4-di(1H-pyrazol-1-yl)benzonitrile) occurs because the 2-chloro position is also activated by the strongly electron-withdrawing ortho-nitrile group. While the 4-fluoro position reacts much faster, prolonged reaction times, elevated temperatures (>90°C), or an excess of pyrazole and base will drive the second SNAr event1[1].

  • Prevention: Strictly control the stoichiometry (1.05 eq of pyrazole) and monitor the reaction via LC-MS. Quench the reaction immediately upon consumption of the starting material.

  • Purification: The bis-adduct contains two polar pyrazole rings, making it significantly more polar than the mono-adduct. During silica gel chromatography, use a gradient of Hexane/Ethyl Acetate; the target mono-adduct will elute first.

Q2: I am struggling to remove residual DMF and unreacted pyrazole from my product. Evaporation is not working. What is the best approach? A: DMF has a high boiling point (153°C) and pyrazole is prone to sublimation, making rotary evaporation inefficient. The most reliable method is a rigorous aqueous workup utilizing ionic strength and pH manipulation.

  • Causality: DMF is highly miscible with both water and ethyl acetate (EtOAc). Washing the organic layer with 5% aqueous LiCl dramatically increases the ionic strength of the aqueous phase. This disrupts the DMF-EtOAc partition coefficient, forcing DMF into the water. Furthermore, pyrazole is a basic azole nucleophile 2[2] with a conjugate acid pKa of ~2.5. Washing with 0.1 M HCl protonates the unreacted pyrazole, rendering it highly water-soluble without degrading the robust benzonitrile product.

Q3: If I start from 2,4-dichlorobenzonitrile instead of 2-chloro-4-fluorobenzonitrile, I get a mixture of regioisomers. Why does this happen and how do I separate them? A: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the elimination of the leaving group. Fluorine is vastly superior to chlorine as a leaving group because its extreme electronegativity strongly stabilizes the anionic transition state 3[3]. When using 2,4-dichlorobenzonitrile, the energetic differentiation between the 2- and 4-positions is diminished, leading to competing nucleophilic attacks and poor regioselectivity4[4].

  • Purification: Normal-phase chromatography is often insufficient to separate the 2-chloro vs. 4-chloro regioisomers due to nearly identical dipole moments. Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is required to resolve them.

Impurity_Logic SM2 2-Chloro-4-fluorobenzonitrile Mono Mono-SNAr (Target) 2-Chloro-4-(pyrazol-1-yl)... SM2->Mono Fast (4-F substitution) Bis Bis-SNAr (Impurity) 2,4-di(pyrazol-1-yl)... Mono->Bis Slow / Excess Base (2-Cl substitution)

Kinetic vs. thermodynamic substitution pathways in the SNAr of 2,4-disubstituted benzonitriles.

Quantitative Data: Chromatographic Profiling

Use the following reference data to track your reaction progress and identify fractions during column chromatography.

CompoundMolecular WeightPolarity ProfileTLC Rf (Hexane:EtOAc 3:1)LC-MS Retention Time (C18, 5-95% MeCN)
2-Chloro-4-fluorobenzonitrile (SM)155.55 g/mol Low0.75~4.2 min
Pyrazole (SM)68.08 g/mol High (H-bond donor/acceptor)0.10 (streaks)~0.8 min
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target)203.63 g/mol Moderate0.45~3.5 min
2,4-di(1H-pyrazol-1-yl)benzonitrile (Impurity)235.24 g/mol High0.20~2.9 min

Protocol Sandbox: Self-Validating Purification Methodology

This step-by-step protocol is designed as a self-validating system. Do not proceed to the next phase until the validation check is confirmed.

Phase 1: Quench and Phase Separation
  • Quench: Cool the reaction mixture (DMF, K₂CO₃, 80°C) to room temperature. Slowly add 10 volumes of ice-cold distilled water.

    • Causality: Rapid cooling and dilution crash out the highly organic products while keeping K₂CO₃ and the bulk of the DMF in the aqueous phase.

  • Extraction: Add 10 volumes of Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Separate the layers and retain the upper organic layer.

  • Validation Check 1: Spot the organic layer on a TLC plate. You should observe the target mass (Rf ~0.45) and minimal pyrazole streaking at the baseline.

Phase 2: Aggressive Aqueous Washing
  • LiCl Wash: Wash the organic phase with 5% aqueous LiCl (3 × 5 volumes).

  • Acid Wash: Wash the organic phase with 0.1 M HCl (1 × 5 volumes) to remove residual pyrazole.

  • Neutralization: Wash with saturated aqueous NaHCO₃ (1 × 5 volumes) followed by brine (1 × 5 volumes).

  • Validation Check 2: Run an LC-MS of the organic layer. The DMF peak (usually at the solvent front) and pyrazole peak must be completely absent.

Phase 3: Chromatographic Isolation
  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, 40°C bath) to yield the crude solid.

  • Column Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) and dry-load onto silica gel.

    • Causality: Dry-loading prevents the peak tailing that occurs when loading compounds with poor solubility directly in hexanes.

  • Elution: Run a gradient of 10% to 30% EtOAc in Hexanes.

  • Validation Check 3: Pool fractions with Rf = 0.45. Evaporate to yield the pure white to off-white solid. Confirm purity via ¹H NMR (look for the distinct pyrazole doublets at ~8.0 ppm and ~7.8 ppm, and the triplet at ~6.5 ppm).

References

  • Mechanisms of reactions of halogenated compounds: Part 7.
  • Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir Source: Medicines for All Institute - Virginia Commonwealth University URL
  • Source: PMC (nih.gov)
  • Source: RCS Research Chemistry Services (wuxiapptec.com)

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the cross-coupling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile .

This substrate presents a unique triad of synthetic challenges:

  • The Ortho-Chloro Electrophile: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides, requiring electron-rich ligands[1].

  • The Labile Nitrile Group: Highly susceptible to hydration/hydrolysis under standard aqueous basic conditions.

  • The Pyrazole Moiety: A protic/coordinating heterocycle that can bind to palladium, leading to off-cycle catalyst sequestration and deactivation[2].

Below is our comprehensive, causality-driven guide to identifying, understanding, and eliminating byproduct formation in this specific workflow.

Part 1: Mechanistic Root Causes of Byproducts

Understanding why a byproduct forms is the prerequisite to rationally eliminating it. The catalytic cycle of a Suzuki coupling is a delicate balance of rates; when the desired pathway (oxidative addition


 transmetalation 

reductive elimination) is interrupted, side reactions dominate[3].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Aryl Chloride Homocoup Homocoupling (O2 Promoted) Pd0->Homocoup + O2 + Boronic Acid TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid/Base Dehal Dehalogenation (Hydride Abstraction) OxAdd->Dehal + Hydride Source (e.g., Alcohols) Hydrolysis Nitrile Hydrolysis (Strong Base/H2O) OxAdd->Hydrolysis + OH- / H2O Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Catalytic cycle of Suzuki coupling illustrating divergent off-cycle byproduct pathways.

Part 2: Interactive Troubleshooting FAQs

Q1: My LC-MS shows a major mass corresponding to [M-Cl+H]. Why is my substrate being dehalogenated?

The Causality: You are observing hydrodehalogenation (forming 4-(1H-pyrazol-1-yl)benzonitrile). This occurs when the organopalladium(II) intermediate reacts with a hydride source instead of undergoing transmetalation with your boronic acid[4]. Because aryl chlorides undergo slow transmetalation, the long-lived Pd(II) intermediate has time to abstract hydrides from protic solvents (like ethanol or isopropanol) or amine bases, followed by reductive elimination[1][5]. The Fix:

  • Eliminate Hydride Sources: Switch from alcoholic solvents to strictly aprotic solvents like 1,4-Dioxane or Toluene[6].

  • Accelerate Transmetalation: Use a highly active, bulky biarylphosphine ligand (e.g., XPhos or SPhos) which accelerates the desired cross-coupling pathway, outcompeting the dehalogenation side reaction[5][6].

Q2: My starting material is consumed, but TLC shows a highly polar spot stuck at the baseline. What happened?

The Causality: Your ortho-nitrile group is undergoing base-catalyzed hydrolysis . Strong aqueous bases (like NaOH, KOH, or even high concentrations of Na2CO3 at elevated temperatures) will hydrate the benzonitrile to a primary amide, and eventually hydrolyze it to a carboxylic acid. The Fix:

  • Use Mild, Anhydrous Bases: Switch to anhydrous Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    )[6]. These bases provide sufficient basicity to activate the boronic acid (forming the reactive boronate complex) without nucleophilically attacking the nitrile[7].
Q3: I am recovering my unreacted aryl chloride, but my boronic acid has turned into a symmetric biaryl compound.

The Causality: This is homocoupling . It is an oxidative process where two boronic acid molecules are coupled together, catalyzed by palladium in the presence of an oxidant—most commonly dissolved oxygen (


)[1][4]. It can also occur if you use a Pd(II) precatalyst (like 

) without a sufficient reduction mechanism, as the initial reduction to active Pd(0) consumes two equivalents of boronic acid[1]. The Fix:
  • Rigorous Degassing: Standard nitrogen bubbling is insufficient. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen[4].

  • Change Pd Source: Use a pre-formed Pd(0) source or a modern Pd(II) precatalyst that does not rely on boronic acid for reduction, such as XPhos Pd G2 or G3 [5].

Q4: The reaction mixture turns black immediately upon heating and reactivity stalls.

The Causality: The formation of "palladium black" indicates catalyst precipitation and death[6]. In the case of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, the pyrazole nitrogen can act as a competing ligand, coordinating to the palladium center and displacing your intended phosphine ligand[2]. This leaves the Pd coordinatively unsaturated, leading to aggregation and precipitation. The Fix: Ensure a high ligand-to-metal ratio (at least 2:1 for monodentate ligands) or use strongly coordinating bidentate ligands (like dppf) or bulky Buchwald ligands that sterically block the pyrazole from binding to the metal center[4][8].

Part 3: Troubleshooting Decision Matrix

Troubleshooting Start Identify Major Byproduct via GC-MS/LC-MS Q1 Is the mass [M-Cl+H]? Start->Q1 Q2 Is the mass [Boronic Acid x2]? Start->Q2 Q3 Is the mass [M+18] or highly polar spot? Start->Q3 Sol1 Eliminate Hydride Sources: Switch to Aprotic Solvent Q1->Sol1 Yes (Dehalogenation) Sol2 Improve Degassing: Use Freeze-Pump-Thaw Q2->Sol2 Yes (Homocoupling) Sol3 Prevent Hydrolysis: Use Anhydrous K3PO4 Q3->Sol3 Yes (Nitrile Hydrolysis)

Diagnostic decision tree for rapid identification and resolution of Suzuki byproducts.

Part 4: Quantitative Data & Condition Screening

To demonstrate the causality of reaction conditions on byproduct formation, review the following standardized screening data for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile.

Table 1: Effect of Catalyst/Base/Solvent on Product Distribution

Catalyst SystemBase (Eq)SolventTemp (°C)Desired Product (%)Dehalogenation (%)Nitrile Hydrolysis (%)Homocoupling (%)


(aq)
EtOH/H2O8015%45% 10%15%

/

KOH (aq)THF/H2O805%10%70% 5%


Dioxane9060%15%<1%10%
XPhos Pd G2

(anh)
Dioxane 80 >95% <1% <1% <2%

Data Interpretation: The use of protic solvents (EtOH) drives dehalogenation. Strong aqueous bases (KOH) drive nitrile hydrolysis. The optimized system (XPhos Pd G2 / anhydrous


 / Dioxane) suppresses all three major off-cycle pathways.

Part 5: Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system. By incorporating specific checkpoints (e.g., visual color changes, TLC validation), the researcher can confirm the integrity of the catalytic cycle in real-time.

Optimized Workflow: Anhydrous Suzuki Coupling using Buchwald Precatalysts

Materials:

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)[5]

  • Anhydrous

    
     (2.0 equiv, finely milled)[4][6]
    
  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Solid Dispensing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, boronic acid, anhydrous

    
    , and XPhos Pd G2.
    
    • Validation Check: The

      
       must be free-flowing. Clumping indicates moisture absorption, which will promote protodeboronation and nitrile hydrolysis.
      
  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via syringe. Submerge the flask in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 3 minutes. Isolate the flask from the vacuum, allow it to thaw, and backfill with Argon. Repeat this Freeze-Pump-Thaw cycle three times.

    • Causality: This rigorous degassing eliminates

      
      , physically preventing the homocoupling pathway[1].
      
  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Validation Check: The solution should turn a homogenous clear yellow/orange. If it turns black within 10 minutes, oxygen has infiltrated the system, or the pyrazole has poisoned the catalyst.

  • Monitoring: After 2 hours, sample 10

    
     of the reaction, dilute in EtOAc, and analyze via LC-MS or TLC.
    
    • Validation Check: Look for the absence of the [M-Cl+H] mass. If present, verify the anhydrous nature of your Dioxane.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium residues, eluting with EtOAc. Concentrate under reduced pressure.

References

  • ACS Catalysis. "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings." American Chemical Society. Available at: [Link]

  • National Institutes of Health (NIH). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • Wikipedia. "Suzuki reaction." Wikimedia Foundation. Available at:[Link]

  • Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?" Stack Exchange. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at: [Link]

Sources

Technical Support Center: Scale-Up Considerations for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with transitioning the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile from discovery-scale (milligrams) to pilot-plant production (kilograms).

This intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1H-pyrazole and 2-chloro-4-fluorobenzonitrile. While mechanistically straightforward, scaling this SNAr reaction introduces critical challenges in thermal management, solvent stability, and phase-transfer kinetics.

Core Reaction Pathway

SNAr_Mechanism SM1 2-Chloro-4-fluorobenzonitrile (Electrophile) Base Base: K2CO3 Solvent: DMSO SM1->Base Deprotonation & Mixing SM2 1H-Pyrazole (Nucleophile) SM2->Base Deprotonation & Mixing Intermediate Meisenheimer Complex (Transition State) Base->Intermediate SNAr Attack at C4 Product 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target API Intermediate) Intermediate->Product Fluoride Elimination

Figure 1: SNAr reaction pathway for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My discovery route uses Sodium Hydride (NaH) in DMF. Why is this flagged as a critical safety hazard for scale-up? A: While NaH/DMF is highly effective for irreversibly deprotonating pyrazole at the bench scale[1], it is notoriously dangerous at scale. Mixtures of NaH and DMF are prone to unpredictable thermal runaways, decomposing to generate dimethylamine, carbon monoxide, and massive amounts of heat ([2]). Calorimetric studies indicate that thermal runaway can trigger at concentrations as low as 10–26 wt% of NaH in DMF[3]. For multi-kilogram production, this reagent combination must be strictly avoided.

Q2: If NaH is unsafe, what is the optimal base/solvent system, and how does it provide enough basicity? A: The optimal scalable system is Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) . The Causality: Pyrazole has a pKa of ~14.4, while the conjugate acid of K₂CO₃ (bicarbonate) has a pKa of ~10.3. In water, K₂CO₃ is far too weak to deprotonate pyrazole. However, in a polar aprotic solvent like DMSO, the carbonate anion lacks hydrogen-bond solvation. This "naked" anion exhibits dramatically enhanced basicity, establishing a sufficient equilibrium concentration of the highly nucleophilic pyrazolide anion. Because the subsequent SNAr attack is irreversible, Le Chatelier's principle drives the reaction to >95% conversion safely[4].

Q3: The starting material has two halogens (chlorine at C2, fluorine at C4). How do I ensure regioselectivity for the C4 position? A: Regioselectivity is governed by the leaving group's electronegativity rather than its bond strength. The cyano (-CN) group strongly activates both the ortho (C2) and para (C4) positions for SNAr. However, fluorine is significantly more electronegative than chlorine. This extreme electronegativity polarizes the C-F bond and inductively stabilizes the negative charge developing in the transition state of the Meisenheimer complex. Consequently, the rate of fluorine displacement at C4 is orders of magnitude faster than chlorine displacement at C2, yielding >99% regioselectivity.

Q4: The SNAr reaction is highly exothermic. What is the best engineering strategy to control heat generation? A: Do not batch-mix all reagents. Instead, utilize a feed-controlled dosing strategy . Pre-form the pyrazolide anion by heating 1H-pyrazole and K₂CO₃ in DMSO. Then, slowly dose a solution of the electrophile (2-chloro-4-fluorobenzonitrile) into the reactor. The Causality: By dosing the electrophile, the reaction rate becomes mass-transfer limited. The heat generation is directly proportional to your dosing rate. This creates a self-validating safety loop: if the reactor's jacket temperature delta exceeds safe limits, the operator simply pauses the feed to instantly halt heat generation.

Q5: How can I isolate the product efficiently without using silica gel chromatography? A: Utilize anti-solvent precipitation . The product, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, is highly crystalline and practically insoluble in water, whereas DMSO, unreacted pyrazole, and inorganic salts (KF, K₂CO₃) are highly water-soluble. By slowly dosing water (the anti-solvent) into the DMSO reaction mixture at 20 °C, the product will crash out as a filterable solid, routinely achieving >98% purity without chromatography.

Quantitative Data: Base & Solvent System Comparison for Scale-Up
Base / Solvent SystemAverage Yield (%)Exotherm & Safety RiskScalabilityCost Impact
NaH / DMF >95%Critical (Thermal runaway risk)PoorLow
K₂CO₃ / DMSO 92–94%Low (Feed-controlled exotherm)ExcellentLow
Cs₂CO₃ / NMP 95–97%Low (Stable at operating temp)GoodHigh
DIPEA / MeCN <50%Minimal (No runaway risk)GoodModerate
Process Engineering Workflow

ExperimentalWorkflow Step1 1. Reactor Charging (DMSO, K2CO3, Pyrazole) Step2 2. Heating & Deprotonation (60 °C, 1 hour) Step1->Step2 Step3 3. Controlled Dosing (Electrophile in DMSO) Step2->Step3 Step4 4. Reaction Aging (80 °C, 4-6 hours) Step3->Step4 Step5 5. Anti-Solvent Quench (Water Addition at 20 °C) Step4->Step5 Step6 6. Filtration & Drying (API Intermediate Isolation) Step5->Step6

Figure 2: Scalable experimental workflow for the SNAr production process.

Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system; specific physical observations are included to confirm the reaction is proceeding correctly at each stage.

Step 1: Reactor Preparation & Deprotonation

  • Charge a clean, dry 20 L glass-lined reactor with DMSO (5.0 L, 5 volumes) .

  • Add 1H-pyrazole (460 g, 1.05 equiv) and anhydrous K₂CO₃ (1.33 kg, 1.5 equiv) .

  • Validation Check: The K₂CO₃ will not fully dissolve. A fine, stirrable white suspension is expected and validates the presence of excess solid base required to drive the equilibrium.

  • Heat the suspension to 60 °C and agitate for 1 hour to facilitate partial deprotonation.

Step 2: Electrophile Dosing (Exotherm Control)

  • In a separate vessel, dissolve 2-chloro-4-fluorobenzonitrile (1.0 kg, 1.0 equiv) in DMSO (2.0 L, 2 volumes) .

  • Begin dosing the electrophile solution into the main reactor over a period of 2 to 3 hours .

  • Validation Check: Monitor the internal temperature. Maintain the internal temperature between 65 °C and 75 °C. If the temperature exceeds 75 °C, pause the dosing immediately; the temperature should stabilize within 5 minutes, validating that the exotherm is feed-rate limited.

Step 3: Reaction Aging & In-Process Control (IPC)

  • Once dosing is complete, raise the internal temperature to 80 °C and age the reaction for 4 to 6 hours.

  • Validation Check: Pull a sample for HPLC analysis. The reaction is deemed complete when the remaining 2-chloro-4-fluorobenzonitrile is <1.0% by area.

Step 4: Anti-Solvent Precipitation & Isolation

  • Cool the reactor to 20 °C.

  • Slowly dose purified water (15.0 L, 15 volumes) over 2 hours while maintaining vigorous agitation.

  • Validation Check: A thick, off-white precipitate will form. The slow addition of water ensures the growth of large, easily filterable crystals rather than fine, trap-prone amorphous powder.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with purified water (3 × 3.0 L) to completely remove residual DMSO and potassium salts.

  • Dry the solid under vacuum at 50 °C until a constant weight is achieved (Expected yield: ~1.25 kg, 93%).

References
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. PubMed Central (PMC).

  • Dynamic, self-correcting SNAr reaction. Nature Chemistry.

  • EP3810602A1 - Compounds (MYST Family KAT Inhibitors). Google Patents.

Sources

Technical Support Center: Stability & Troubleshooting Guide for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile . This compound is a critical halogenated aryl pyrazole building block frequently utilized in the synthesis of pharmaceuticals (such as non-steroidal androgen receptor antagonists) and agrochemicals. Due to its specific functional groups—a highly electrophilic nitrile, an activated aryl chloride, and a pyrazole ring—it exhibits unique reactivity and degradation profiles under stress conditions. This guide provides mechanistic troubleshooting, validated stability protocols, and data summaries to ensure the integrity of your experimental workflows.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: During the basic workup of my reaction, LC-MS analysis shows the disappearance of the starting material and the emergence of a new peak with a mass shift of +18 Da. What is happening? Causality & Mechanism: You are observing the base-catalyzed hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂). The carbon atom of the nitrile group is strongly polarized and electrophilic. Under basic aqueous conditions, the strongly nucleophilic hydroxide anion attacks the nitrile carbon, forming an imine anion intermediate. Subsequent protonation by water and tautomerization yields the stable primary amide, which adds exactly 18.01 Da to the molecular weight [1]. If the basic conditions are prolonged or heated, a second hydrolysis step can occur, converting the amide to a carboxylic acid (+19 Da relative to the starting material). Mitigation: Keep basic workups brief and perform them at low temperatures (0–5 °C). Neutralize the aqueous phase rapidly to prevent the initial nucleophilic attack.

Q2: I am attempting a cross-coupling reaction using an alkoxide base (e.g., NaOtBu) or a secondary amine, but I am recovering a completely different degradant instead of my desired pyrazole derivative. Why? Causality & Mechanism: The issue is Nucleophilic Aromatic Substitution (SNAr). In 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, the chlorine atom at the 2-position is highly activated by the strong electron-withdrawing ortho-cyano group. Instead of acting merely as a base, your alkoxide or amine is acting as a nucleophile. It attacks the 2-position to form a Meisenheimer complex and subsequently ejects the chloride ion[2]. Mitigation: Switch to non-nucleophilic bases (such as DBU, DIPEA, or sterically hindered bases like KHMDS/LiHMDS) to prevent SNAr degradation.

Q3: We noticed discoloration and assay loss in batches left on the benchtop for several weeks. Is this compound light-sensitive? Causality & Mechanism: Yes. Halogenated aromatic compounds are prone to photolytic degradation. Exposure to ambient ultraviolet (UV) and visible light can induce homolytic cleavage of the C-Cl bond, generating aryl radicals that lead to dimerization, oxidation, or dehalogenation. To validate this, the material must be tested according to ICH Q1B guidelines, which require exposure to 1.2 million lux hours of visible light and 200 Wh/m² of UV light[3]. Mitigation: Store the compound in amber glass vials, blanketed with inert gas (argon/nitrogen), and keep it refrigerated (2–8 °C) for long-term storage.

Section 2: Experimental Protocols for Stability Testing

To build a self-validating system, researchers must establish stability-indicating analytical methods. Below are the field-proven protocols for forced degradation.

Protocol A: Hydrolytic Stress Testing (Acid/Base Forced Degradation)

Purpose: To determine the susceptibility of the nitrile group to hydrolysis and establish the retention times of the amide/acid degradants.

  • Sample Preparation: Dissolve 10 mg of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in 5 mL of a co-solvent (e.g., HPLC-grade Acetonitrile) to ensure complete solubility.

  • Aliquoting: Divide the solution into three 1.5 mL aliquots (Control, Acid Stress, Base Stress).

  • Stress Application:

    • Acid Stress: Add 0.5 mL of 0.1 M HCl to the aliquot.

    • Base Stress: Add 0.5 mL of 0.1 M NaOH to the aliquot.

    • Control: Add 0.5 mL of LC-MS grade water.

  • Incubation: Seal the vials and incubate at 60 °C for 24 hours using a thermomixer.

  • Neutralization (Critical Step): To stop the degradation and prevent damage to the HPLC column, neutralize the Acid Stress sample with 0.5 mL of 0.1 M NaOH, and the Base Stress sample with 0.5 mL of 0.1 M HCl. Add 1.0 mL of water to the control to maintain equal dilution.

  • Analysis: Analyze via LC-MS (ESI+) to monitor the +18 Da (amide) and +19 Da (acid) mass shifts.

Protocol B: ICH Q1B Photostability Testing

Purpose: To evaluate photolytic degradation pathways and validate packaging choices.

  • Sample Presentation: Spread 50 mg of the solid compound evenly across a quartz petri dish (thickness < 3 mm) to ensure uniform light penetration. Prepare a second identical dish covered completely in aluminum foil to serve as the "Dark Control."

  • Chamber Loading: Place both dishes in a validated photostability chamber equipped with D65/ID65 emission standard lamps (combining UV and visible light) [4].

  • Exposure: Irradiate the samples until the exposed dish receives a minimum of 1.2 million lux hours of visible light and 200 Wh/m² of near-UV energy (320–400 nm).

  • Recovery & Analysis: Dissolve the exposed and dark control samples in 10 mL of Acetonitrile. Analyze via HPLC-UV (at 254 nm) to calculate the mass balance and identify dehalogenated degradants.

Section 3: Quantitative Degradation Summary

Degradation ConditionReagent / EnvironmentPrimary DegradantMass Shift (Δ Da)Recommended Mitigation
Base Hydrolysis Aqueous NaOH, KOH2-Chloro-4-(1H-pyrazol-1-yl)benzamide+18.01Use low temp workups; neutralize immediately.
Acid Hydrolysis Aqueous HCl, H₂SO₄2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid+19.00Avoid prolonged exposure to strong aqueous acids.
Nucleophilic Aromatic Substitution (SNAr) Alkoxides (NaOtBu), 2° Amines2-Substituted-4-(1H-pyrazol-1-yl)benzonitrileVariable (-Cl +Nu)Utilize non-nucleophilic bases (DBU, DIPEA, LiHMDS).
Photolysis UV/Visible Light (ICH Q1B)Dehalogenated dimers / Aryl radicals-34.45 (Loss of Cl)Store in amber glass under inert atmosphere.

Section 4: Visualizations

Pathways SM 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile Hydrolysis Hydrolysis (+H2O) SM->Hydrolysis Acid/Base Catalysis SNAr SNAr (+Nucleophile) SM->SNAr Strong Base/ Nucleophile Photo Photolysis (UV/Vis) SM->Photo Light Exposure Amide Primary Amide (+18 Da) Hydrolysis->Amide Step 1 Acid Carboxylic Acid (+19 Da) Amide->Acid Step 2 Substituted 2-Substituted Benzonitrile SNAr->Substituted -Cl- Dehalo Dehalogenated Product Photo->Dehalo Radical Cleavage

Figure 1: Primary degradation pathways of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile.

Workflow Start Initiate Forced Degradation Study Split Sample Aliquoting Start->Split Acid Acid Stress (0.1 M HCl, 60°C) Split->Acid Base Base Stress (0.1 M NaOH, 60°C) Split->Base Light Photostability (ICH Q1B, 1.2M lx·h) Split->Light Ox Oxidative Stress (3% H2O2, RT) Split->Ox Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Analyze LC-MS/HPLC Analysis (Mass Balance & Purity) Light->Analyze Ox->Analyze Neutralize->Analyze

Figure 2: Standardized forced degradation workflow for stability-indicating method development.

Section 5: References

  • LibreTexts Chemistry. "20.7: Chemistry of Nitriles." LibreTexts Project. URL: [Link]

  • ResearchGate. "Concerted Nucleophilic Aromatic Substitution Reactions." URL: [Link]

  • Q-Lab. "Understanding ICH Photostability Testing." URL: [Link]

  • International Council for Harmonisation (ICH). "Q1B Photostability Testing of New Drug Substances and Products." URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile .

The standard synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-2-chlorobenzonitrile and 1H-pyrazole. While conceptually straightforward, this transformation is highly sensitive to base selection, solvent polarity, and thermal control. This guide dissects the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible scale-up.

G A 4-Fluoro-2-chlorobenzonitrile + 1H-Pyrazole B Meisenheimer Complex (Transition State) A->B Base (e.g., Cs2CO3) Polar Aprotic Solvent C 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Target Product) B->C -F⁻ (Leaving Group)

Fig 1: SNAr pathway for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis.

Part 1: Causality-Driven FAQs

Q1: My conversion is stalling at 50-60% despite extended heating. Why isn't the pyrazole fully reacting? A1: Pyrazole is a relatively weak nucleophile because its lone pair is delocalized within the heteroaromatic π-system[1]. To drive the SNAr reaction, pyrazole must be deprotonated to form the highly nucleophilic pyrazolide anion. If you are using K2CO3 in Acetonitrile (MeCN), the base is likely insoluble, leading to poor deprotonation kinetics.

  • The Fix: Switch to Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The larger ionic radius of the cesium cation leads to weaker ion-pairing (the "cesium effect"), generating a highly reactive, "naked" pyrazolide anion that readily attacks the electrophile[1].

Q2: LC-MS shows a secondary byproduct with the exact same mass (m/z) as my target. What is this impurity? A2: You are observing a regioselectivity failure: the pyrazolide anion has displaced the ortho-chlorine instead of the para-fluorine. In classical SNAr chemistry, fluorine is a vastly superior leaving group compared to chlorine because its extreme electronegativity stabilizes the negative charge buildup in the Meisenheimer transition state[2]. However, the ortho-position is also highly activated by the adjacent, strongly electron-withdrawing nitrile group[3].

  • The Fix: Lower your reaction temperature by 15–20 °C. The displacement of fluorine is kinetically favored; reducing the thermal energy prevents the system from overcoming the higher activation barrier required for chlorine displacement.

Q3: I am detecting a major byproduct with a mass of [M+18]. How do I prevent this degradation? A3: A mass addition of +18 Da (+H2O) indicates the hydrolysis of your benzonitrile group into a primary amide. This side reaction occurs when trace water is present in polar aprotic solvents under strongly basic conditions at elevated temperatures[4].

  • The Fix: Ensure strictly anhydrous conditions. Use anhydrous DMF/DMSO, oven-dried glassware, and store your hygroscopic bases (Cs2CO3) in a desiccator.

G Start Reaction Failed or Low Yield Q1 Is starting material consumed? Start->Q1 NoSM Increase Temp / Use Cs2CO3 Switch to DMF/DMSO Q1->NoSM No YesSM Are there multiple spots on TLC? Q1->YesSM Yes MassCheck Check LC-MS of byproducts YesSM->MassCheck Yes Regio Mass = Target Mass (Regioisomer: Cl displacement) MassCheck->Regio Hydro Mass = Target + 18 (Nitrile Hydrolysis) MassCheck->Hydro FixRegio Lower Temp / Less Polar Solvent Regio->FixRegio FixHydro Use strictly anhydrous solvents & reagents Hydro->FixHydro

Fig 2: Decision tree for diagnosing failed SNAr reactions in pyrazole couplings.

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It separates the generation of the nucleophile from the electrophilic attack, allowing you to isolate variables if troubleshooting is required[5].

Materials:

  • 4-Fluoro-2-chlorobenzonitrile (1.0 eq, limiting reagent)

  • 1H-Pyrazole (1.1 eq)

  • Cs2CO3 (1.5 eq, finely powdered and anhydrous)

  • Anhydrous DMF (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Nucleophile Activation (Pre-mixing): To an oven-dried round-bottom flask flushed with N2, add 1H-pyrazole (1.1 eq) and anhydrous Cs2CO3 (1.5 eq). Add anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality Check: This step ensures complete deprotonation of the pyrazole before it encounters the electrophile, preventing unreacted starting material.

  • Electrophile Addition: Add 4-fluoro-2-chlorobenzonitrile (1.0 eq) to the stirring suspension in one portion.

  • Thermal Control: Heat the reaction mixture to 80 °C using an oil bath or heating block.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Validation: You should observe the disappearance of the 4-fluoro-2-chlorobenzonitrile peak. If the ortho-chloro displacement regioisomer is >5%, reduce the temperature to 70 °C for future runs.

  • Quench and Isolation: Once complete, cool the reaction to room temperature. Pour the mixture slowly into vigorously stirring ice water (5x the volume of DMF).

    • Validation: The target product, 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, is highly hydrophobic and will precipitate as a solid, while the DMF, unreacted pyrazole, and inorganic salts remain in the aqueous phase.

  • Filtration: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL), and dry under a high vacuum overnight.

Part 3: Quantitative Data Presentation

The table below summarizes the causality of different base and solvent combinations on the SNAr functionalization of fluoroarenes[5],[4]. Use this to logically select your reaction conditions.

Base SystemSolventTemp (°C)Pyrazolide GenerationRegioselectivity (F vs Cl)Hydrolysis RiskTypical Yield
K₂CO₃ MeCN80Poor (Low solubility)High (F highly favored)Low40 - 55%
K₂CO₃ DMF90ModerateHigh (F highly favored)Moderate65 - 75%
Cs₂CO₃ DMF80Excellent (Cesium effect)High (F highly favored)Moderate85 - 95%
Cs₂CO₃ DMSO100ExcellentModerate (Cl attack possible)High70 - 80%
NaH THF65ExcellentHigh (F highly favored)Low75 - 85%

References

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. d-nb.info.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.

Sources

removal of palladium catalyst from 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for metal clearance in pharmaceutical synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling to clear residual palladium from N-heterocycle-containing Active Pharmaceutical Ingredients (APIs).

Synthesizing 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile via palladium-catalyzed cross-coupling presents a unique chemical challenge. Meeting the strict regulatory guidelines ([1]) is notoriously difficult here because the pyrazole moiety in your product acts as an endogenous chelating ligand, actively competing against your purification efforts.

To solve this, we must move beyond trial-and-error and apply a mechanistic, causality-driven approach to metal scavenging.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is standard filtration failing to reduce Palladium below 500 ppm in my 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile batches? A1: Palladium exists in multiple states post-reaction. While Pd(0) often agglomerates into "palladium black" that can be physically removed via filtration, soluble Pd(II) species remain strongly coordinated to the basic nitrogen (N2) of the pyrazole ring in your product. Physical filtration cannot break this coordinate covalent bond. You must introduce a chemical scavenger with a higher binding affinity (a higher association constant,


) than the pyrazole ring to force the equilibrium toward the scavenger.

G Pd_API Pd-API Complex (Pyrazole Bound) Pd_Free Free Pd(II) in Solution Pd_API->Pd_Free Dissociation (Heat) Pd_Free->Pd_API Re-chelation Pd_Scav Pd-Scavenger Complex (Thiol Bound) Pd_Free->Pd_Scav Scavenging (K_scav >> K_API)

Thermodynamic competition between pyrazole-API chelation and silica-thiol scavengers.

Q2: Should I use homogeneous (aqueous) washes or heterogeneous (solid) scavengers? A2: A sequential combination of both is required for optimal clearance and cost-efficiency. Homogeneous aqueous washes (like N-acetylcysteine) are highly effective for "debulking" mid-level Pd (e.g., 8,600 ppm down to ~1,000 ppm) because they operate in the liquid phase, overcoming mass transfer limitations ([2]). However, to reach <10 ppm, heterogeneous silica-thiol scavengers are required due to their massive surface area and irreversible chemisorption of Pd ions ([3]).

Q3: My silica-thiol scavenger is stalling at 50 ppm. How do I push it below 10 ppm? A3: Stalling usually indicates that the residual palladium is trapped in the Pd(0) oxidation state, which binds poorly to sulfur-based thiols. Solution: You can introduce a synergistic additive like iodine (


) alongside an ultra-efficient scavenger like Potassium Isopropyl Xanthate (PIX) to oxidize Pd(0) to Pd(II), drastically enhancing removal ([4]). Alternatively, perform a final antisolvent crystallization or use activated carbon (e.g., Darco KB-B), which relies on physisorption rather than chemisorption[3].
Part 2: Validated Step-by-Step Methodology

Do not simply throw expensive scavengers at the crude mixture. The following protocol is designed as a self-validating system : you must pull an aliquot for ICP-MS analysis after each phase to verify clearance before proceeding to the next, more expensive step.

G N1 Crude 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (Pd > 1000 ppm) N2 Step 1: Celite Filtration (Removes Pd agglomerates) N1->N2 N3 Step 2: N-acetylcysteine Wash (Chelates soluble Pd) N2->N3 N4 Step 3: Silica-Thiol Scavenger (Captures fine Pd particles) N3->N4 N5 Step 4: Antisolvent Crystallization (Final clearance) N4->N5 N6 Purified API (Pd < 10 ppm) N5->N6

Sequential workflow for palladium clearance from pyrazole-containing APIs.

Phase 1: Agglomerate Debulking (Filtration)
  • Cool the crude reaction mixture to 20–25 °C to encourage the precipitation of Pd(0) nanoparticles.

  • Filter the mixture through a packed pad of Celite 545.

  • Causality: This physically removes insoluble "palladium black" agglomerates[2], preventing them from prematurely fouling the pores of your expensive silica scavengers downstream.

  • Validation Check: ICP-MS should show a reduction to ~8,000 ppm.

Phase 2: Homogeneous Chelation (Aqueous Wash)
  • Add 5–10 equivalents (relative to the initial Pd catalyst load) of N-acetylcysteine as a 10% aqueous solution to the organic filtrate.

  • Heat the biphasic mixture to 30–40 °C and agitate vigorously for 4 to 12 hours.

  • Causality: Heat provides the activation energy needed to dissociate the Pd-pyrazole complex. The highly water-soluble N-acetylcysteine traps the free Pd(II) and partitions it into the aqueous layer[2].

  • Separate the phases and retain the organic layer.

  • Validation Check: ICP-MS should show a reduction to <1,000 ppm.

Phase 3: Heterogeneous Chemisorption (Silica-Thiol)
  • Add 10–20 wt% (relative to the API) of a functionalized silica scavenger (e.g., SPM32 or Si-Thiol) to the organic layer.

  • Stir at 50 °C for 12–18 hours.

  • Causality: The elevated temperature maintains API solubility and allows the covalently bound thiol groups on the silica pores to irreversibly capture the remaining fine Pd particles[2][3].

  • Filter off the silica scavenger.

  • Validation Check: ICP-MS should show a reduction to <50 ppm.

Phase 4: Polymorph/Purity Upgrade (Crystallization)
  • Concentrate the organic layer and perform an antisolvent crystallization (e.g., dissolving in THF and precipitating with Heptane).

  • Causality: The highly ordered crystal lattice of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile will physically exclude trace Pd-scavenger complexes, leaving them in the mother liquor[3].

  • Validation Check: Final ICP-MS should confirm Pd < 10 ppm.

Part 3: Quantitative Scavenger Data Comparison

To assist in your experimental design, below is a synthesized comparison of the standard clearance methods based on industry benchmarking[2][3].

Scavenger / MethodMode of ActionOptimal ConditionsTypical Pd ReductionOperational Pros & Cons
Celite 545 Filtration Physical removal of Pd(0) agglomerates20–25 °C, 1–2 h~10,000 → 8,600 ppmPro: Fast, cheap debulking.Con: Leaves soluble Pd(II) untouched.
N-Acetylcysteine Wash Homogeneous aqueous chelation30–40 °C, 4–64 h8,600 → 975 ppmPro: High mass transfer, cost-effective.Con: Requires phase separation.
Silica-Thiol (e.g., SPM32) Heterogeneous chemisorption40–60 °C, 12–18 h975 → 20 ppmPro: Extremely high affinity for Pd(II).Con: Expensive; pores can foul.
Activated Carbon (Darco KB-B) Physisorption45 °C, 18 h300 → <1 ppmPro: Highly cost-effective at scale.Con: High risk of API adsorption (yield loss).
References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL:[Link]

  • How to Remove Palladium in three easy steps Source: Biotage URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

managing exothermic reactions during 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile. The nucleophilic aromatic substitution (SNAr) of fluorobenzonitriles with pyrazoles is highly efficient but presents significant thermal hazards. This document decodes the causality behind these exotherms and provides field-proven, self-validating protocols for safe scale-up.

Part 1: Process Overview & Causality of Thermal Events

To safely manage this reaction, you must understand the three distinct exothermic events that occur during the workflow:

  • Deprotonation (Acid-Base Exotherm): Pyrazole (pKa ~14.2) requires a base to form the active pyrazolide nucleophile. If a strong base like Sodium Hydride (NaH) is used, the deprotonation is instantaneous, releasing hydrogen gas and a massive spike in thermal energy.

  • C-N Bond Formation (Reaction Exotherm): The attack of the pyrazolide anion on the electron-deficient aromatic ring forms a negatively charged Meisenheimer complex[1]. The transition from a C-F bond to a C-N bond is thermodynamically favorable. Reaction calorimetry in similar SNAr processes often reveals sharp exothermic peaks during this step, which must be strictly controlled to prevent high-energy thermal decomposition[2].

  • Aqueous Quench (Heat of Mixing): The reaction requires polar aprotic solvents like DMF or DMSO. These solvents form strong hydrogen bonds with water. Quenching the reaction by adding water directly into the reactor releases significant hydration energy, causing secondary temperature spikes and potential solvent bumping.

Workflow SM Starting Materials 2-Chloro-4-fluorobenzonitrile + Pyrazole Base Base Selection SM->Base NaH NaH (Strong Base) Rapid Exotherm & H2 Gas Base->NaH Avoid on large scale K2CO3 K2CO3 (Mild Base) Controlled Deprotonation Base->K2CO3 Preferred Dosing Controlled Dosing Maintain T < 30°C NaH->Dosing K2CO3->Dosing SNAr SNAr Reaction in DMF/DMSO (Exothermic C-N Bond Formation) Dosing->SNAr Quench Reverse Aqueous Quench (Ice Water to control heat of mixing) SNAr->Quench Product Target Product 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Quench->Product

Workflow and thermal management logic for SNAr scale-up.

Part 2: Troubleshooting & FAQs

Q1: Why did my reaction temperature spike immediately upon adding the base? A: This is a direct consequence of base selection. Using NaH causes rapid, highly exothermic deprotonation. For scale-up, switch to Potassium Carbonate (K₂CO₃). K₂CO₃ is a milder, heterogeneous base. Its limited solubility in DMF/DMSO ensures a slow, controlled release of the pyrazolide anion, spreading the heat generation over a longer period and eliminating hydrogen gas evolution.

Q2: How can I prevent thermal runaway during the SNAr step on a larger scale? A: Never perform a batch execution by mixing all reagents at once. Instead, use a controlled dosing strategy . Suspend the pyrazole and K₂CO₃ in the solvent, and slowly dose in a solution of the 2-chloro-4-fluorobenzonitrile while monitoring the internal temperature. Alternatively, highly exothermic reactions are prime candidates for continuous flow chemistry [3]. Microreactors provide a massive surface-area-to-volume ratio, enabling rapid heat dissipation and preventing the dangerous accumulation of reactive intermediates[4].

Q3: Why does the pyrazole selectively displace fluorine instead of chlorine? A: Both the ortho-chlorine and para-fluorine are activated by the strongly electron-withdrawing nitrile group. However, SNAr reaction rates are dictated by the formation of the Meisenheimer complex, not the bond dissociation energy of the leaving group. Fluorine is highly electronegative, making the C-F carbon significantly more electrophilic than the C-Cl carbon. This inductive effect lowers the activation energy barrier for nucleophilic attack, ensuring >99% regioselectivity for fluoride displacement.

Q4: The aqueous quench caused solvent bumping and degraded my yield. How can this be mitigated? A: Adding water to a large volume of DMF generates an intense heat of mixing. To mitigate this, utilize a reverse quench . Cool the reaction mixture to <10°C, then slowly pour the reaction mixture into a reactor containing at least 10 volumes of vigorously stirred ice water. The large thermal mass of the ice water acts as a heat sink, instantly dissipating the heat of mixing and safely precipitating the product.

Part 3: Mechanistic Pathway

Mechanism SM Substrate 2-Chloro-4-fluoro benzonitrile TS1 Exothermic Attack C-N Bond Formation SM->TS1 Nuc Nucleophile Pyrazolide Anion Nuc->TS1 MC Intermediate Meisenheimer Complex (Stabilized by -CN) TS1->MC TS2 Fast Elimination Fluoride Leaving MC->TS2 Prod Product 2-Chloro-4-(1H-pyrazol -1-yl)benzonitrile TS2->Prod

Mechanistic pathway of the highly exothermic SNAr reaction via a Meisenheimer complex.

Part 4: Quantitative Data & Reagent Selection

Selecting the correct base and solvent system is the primary defense against thermal runaway. The table below summarizes the thermal and kinetic profiles of common systems used in this synthesis.

BaseSolventDeprotonation ExothermGas EvolutionSNAr RateScale-Up Suitability
NaH DMFVery High (Instantaneous)Yes (H₂)Very FastPoor - High risk of thermal runaway.
K₂CO₃ DMFMild (Gradual)NoModerateExcellent - Industry standard for thermal control.
Cs₂CO₃ DMSOModerateNoFastGood - Faster kinetics, but higher reagent cost.
DIPEA NMPVery MildNoSlowFair - Requires prolonged heating, risking degradation.
Part 5: Experimental Protocol (100g Scale-Up)

This self-validating batch protocol utilizes K₂CO₃ and a controlled dosing strategy to maintain thermal equilibrium. Every step includes an In-Process Control (IPC) to verify system safety before proceeding.

Reagents:

  • 2-Chloro-4-fluorobenzonitrile: 100.0 g (0.64 mol, 1.0 equiv)

  • Pyrazole: 46.0 g (0.67 mol, 1.05 equiv)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 133.0 g (0.96 mol, 1.5 equiv)

  • Anhydrous DMF: 700 mL (Total)

Step-by-Step Methodology:

  • System Preparation: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with Nitrogen.

  • Nucleophile Activation: Add Pyrazole (46.0 g), K₂CO₃ (133.0 g), and DMF (500 mL) to the reactor. Stir at 20°C for 30 minutes.

    • IPC 1 (Safety): Verify internal temperature remains stable at 20°C (±2°C). No gas evolution should be observed.

  • Electrophile Dosing: Dissolve 2-chloro-4-fluorobenzonitrile (100.0 g) in DMF (200 mL). Transfer this solution to the addition funnel. Begin dropwise addition into the reactor over 2 hours.

    • IPC 2 (Thermal Control): Set jacket cooling to 15°C. Monitor the internal temperature strictly. The exothermic SNAr reaction will begin immediately. Do not allow the internal temperature to exceed 30°C. If T > 30°C, pause dosing until the system cools.

  • Reaction Maturation: Once dosing is complete, raise the jacket temperature to heat the mixture to 60°C for 4 hours to ensure complete conversion.

    • IPC 3 (Conversion): Sample the reaction mixture. Analyze via HPLC. Proceed only when starting material is <1% (Area).

  • Reverse Quench & Isolation: Cool the reactor to 10°C. In a separate 5L vessel, prepare 2.5 L of vigorously stirred ice water (0-5°C). Slowly transfer the reaction mixture from the 2L reactor into the ice water over 30 minutes.

    • IPC 4 (Precipitation): Verify the internal temperature of the quench vessel remains <20°C. A white/pale yellow precipitate (the product) will form immediately.

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with cold water (3 x 200 mL) to remove residual DMF and inorganic salts. Dry under vacuum at 45°C to constant weight.

References
  • Title: Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source: Organic Process Research & Development (acs.org) URL: [Link]

  • Title: The Impact of Continuous Flow Technology and Collaboration between Academia and Industry Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale Source: Organic Process Research & Development (wuxiapptec.com) URL: [Link]

Sources

impact of base and solvent on 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile synthesis efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Base and Solvent Effects in SNAr Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical variables in the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluorobenzonitrile with 1H-pyrazole. Achieving high yield, preventing nitrile hydrolysis, and ensuring strict chemoselectivity requires a precise balance of base strength and solvent polarity.

Part 1: Mechanistic Pathway & Chemoselectivity Logic

Understanding the causality behind the reaction is the first step in troubleshooting. In this SNAr transformation, the pyrazole must first be deprotonated to form a highly nucleophilic pyrazolide anion. This anion then attacks the highly electrophilic C4 position of the arene.

Chemoselectivity (displacement of fluorine over chlorine) is driven by the rate-determining step: the formation of the Meisenheimer complex. Fluorine's superior electronegativity withdraws electron density via induction, making the C4 carbon more electrophilic and stabilizing the negative charge in the transition state far better than chlorine.

SNAr_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: SNAr Reaction Pyr 1H-Pyrazole PyrAnion Pyrazolide Anion (Active Nucleophile) Pyr->PyrAnion Deprotonation Base Base (e.g., K2CO3) Base->PyrAnion Meisenheimer Meisenheimer Complex (F-stabilized TS) PyrAnion->Meisenheimer Attack at C4 Arene 2-Chloro-4-fluorobenzonitrile Arene->Meisenheimer Product 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile Meisenheimer->Product F- Elimination

SNAr mechanism detailing base-mediated pyrazole activation and F-selective substitution.

Part 2: Troubleshooting & FAQs

Q: My reaction stalls at 20% conversion when using K₂CO₃ in THF. Should I switch to a stronger base like NaH? A: The root cause is likely solvent-base pairing, not just base strength. K₂CO₃ is practically insoluble in non-polar aprotic solvents like THF, severely limiting the generation of the active pyrazolide anion. Before switching to NaH—which requires strictly anhydrous conditions and can lead to dangerous exotherms —switch your solvent to a highly polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the potassium cation, leaving the pyrazolide anion "naked" and highly reactive . If you must use THF for downstream compatibility, you must pre-form the potassium salt of the pyrazole using a soluble base like Potassium tert-butoxide (KOtBu) .

Q: I am observing a significant M+18 impurity by LCMS. What is it, and how do I prevent it? A: An M+18 mass shift typically indicates the hydration of the benzonitrile group to a primary benzamide. This side reaction is catalyzed by hydroxide ions, which are generated when carbonate bases react with adventitious water in hygroscopic solvents like DMF or DMSO. To prevent this, ensure your solvents are strictly anhydrous (<50 ppm water) and conduct the reaction under a dry nitrogen or argon atmosphere.

Q: Why is the fluorine atom displaced instead of the chlorine atom, and how can I ensure this chemoselectivity? A: In SNAr reactions, the bond-breaking step is not the rate-determining step. Fluorine is a superior leaving group compared to chlorine because its high electronegativity strongly polarizes the C-F bond, making the C4 carbon highly electrophilic . Furthermore, it stabilizes the resulting negative charge in the transition state. To maintain strict chemoselectivity and avoid bis-substitution or Cl-displacement, avoid excessive heating (>110 °C) and rely on a mild inorganic base like K₂CO₃ rather than strong alkoxides.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency, derived from optimized SNAr workflows.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Primary Impurity / Issue
K₂CO₃ (2.0) DMF 90 12 >98% None (Optimal Conditions)
Cs₂CO₃ (1.5)DMF804>98%None (Faster, but higher reagent cost)
NaH (1.2)DMF0 to 25685%Primary Amide (High hydrolysis risk)
K₂CO₃ (2.0)THF8024<20%Unreacted SM (Poor base solubility)
KOtBu (1.2)THF65890%Bis-substitution traces
DIPEA (3.0)DMSO10024<10%Unreacted SM (Organic base too weak)

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. At each critical juncture, analytical checkpoints are provided to ensure the reaction is proceeding correctly before moving to the next step.

SOP: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Step 1: Reagent Preparation & Atmosphere Control

  • Charge an oven-dried round-bottom flask with 2-chloro-4-fluorobenzonitrile (1.0 equiv), 1H-pyrazole (1.1 equiv), and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Validation Check: The system must hold a vacuum of <10 mbar before backfilling with N₂, ensuring no adventitious moisture is present to cause nitrile hydrolysis.

Step 2: Solvent Addition

  • Add anhydrous DMF (0.2 M relative to the arene) via syringe under N₂.

  • Validation Check: The mixture should appear as a white, heterogeneous suspension. Complete dissolution of the base indicates compromised (wet) solvent.

Step 3: Heating and Monitoring

  • Heat the suspension to 90 °C with vigorous stirring (800+ RPM is required to overcome the mass-transfer limitations of the heterogeneous base).

  • Validation Check (4 hours): Monitor via TLC (Hexanes:EtOAc 3:1).

    • Starting material

      
       = 0.6 (UV active).
      
    • Product

      
       = 0.4 (UV active, distinct blue fluorescence under 254 nm).
      
    • The reaction is complete when the

      
       0.6 spot is completely consumed.
      

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature.

  • Pour the mixture slowly into rapidly stirring ice water (5x the volume of DMF).

  • Validation Check: The product must precipitate immediately as a fine off-white solid. Gummy or oily residues indicate residual DMF or incomplete reaction.

  • Filter the solid under vacuum, wash thoroughly with distilled water to remove K₂CO₃ and DMF traces, and dry in a vacuum oven at 50 °C overnight.

ExpWorkflow Start Dry Glassware & N2 Purge Reagents Add 2-Chloro-4-fluorobenzonitrile + 1H-Pyrazole + K2CO3 Start->Reagents Solvent Add Anhydrous DMF (or DMSO) Reagents->Solvent React Heat at 90 °C Monitor via TLC/LCMS Solvent->React Quench Quench with Ice Water Precipitate Product React->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Dry Vacuum Drying (50 °C) Filter->Dry

Step-by-step experimental workflow for SNAr synthesis and product isolation.

References

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: MDPI Molecules URL: [Link]

  • Title: EP3810602B1 - Compounds (KAT Inhibitors)
  • Title: WAY-VNA-932 Synthesis Data & Pyrazole Coupling Source: DrugFuture Pharmaceutical Database URL: [Link]

Validation & Comparative

Structural Validation of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fine chemical synthesis, the definitive structural validation of heterocyclic intermediates is a non-negotiable quality gate. 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (C₁₀H₆ClN₃) is a highly specific molecular scaffold featuring a benzonitrile core, an ortho-halogen substituent, and a para-linked pyrazole ring.

The primary analytical challenge with this compound is regiochemical ambiguity . Synthetic routes (such as Chan-Lam couplings or nucleophilic aromatic substitutions) can inadvertently yield isomeric mixtures, specifically C-linked pyrazoles (e.g., 1H-pyrazol-3-yl) instead of the desired N-linked (1H-pyrazol-1-yl) target [1]. To objectively compare the performance of different analytical platforms in resolving this ambiguity, this guide evaluates Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (LC-HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SC-XRD).

Comparative Analysis of Spectroscopic Modalities

To establish a self-validating analytical system, researchers must employ orthogonal techniques where the limitations of one modality are covered by the strengths of another.

  • Nuclear Magnetic Resonance (1D/2D NMR): The Regiochemical Standard While 1D ¹H NMR can confirm the presence of three pyrazole protons and three benzene protons, it cannot definitively prove the N1-aryl linkage. 2D NMR (HMBC and NOESY) is required. Heteronuclear Multiple Bond Correlation (HMBC) captures the ³J carbon-proton coupling between the pyrazole's H5 proton and the benzene's C4 carbon, proving covalent connectivity [1]. NOESY confirms spatial proximity, acting as a built-in validation of the HMBC data.

  • LC-HRMS: The Compositional Validator HRMS provides the exact mass, but its true power for this molecule lies in isotopic profiling . Because the molecule contains one chlorine atom, the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates a strict, self-validating 3:1 ratio between the [M+H]⁺ and[M+H+2]⁺ peaks. If this ratio deviates, the structural assignment is instantly invalidated.

  • FT-IR: The Functional Group Fingerprint NMR can sometimes struggle to definitively assign the nitrile (-C≡N) carbon due to long relaxation times and lack of attached protons. FT-IR fills this gap perfectly, offering a sharp, diagnostic stretching frequency at ~2230 cm⁻¹ that confirms the integrity of the benzonitrile core [2].

  • Single-Crystal X-Ray Diffraction (SC-XRD): The 3D Arbiter SC-XRD is the ultimate ground truth, providing absolute atomic connectivity and the dihedral angle between the pyrazole and benzene rings [3]. However, it is fundamentally limited by the thermodynamic prerequisites of crystal growth, making it a lower-throughput alternative compared to NMR/HRMS.

ValidationWorkflow Start 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile NMR 1D/2D NMR Spectroscopy Start->NMR MS LC-HRMS (ESI+) Start->MS IR FT-IR Spectroscopy Start->IR XRD X-Ray Crystallography Start->XRD Regio Regiochemistry & Connectivity NMR->Regio Mass Exact Mass & 35Cl/37Cl Isotope MS->Mass Func Functional Groups (-CN, C=N) IR->Func Conf Absolute 3D Conformation XRD->Conf Valid Definitive Structural Validation Regio->Valid Mass->Valid Func->Valid Conf->Valid

Figure 1: Orthogonal spectroscopic workflow for the structural validation of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile.

Quantitative Data Summaries

Table 1: Performance Comparison of Analytical Platforms
ModalityPrimary OutputRegiochemical SpecificityThroughputCost per SampleLimitation for this Scaffold
1D/2D NMR Connectivity & ProximityHigh (Definitive via HMBC)Medium (1-2 hrs)MediumRequires >5 mg of highly pure sample.
LC-HRMS Exact Mass & IsotopesLow (Cannot distinguish isomers)High (<15 mins)LowIsobaric/isomeric impurities are masked.
FT-IR Functional GroupsLowHigh (<5 mins)LowCannot determine substitution patterns.
SC-XRD Absolute 3D StructureAbsolute Low (Days-Weeks)HighStrictly dependent on successful crystallization.
Table 2: Expected Spectroscopic Data for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
TechniqueKey Feature / SignalExpected Value / PatternCausality & Interpretation
¹H NMR Pyrazole H5 (adjacent to N1)~8.40 ppm (d, J = 2.5 Hz)Highly deshielded by the adjacent N1 atom and the pseudo-coplanar electron-withdrawing aryl ring.
¹H NMR Benzene H3 (between Cl and Pyrazole)~7.95 ppm (d, J = 2.0 Hz)Meta-coupling to H5; deshielded by ortho-chlorine.
FT-IR Nitrile (-C≡N) Stretch~2230 cm⁻¹ (Sharp)Validates the survival of the benzonitrile group during cross-coupling synthesis.
LC-HRMS [M+H]⁺ Exact Massm/z 204.0323Confirms the C₁₀H₇ClN₃⁺ elemental composition.
LC-HRMS Isotopic Signature204.03 (100%), 206.03 (32%)The 3:1 ratio mathematically validates the presence of exactly one Chlorine atom.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: High-Resolution NMR Acquisition & Regiochemical Assignment

Causality: 1D NMR establishes the baseline inventory of protons. 2D NMR uses this inventory to map the spatial and through-bond architecture, ensuring the pyrazole is N-linked at the C4 position of the benzonitrile.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆. Validation step: Ensure the solution is perfectly clear to prevent shimming errors caused by particulate matter.

  • 1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum (e.g., 400 MHz, 16 scans, relaxation delay d1 = 2s).

    • Self-Validation: Integrate the aromatic region. The integral sum must exactly equal 6.0 protons. If it does not, the sample is impure, and 2D analysis must be aborted.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Interpretation: Look for a cross-peak between the highly deshielded pyrazole H5 (~8.40 ppm) and the benzene H3/H5 protons. This proves the N-aryl bond allows spatial proximity between the two rings.

  • 2D HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range couplings (³JCH ~ 8 Hz).

    • Interpretation: Identify the cross-peak connecting the pyrazole H5 proton to the quaternary C4 carbon of the benzene ring (~142 ppm). This through-bond correlation is the definitive proof of the N1-C4 linkage.

NMRLCA Mol Target Molecule Pyraz Pyrazole Protons (H3, H4, H5) Mol->Pyraz Benz Benzene Protons (H3, H5, H6) Mol->Benz HMBC HMBC Correlation (N1 to C4') Pyraz->HMBC NOESY NOESY Correlation (H5 to H3'/H5') Pyraz->NOESY Benz->HMBC Benz->NOESY Conf Confirms N-Aryl Linkage HMBC->Conf NOESY->Conf

Figure 2: Logical causality of 2D NMR (HMBC/NOESY) in confirming the N-aryl pyrazole linkage.

Protocol 2: LC-HRMS Isotopic Profiling

Causality: High-resolution mass alone is prone to false positives from isobaric compounds. The isotopic pattern acts as an independent mathematical validation of the molecular formula.

  • System Equilibration: Equilibrate a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Blank Injection: Inject 1 µL of pure diluent (e.g., 50:50 Water:Acetonitrile).

    • Self-Validation: Extract the ion chromatogram (EIC) at m/z 204.0323. The baseline must be flat to prove zero carryover.

  • Sample Injection: Inject 1 µL of the analyte (prepared at 1 µg/mL).

  • Data Processing: Isolate the target peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum at the apex of the peak.

  • Isotopic Validation: Measure the intensity of the [M+H]⁺ peak (m/z 204.03) and the [M+H+2]⁺ peak (m/z 206.03). Calculate the ratio. A result of ~3:1 (± 5% relative error) definitively validates the presence of the single chlorine atom on the benzonitrile core.

References

  • Chevallier, F., et al. (2011). "N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides." Organic & Biomolecular Chemistry, 9(13), 4671-4684.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile" (Analogous scaffold reference for IR/NMR baseline). PubChem.[Link]

  • Yin, P., et al. (2022). "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials." The Journal of Organic Chemistry, 87(11), 7187-7195.[Link]

Comprehensive Analytical Guide: Techniques for Confirming the Purity of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in validating the purity of complex halogenated bi-aryl intermediates. 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a critical chemical building block, often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as non-steroidal antiandrogens and kinase inhibitors.

Because trace impurities—such as unreacted starting materials, regioisomers, or des-chloro byproducts—can propagate through subsequent synthetic steps and compromise the final API's safety and efficacy, a rigorous, orthogonal analytical strategy is required.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this specific compound.

Orthogonal Analytical Strategy

Relying on a single analytical technique is a systemic risk in pharmaceutical quality control. A robust workflow utilizes orthogonal methods to ensure no impurity is masked by the limitations of a single detector. The workflow below illustrates the decision tree for batch release, grounded in the regulatory thresholds defined by the ICH Q3A(R2) guidelines [1].

AnalyticalWorkflow Sample 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Batch Sample HPLC HPLC-UV (Routine Purity & Assay) Sample->HPLC qNMR qNMR (Absolute Mass Fraction) Sample->qNMR GC HS-GC-FID (Residual Solvents) Sample->GC Decision Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Decision LCMS LC-HRMS (Impurity ID & Profiling) Release Batch Release / QA Approval LCMS->Release Impurity Qualified qNMR->Release GC->Release Decision->LCMS Yes Decision->Release No

Figure 1: Orthogonal analytical workflow for purity confirmation and impurity qualification.

HPLC-UV: The Gold Standard for Routine Purity & Related Substances

Expertise & Causality

While standard C18 columns are the default in many labs, they often struggle to separate 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile from its regioisomers (e.g., the 3-chloro or 5-pyrazolyl variants) due to their identical hydrophobicity. Choosing a Pentafluorophenyl (PFP) stationary phase is critical here. The PFP column provides enhanced


, dipole-dipole, and steric interactions, making it the superior choice for resolving rigid aromatic isomers.

Furthermore, the electron-withdrawing nature of the 2-chloro-4-cyanophenyl group drastically reduces the basicity of the pyrazole ring (


). Thus, under standard acidic reverse-phase conditions (0.1% TFA, pH ~2), the analyte remains fully neutral. This ensures predictable retention and eliminates the peak tailing typically associated with basic amines interacting with residual silanols.
Experimental Protocol
  • Column: Waters XBridge PFP (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated benzonitrile-pyrazole system).

  • Injection Volume: 5.0 µL (Sample concentration: 0.5 mg/mL in Acetonitrile).

Self-Validating System (Trustworthiness)

According to ICH Q2(R1) validation guidelines [2], the system must prove its resolving power before every run.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and 2-chloro-4-fluorobenzonitrile (a common starting material). The run is only valid if the critical pair resolution (

    
    ) is > 2.0 and the analyte tailing factor (
    
    
    
    ) is < 1.5.

LC-HRMS: Impurity Profiling and Structural Elucidation

Expertise & Causality

When an unknown impurity exceeds the ICH Q3A(R2) reporting threshold (typically 0.10% for new drug substances) [1], UV detection is insufficient. High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), provides exact mass measurements.

For 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (


), the expected 

is m/z 204.0323. Crucially, the natural abundance of chlorine isotopes (

and

) creates a characteristic 3:1 ratio of the M and M+2 peaks. This isotope pattern acts as a built-in diagnostic tool, instantly confirming whether an unknown impurity has retained, lost (e.g., des-chloro impurities), or gained a chloro group during synthesis.
Experimental Protocol
  • Column: Waters XBridge PFP (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Switch TFA to 10 mM Ammonium Formate (pH 3.0) to ensure MS compatibility and prevent ion suppression.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

  • Mass Range: m/z 100 to 1000.

Self-Validating System (Trustworthiness)
  • Mass Calibration: Infuse a reference tuning mix (e.g., Agilent ESI-L) prior to the run. The system is validated only if the mass error for the calibrant is < 5 ppm.

  • Isotope Verification: The experimental

    
     ratio of the target peak must fall within 
    
    
    
    of the theoretical 32% ratio for a single chlorine atom.

qNMR: Absolute Mass Fraction Determination

Expertise & Causality

Chromatographic methods are inherently relative—they require a primary reference standard of the exact analyte and assume equal UV response factors for all impurities, which is rarely true. Quantitative NMR (qNMR) overcomes this by measuring absolute purity.

qNMR compares the integral of a specific proton on the analyte directly to a highly pure, NIST-traceable internal standard (e.g., Maleic Acid). Because the NMR signal response is strictly proportional to the number of nuclei, no primary standard of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is needed. The highly deshielded pyrazole proton at position 5 (adjacent to the nitrogen, ~8.5 ppm) usually provides a clean, isolated singlet or doublet free from aliphatic impurity overlap.

Experimental Protocol
  • Solvent:

    
     (100% deuterated).
    
  • Internal Standard (IS): Maleic acid (NIST SRM traceable, singlet at ~6.26 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL

    
    .
    
  • Acquisition Parameters:

    • Nucleus:

      
       (400 MHz or higher).
      
    • Relaxation Delay (

      
      ):  30 seconds. Causality note: 
      
      
      
      must be at least
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy.
    • Number of Scans: 64.

Self-Validating System (Trustworthiness)

Following USP <761> guidelines for qNMR [3]:

  • Signal-to-Noise (S/N): The S/N ratio for both the analyte target peak and the internal standard peak must be

    
    .
    
  • Phase & Baseline: The spectrum must be manually phased, and a multi-point baseline correction applied to ensure integral accuracy.

Data Presentation: Technique Comparison Summary

The table below summarizes the simulated performance metrics of each technique when applied to 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, allowing researchers to select the appropriate method based on their specific phase of development.

Analytical ParameterHPLC-UV (PFP Column)LC-HRMS (Q-TOF)qNMR (

)
Primary Use Case Routine batch release, related substances, and assay.Structural elucidation of unknown impurities > 0.10%.Absolute purity certification of reference standards.
Limit of Detection (LOD) 0.01% (0.05 µg/mL)0.001% (0.005 µg/mL)~0.5% (Concentration dependent)
Limit of Quantitation (LOQ) 0.03% (0.15 µg/mL)0.005% (0.025 µg/mL)~1.0%
Linearity (

)
> 0.999 (Range: 50-150%)> 0.995 (Range: 1-100%)> 0.999 (Strictly linear by physics)
Run Time 18 minutes18 minutes~35 minutes (due to long

delay)
Key Advantage High reproducibility; easily validated for GMP environments.Exact mass and isotope pattern confirm chemical structure.Requires no primary reference standard of the analyte.
Key Limitation Requires a reference standard; blind to compounds lacking a chromophore.Complex data interpretation; prone to ion suppression.Low sensitivity for trace impurities (< 0.5%).

Conclusion

For the rigorous quality control of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, a single analytical technique is insufficient. HPLC-UV utilizing a PFP column should serve as the workhorse for routine batch release, ensuring regioisomers are adequately resolved. When unexpected peaks breach the 0.10% threshold, LC-HRMS must be deployed to leverage the chlorine isotope pattern for structural identification. Finally, to certify the primary reference standards used in the HPLC assays, qNMR provides the ultimate source of truth for absolute mass fraction, independent of chromatographic response factors.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia (USP). Available at: [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their role as kinase inhibitors and androgen receptor antagonists. By synthesizing data from authoritative sources, we will explore how subtle molecular modifications influence biological activity, offering insights for the rational design of next-generation therapeutics.

The 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Core: A Versatile Pharmacophore

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core, with its distinct electronic and steric properties, provides a robust framework for interaction with various biological targets. The pyrazole ring, a bioisostere of a phenyl group, enhances potency and improves physicochemical properties such as lipophilicity and water solubility[1]. The chloro and cyano substituents on the benzonitrile ring play crucial roles in target engagement and can be strategically modified to fine-tune activity and selectivity. This core structure is a key intermediate in the synthesis of a variety of therapeutic agents, including those targeting the androgen receptor[2][3].

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile analogs is highly dependent on the nature and position of substituents on both the pyrazole and benzonitrile rings. The following sections dissect the SAR for key therapeutic targets.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors[4]. Analogs of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile have been investigated as inhibitors of various kinases, including Checkpoint Kinase 1 (Chk1)[5].

Key SAR Insights for Kinase Inhibition:

  • Substitution on the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring significantly impact kinase inhibitory activity.

    • N1-Substitution: Introduction of small alkyl or substituted aryl groups at the N1 position can modulate potency and selectivity. For instance, in a series of tricyclic pyrazole-based Chk1 inhibitors, the nature of the substituent at this position was found to be critical for maintaining biological activity[5].

    • C3/C5-Substitution: The introduction of various aromatic and heteroaromatic moieties at the C3 and C5 positions of the pyrazole can lead to a broad range of structural diversity and biological activities. Studies on pyrazole-based inhibitors have shown that even minor changes, such as the difference between a methyl and a benzyl group, can lead to a decrease in inhibitory activity[6].

  • Modifications of the Benzonitrile Ring:

    • Chloro and Cyano Groups: The 2-chloro and 4-cyano groups are often crucial for binding to the kinase active site. The cyano group can act as a hydrogen bond acceptor, while the chloro group can occupy a hydrophobic pocket.

    • Additional Substituents: The introduction of further substituents on the benzonitrile ring can enhance potency and improve pharmacokinetic properties.

Comparative Data for Pyrazole-Based Kinase Inhibitors:

Compound IDR1 (N1-substituent)R2 (C3-substituent)R3 (C5-substituent)Target KinaseIC50 (nM)Reference
Analog 1 HPhenylPhenylMeprin αLow nM[6]
Analog 2 HMethylPhenylMeprin α> Analog 1[6]
Analog 3 HBenzylPhenylMeprin α> Analog 1[6]
Analog 4 Tricyclic moietyHHChk1Potent[5]

This table is a representative example based on general findings for pyrazole-based inhibitors and will be populated with specific data for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile analogs as more targeted literature is identified.

Androgen Receptor Antagonists

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a key intermediate in the synthesis of potent androgen receptor (AR) antagonists[2][3]. These compounds are crucial in the treatment of prostate cancer.

Key SAR Insights for AR Antagonism:

  • N1-Alkylation of the Pyrazole Ring: The linkage of a specific side chain to the N1 position of the pyrazole is a critical determinant of AR antagonistic activity. This side chain often contains a chiral center and a functional group capable of forming key interactions with the AR ligand-binding domain.

  • Substitution on the Benzonitrile Moiety: The 3-chloro-4-cyanophenyl group is a common feature in potent AR antagonists. The electronic properties of these substituents are vital for high-affinity binding.

Experimental Protocols

The evaluation of the biological activity of these analogs relies on robust and validated experimental protocols.

Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

A common synthetic route involves the Suzuki coupling of a protected pyrazole-5-boronic acid ester with 4-bromo-2-chlorobenzonitrile, followed by deprotection[3].

Step-by-Step Synthesis Protocol:

  • Suzuki Coupling: React 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., triphenylphosphine), and a base in a suitable solvent system (e.g., acetonitrile-water) at an elevated temperature[3].

  • Deprotection: Treat the resulting 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile with a catalytic amount of acid (e.g., HCl) in an alcohol solvent (e.g., methanol) to remove the THP protecting group[3][7].

  • Neutralization and Isolation: Neutralize the reaction mixture with a base and isolate the desired product, 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, typically by precipitation and filtration[3][7].

Workflow for Synthesis:

Synthesis_Workflow A 1-(THP)-5-boronic ester-1H-pyrazole C Suzuki Coupling (Pd catalyst, base) A->C B 4-bromo-2-chlorobenzonitrile B->C D Protected Intermediate C->D Formation of C-C bond E Acidic Deprotection D->E Removal of THP group F 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile E->F Final Product

Caption: Synthetic workflow for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile.

Kinase Inhibition Assay

A variety of assay formats can be used to determine the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction[8].

General Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and the test compound (at various concentrations) in an appropriate buffer.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate the remaining ATP.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure Luminescence: Quantify the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity. A decrease in signal indicates inhibition.

Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Acquisition A Kinase + Substrate + ATP + Test Compound B Incubation A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP, Luminescence) C->D E Measure Luminescence D->E

Caption: General workflow for a kinase inhibition assay using ADP-Glo™.

Signaling Pathways

Understanding the signaling pathways in which the targets of these compounds are involved provides a rationale for their therapeutic application.

Kinase Signaling Pathways

Kinases are key regulators of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Inhibitors of kinases like Chk1 can disrupt the cell's ability to respond to DNA damage, potentiating the effects of chemotherapy[5].

Simplified DNA Damage Response Pathway:

DNA_Damage_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest induces Inhibitor 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Analog (Chk1 Inhibitor) Inhibitor->Chk1 inhibits

Caption: Simplified DNA damage response pathway showing the role of Chk1.

Conclusion and Future Directions

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold represents a highly versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity. Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the activity of these analogs against a broader range of kinases and other enzyme families.

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for the desired target, thereby reducing off-target effects.

  • Optimizing Pharmacokinetic Properties: Modifying the structure to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights from ongoing SAR studies, researchers can continue to develop novel and effective therapeutics based on this promising chemical scaffold.

References

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile - ChemBK. (2024, April 9).
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem. (n.d.).
  • 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - ChemicalBook. (n.d.).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (2022, February 16).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (n.d.).
  • benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed. (2007, November 1).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.).
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18).
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) | Request PDF - ResearchGate. (2026, February 3).
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile - Sigma-Aldrich. (n.d.).
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - MDPI. (2025, October 21).
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.).
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024, February 2).
  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - European Patent Office - EP 3280710 B1 - Googleapis.com. (2016, April 8).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023, June 20).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays | Biochemistry - ACS Publications. (2017, June 2).

Sources

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile vs. other intermediates for Darolutamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Darolutamide Intermediates: Regiochemistry, Performance, and Synthetic Workflows

Darolutamide (Nubeqa®) is a structurally distinct, second-generation non-steroidal androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). Unlike enzalutamide or apalutamide, darolutamide features a flexible, polar-substituted pyrazole core that allows it to bind effectively to the AR ligand-binding domain, maintaining efficacy even against mutated AR variants (such as W742C/L) that typically confer resistance[1].

The synthesis of Darolutamide is highly dependent on strict regiochemical control. A common point of confusion in process chemistry is the distinction between the canonical C-linked pyrazole intermediate and its N-linked regioisomer. This guide objectively compares 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (an N-linked impurity/divergent scaffold) against the canonical 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile and other critical intermediates like 5-Acetyl-1H-pyrazole-3-carboxylic acid [2][3].

The Regiochemical Challenge: 1-yl vs. 3-yl Pyrazole Intermediates

The core scaffold of Darolutamide requires the pyrazole ring to be attached to the 3-chloro-4-cyanophenyl group via a carbon-carbon (C-C) bond at the pyrazole's C3 position. This specific connectivity is non-negotiable for the drug's pharmacological mechanism.

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (The N-Linked Isomer): In this structure, the pyrazole is bonded to the phenyl ring via its nitrogen atom (N1). Because the N1 position is occupied by the phenyl ring, it cannot undergo the necessary downstream alkylation with the chiral propan-2-yl linker. In the context of Darolutamide synthesis, this molecule acts as a dead-end divergent scaffold or a critical regiochemical impurity that must be suppressed during the initial coupling phase.

  • 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (The C-Linked Canonical Intermediate, CAS: 1297537-37-1): Here, the pyrazole is attached via its C3 carbon[3]. This leaves the N1 position free (as an NH group) to be alkylated by the chiral amino alcohol derivative, which is the defining step in building the Darolutamide backbone[4].

Quantitative Comparison of Key Intermediates
Parameter2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile[3]2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile5-Acetyl-1H-pyrazole-3-carboxylic acid[2]
Role in Synthesis Canonical Core ScaffoldRegioisomeric Impurity / Dead-EndCanonical Amide Coupling Partner
Linkage Type C-C bond (Phenyl C4 to Pyrazole C3)C-N bond (Phenyl C4 to Pyrazole N1)N/A (Coupled via Amidation)
N1 Availability Free (Available for chiral alkylation)Occupied (Blocked by phenyl ring)Free (But not alkylated in this route)
Downstream Viability Yields active DarolutamideFails to yield DarolutamideYields active Darolutamide
Target Purity (HPLC) > 99.0% (Critical for API grade)Must be limited to < 0.15%> 99.0% (Contains < 0.15% impurities)

Mechanistic Grounding: Why the 3-yl Linkage Drives Efficacy

At the cellular level, prostate cancer growth is predominantly driven by androgens (testosterone/DHT) binding to the AR, which then translocates to the nucleus to regulate tumor-promoting gene expression[5][6]. Darolutamide operates through competitive binding, preventing nuclear translocation and disrupting co-regulator recruitment[5].

The C-linked pyrazole (derived from the 3-yl intermediate) provides a unique conformational flexibility. Molecular modeling demonstrates that this flexibility allows Darolutamide to accommodate the W742C/L mutated AR ligand-binding pocket[1]. If the rigid N-linked 1-yl isomer were somehow forced into a pseudo-drug analog, the altered 3D trajectory of the molecule would clash with the AR binding pocket, destroying its antagonistic properties.

ARPathway Androgen Androgens (Testosterone/DHT) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR Agonist Binding NucTrans Nuclear Translocation & Co-regulator Recruitment AR->NucTrans Pathway Activation Apoptosis Tumor Cell Apoptosis (nmCRPC Control) AR->Apoptosis Signaling Blockade Daro Darolutamide (Flexible Pyrazole Scaffold) Daro->AR Competitive Antagonism GeneExp Target Gene Expression (Tumor Proliferation) NucTrans->GeneExp

Caption: Mechanism of Darolutamide: Competitive antagonism of the Androgen Receptor signaling pathway.

Experimental Workflows & Methodologies

To ensure high E-E-A-T, the following methodologies represent self-validating process chemistry protocols designed to selectively yield the canonical 3-yl intermediate and elaborate it into Darolutamide, while actively avoiding the 1-yl impurity.

Protocol A: Selective Synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile

Causality: To avoid the formation of the N-linked 1-yl impurity, a Suzuki-Miyaura C-C cross-coupling is preferred over Ullmann-type C-N couplings.

  • Reagent Preparation: Charge a reactor with 4-bromo-2-chlorobenzonitrile (1.0 eq), (1H-pyrazol-3-yl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent & Catalyst: Suspend the mixture in a degassed solution of 1,4-dioxane/water (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 85°C for 6 hours.

  • In-Process Control (IPC): Monitor via HPLC (UV 254 nm). The system is self-validating when the starting material peak area is <1%.

  • Workup: Cool to room temperature, filter through Celite to remove palladium residues, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and crystallize from ethanol to yield the pure 3-yl intermediate.

Protocol B: Chiral Alkylation via Mitsunobu Reaction

Causality: Mitsunobu reactions are notoriously difficult to purify at scale due to triphenylphosphine oxide byproducts. However, process chemists leverage the water-solubility of the protonated amine product to partition it into the aqueous phase during an acidic workup, leaving the byproducts in the organic phase[4].

  • Coupling: React 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile with the Boc-protected chiral alcohol (tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate) in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF at 0°C to room temperature[4].

  • Deprotection & Purification: Treat the intermediate with methanolic HCl. The resulting protonated amine becomes highly water-soluble.

  • Phase Separation: Extract the mixture with an organic solvent (e.g., MTBE). Discard the organic layer containing the Mitsunobu byproducts. Adjust the aqueous phase pH to basic, and extract the pure free amine into a fresh organic layer[4].

Protocol C: Amidation with 5-Acetyl-1H-pyrazole-3-carboxylic acid

Causality: The final assembly requires coupling the purified amine with 5-Acetyl-1H-pyrazole-3-carboxylic acid (synthesized safely without explosive diazo reagents[2]).

  • Amidation: Combine the amine and 5-Acetyl-1H-pyrazole-3-carboxylic acid using propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in ethyl acetate[4][2].

  • Ketone Reduction: Reduce the resulting ketone with sodium borohydride (NaBH₄) in ethanol to produce Darolutamide as a mixture of active diastereomers[4][2].

SynthWorkflow SM 4-Bromo-2-chlorobenzonitrile + Pyrazole Reactant Iso3 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Canonical Intermediate) SM->Iso3 C-C Coupling (e.g., Suzuki) Iso1 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (N-Linked Impurity) SM->Iso1 C-N Coupling (e.g., Ullmann) Alk Alkylation with Chiral Linker (N1 Position Free) Iso3->Alk Mitsunobu Reaction DeadEnd Alkylation Blocked (N1 Occupied by Phenyl) Iso1->DeadEnd Steric/Electronic Blockade Daro Darolutamide (ODM-201) Alk->Daro Amidation & Reduction

Caption: Regiochemical divergence in Darolutamide synthesis: C-linked vs N-linked pyrazole intermediates.

References

  • A new, efficient process for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a versatile building block and the key intermediate of darolutamide. Thieme E-Journals - Synthesis.
  • CAS 1297537-37-1: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile. CymitQuimica.
  • Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models. PMC.
  • What is the mechanism of Darolutamide? Patsnap Synapse.
  • Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance. Frontiers.
  • The introduction of Darolutamide (ODM-201). ChemicalBook.
  • The patent landscape of Darolutamide. Patsnap Synapse.

Sources

In Vitro and In Vivo Evaluation of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Derivatives: A Comparative Guide for Next-Generation AR Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The clinical management of castration-resistant prostate cancer (CRPC) relies heavily on blocking the Androgen Receptor (AR) signaling axis. While second-generation AR antagonists like Enzalutamide and Apalutamide have transformed CRPC therapy, their efficacy is inevitably curtailed by acquired resistance [2]. This resistance is frequently driven by point mutations in the AR ligand-binding pocket (LBP), such as F877L and T878A, or the emergence of constitutively active splice variants (e.g., AR-V7) [2].

To circumvent these resistance mechanisms, scaffold hopping has emerged as a critical drug design strategy. Recent breakthroughs have identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile as a highly potent, novel core structure for AR antagonism [1]. By diverging from the traditional thiohydantoin core of Enzalutamide, these novel derivatives exhibit a unique binding modality. They not only competitively inhibit the LBP but also demonstrate potential to disrupt non-LBP sites, such as Binding Function 3 (BF3), thereby retaining efficacy against resistant mutant strains[1].

This guide provides an objective, data-driven comparison of a lead 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivative (Compound 4c) against the industry standard, Enzalutamide, detailing the in vitro and in vivo evaluation workflows required to validate these next-generation therapeutics.

Mechanistic Visualization: AR Signaling Blockade

To understand the evaluation metrics, we must first map the causality of the AR signaling cascade. The diagram below illustrates how 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives intercept AR activation, preventing the nuclear translocation required for oncogenic transcription.

AR_Signaling DHT Androgen (DHT) AR_Cytosol AR Monomer (Cytosol) + HSP90 DHT->AR_Cytosol Binds LBP AR_Ligand AR-DHT Complex (Conformational Change) AR_Cytosol->AR_Ligand HSP90 Dissociation AR_Nucleus Nuclear Translocation & Dimerization AR_Ligand->AR_Nucleus Transcription Target Gene Transcription (PSA, Proliferation) AR_Nucleus->Transcription Inhibitor 2-Chloro-4-(1H-pyrazol-1-yl) benzonitrile Derivatives Inhibitor->AR_Cytosol Blocks LBP/BF3 Inhibitor->AR_Nucleus Prevents Translocation

Mechanism of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives inhibiting AR signaling.

In Vitro Evaluation: Comparative Performance

When evaluating novel scaffolds, raw potency must be weighed against the compound's ability to overcome resistance. While Enzalutamide exhibits slightly higher baseline potency in wild-type assays, the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivative maintains a robust inhibitory profile and offers a superior therapeutic window against mutated AR variants [1].

Table 1: In Vitro Profiling of AR Antagonists
Assay ParameterEnzalutamide (Standard)2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Derivative (Lead 4c)Mechanistic Significance
AR Antagonism (IC₅₀) ~40 nM69 nMMeasures direct biochemical blockade of the AR receptor.
LNCaP Proliferation (IC₅₀) 0.12 µM0.15 µMAssesses anti-proliferative efficacy in an androgen-dependent human prostate cancer cell line.
PSA Expression Inhibition >90% at 1 µM>85% at 1 µMProstate-Specific Antigen (PSA) is a direct downstream transcriptional target of AR. Reduction confirms intracellular target engagement.
Cytotoxicity in PC-3 Cells >10 µM>10 µMPC-3 cells lack AR expression. High IC₅₀ values here confirm that cell death in LNCaP is AR-specific, not due to general toxicity.
Step-by-Step In Vitro Evaluation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice includes built-in controls to rule out false positives.

Protocol A: AR Dual-Luciferase Reporter Gene Assay Causality Check: We utilize a reporter assay rather than simple binding assays because binding does not guarantee functional antagonism. A compound might bind the AR but act as a partial agonist. The reporter assay measures true transcriptional shutdown.

  • Cell Seeding: Plate HEK293T cells (which lack endogenous AR, providing a clean background) in 96-well plates at

    
     cells/well.
    
  • Transfection: Co-transfect cells with an AR expression plasmid, an ARE-driven firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid (internal control).

    • Self-Validation: The Renilla plasmid controls for transfection efficiency and general cell health. If a compound kills the cells, Renilla signal drops, preventing us from falsely identifying the compound as an AR antagonist.

  • Compound Treatment: After 24 hours, treat cells with 1 nM DHT (to stimulate AR) and titrations of the benzonitrile derivatives (0.1 nM to 10 µM).

  • Detection: Lyse cells after 24 hours and measure luminescence using a Dual-Luciferase assay system. Calculate the IC₅₀ based on the normalized Firefly/Renilla ratio.

Protocol B: CellTiter-Glo Proliferation & Counter-Screening

  • Plating: Seed LNCaP (AR-positive) and PC-3 (AR-negative) cells in 96-well plates in RPMI 1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones).

  • Dosing: Add 0.1 nM R1881 (a synthetic androgen) to stimulate growth, followed by serial dilutions of the test compounds.

  • Incubation & Readout: Incubate for 6 days. Add CellTiter-Glo reagent to measure ATP levels (directly proportional to viable cell number).

    • Self-Validation: If the derivative inhibits PC-3 growth at the same concentration it inhibits LNCaP, the compound is a general cytotoxin, not an AR-targeted drug. A valid AR antagonist will only kill LNCaP cells.

In Vivo Evaluation: Pharmacokinetics & Efficacy

In vitro potency is meaningless if the compound suffers from poor metabolic stability or fails to reach the tumor microenvironment. The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold was specifically optimized for oral bioavailability, a critical requirement for chronic CRPC management [1].

Table 2: In Vivo Pharmacokinetics and Xenograft Efficacy
ParameterEnzalutamide2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Derivative (Lead 4c)
Oral Bioavailability (F%) ~80%45%
Half-life (T₁/₂ - Oral) ~8.5 hours (mice)~4.2 hours (mice)
Tumor Growth Inhibition (TGI) ~80% (at 40 mg/kg/day)70% (at 100 mg/kg/day)
Host Toxicity (Body Weight Loss) None observedNone observed
Step-by-Step In Vivo Evaluation Protocols

Protocol C: Pharmacokinetic (PK) Profiling Causality Check: We dose both intravenously (IV) and orally (PO) to calculate absolute bioavailability (F%). This tells us exactly how much of the drug survives first-pass hepatic metabolism and intestinal absorption.

  • Dosing: Randomize male Sprague-Dawley rats into two groups. Administer the derivative at 2 mg/kg IV (formulated in 5% DMSO/PEG400) and 10 mg/kg PO (formulated in 0.5% methylcellulose).

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Extract plasma via centrifugation and quantify compound concentration using LC-MS/MS. Calculate AUC, Cmax, and T₁/₂ using non-compartmental analysis.

Protocol D: LNCaP Xenograft Mouse Model Causality Check: We surgically castrate the mice prior to tumor implantation. Why? Castration drops systemic androgen to castration levels, mimicking the human clinical setting of Androgen Deprivation Therapy (ADT). Tumors that establish in this environment represent clinical CRPC.

  • Preparation: Surgically castrate 6-week-old male BALB/c nude mice. Allow 1 week for recovery and androgen washout.

  • Implantation: Subcutaneously inject

    
     LNCaP cells suspended in 50% Matrigel into the right flank.
    
  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into three groups (Vehicle, Enzalutamide 40 mg/kg, Derivative 100 mg/kg) using a blinded block-randomization method to ensure equal starting tumor volumes across groups.

  • Treatment & Monitoring: Administer compounds daily via oral gavage. Measure tumor volume (

    
    ) and body weight twice weekly for 28 days.
    
    • Self-Validation: Body weight tracking is mandatory. A drop of >10% indicates severe off-target toxicity, invalidating the TGI efficacy data.

Conclusion

The evaluation of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives represents a masterclass in scaffold hopping. While Enzalutamide remains a highly potent standard of care, its susceptibility to LBP point mutations necessitates the development of novel chemical spaces. As demonstrated by the rigorous in vitro counter-screening and in vivo xenograft data, this novel pyrazole-benzonitrile core achieves potent AR antagonism, excellent selectivity, and robust oral efficacy [1]. For drug development professionals, integrating this scaffold into discovery pipelines offers a highly viable strategy for overcoming the next generation of castration-resistant prostate cancer.

References

  • Chen, C., Chai, X., Hu, X., Lou, S., Li, D., Hou, T., & Cui, S. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093.[Link]

  • Xiang, W., & Wang, S. (2022). Therapeutic Strategies to Target the Androgen Receptor. Journal of Medicinal Chemistry, 65(13), 8772-8797.[Link]

A Comparative Guide to Pyrazole-Containing Active Pharmaceutical Ingredients: An Analysis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile and Marketed Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have enabled its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases.[1][4][5] This guide provides a comparative analysis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, a key synthetic intermediate, against three prominent pyrazole-containing Active Pharmaceutical Ingredients (APIs): Celecoxib, Sildenafil, and Pazopanib.

Through this analysis, we will explore the structural nuances, diverse mechanisms of action, and the experimental methodologies used to characterize such compounds, offering researchers and drug development professionals a comprehensive framework for evaluation.

The Comparative Landscape: Introducing the Molecules

The selection of compounds for this guide is designed to illustrate the chemical and therapeutic diversity achievable from a common pyrazole core.

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: This molecule is a substituted benzonitrile, primarily recognized as a crucial intermediate in the synthesis of potent therapeutics, including the androgen receptor inhibitor, Darolutamide.[6][7] While not an API itself, its structure embodies a key pharmacophore, making it an excellent starting point for understanding structure-activity relationships (SAR). Its potential for biological activity is suggested by its role as a building block for more complex drugs.[8][9][10]

  • Celecoxib (Celebrex®): A diaryl-substituted pyrazole, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[11][12] This selectivity allows it to reduce pain and inflammation while minimizing certain gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

  • Sildenafil (Viagra®): Featuring a pyrazole ring fused to a pyrimidine core, Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[15][16] Its action leads to smooth muscle relaxation and vasodilation, forming the basis of its use in treating erectile dysfunction and pulmonary arterial hypertension.[17][18]

  • Pazopanib (Votrient®): Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) used in oncology, particularly for renal cell carcinoma and soft tissue sarcoma.[19][20] It targets several receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting tumor growth and angiogenesis (the formation of new blood vessels).[21][22][23]

Physicochemical and Structural Comparison

The subtle variations in the pyrazole scaffold and its substituents lead to significant differences in the physicochemical properties that govern the pharmacokinetic and pharmacodynamic behavior of these molecules.

Property2-Chloro-4-(1H-pyrazol-1-yl)benzonitrileCelecoxibSildenafilPazopanib
Molecular Formula C₁₀H₆ClN₃[24]C₁₇H₁₄F₃N₃O₂SC₂₂H₃₀N₆O₄SC₂₁H₂₃N₇O₂S
Molecular Weight 203.63 g/mol [24]381.37 g/mol 474.58 g/mol 437.52 g/mol
Core Structure Phenyl-pyrazoleDiaryl-pyrazolePyrazolo-pyrimidinonePyrimidine-indazole
Key Functional Groups Nitrile, ChloroSulfonamide, TrifluoromethylSulfonamide, PiperazineSulfonamide, Indazole
Therapeutic Use Synthetic Intermediate[7]Anti-inflammatory (NSAID)[11]Erectile Dysfunction, PAH[15]Anti-cancer (TKI)[19]

Data compiled from publicly available chemical databases and scientific literature.

Comparative Mechanisms of Action

The versatility of the pyrazole scaffold is most evident in the diverse biological targets engaged by our comparator APIs.

  • Celecoxib (COX-2 Inhibition): Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[25] Celecoxib selectively binds to a side pocket of the COX-2 enzyme, inhibiting its ability to convert arachidonic acid into prostaglandin precursors.[11][13] Its sulfonamide group is crucial for this selective interaction.[13] This contrasts with non-selective NSAIDs that inhibit both COX-1 and COX-2, the latter of which is responsible for producing prostaglandins that protect the stomach lining.[12][14]

  • Sildenafil (PDE5 Inhibition): In response to sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[16] cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow.[26] Sildenafil's structure mimics that of cGMP, allowing it to act as a competitive inhibitor of the PDE5 enzyme, which is responsible for degrading cGMP.[15] By preventing cGMP degradation, Sildenafil enhances and prolongs the signaling cascade, facilitating vasodilation.[16][18]

  • Pazopanib (Multi-Kinase Inhibition): Cancer cell growth, proliferation, and angiogenesis are driven by complex signaling pathways regulated by receptor tyrosine kinases (RTKs).[21] Pazopanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domains of multiple RTKs, including VEGFR-1, -2, -3, and PDGFR-α and -β.[22][23] By blocking the phosphorylation and activation of these receptors, Pazopanib effectively shuts down downstream signaling, thereby inhibiting tumor growth and starving the tumor of its blood supply.[20][23]

Below is a conceptual diagram illustrating the inhibition of a receptor tyrosine kinase pathway, a mechanism central to Pazopanib's anti-cancer activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activates Pazopanib Pazopanib Pazopanib->RTK Inhibits ATP ATP ATP->RTK Phosphorylates Response Cell Proliferation Angiogenesis Pathway->Response Leads to Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds

Caption: Pazopanib inhibits RTK signaling by blocking ATP binding.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activity of these compounds, standardized in vitro assays are essential. Here, we detail two foundational protocols: a target-specific kinase inhibition assay and a general cell viability assay.

This protocol is designed to quantify the inhibitory potential of a compound against a specific kinase, such as VEGFR2, a primary target of Pazopanib. It measures the amount of ATP remaining after a kinase reaction; less ATP indicates higher kinase activity, and more ATP indicates inhibition.

Rationale for Method Choice: This non-radioactive, luminescence-based assay is a high-throughput industry standard. Its "mix-and-read" format offers simplicity, sensitivity, and is easily automated for screening large compound libraries.[27]

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)[28]

  • Test compounds (dissolved in DMSO) and Pazopanib (positive control)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds and Pazopanib in DMSO. Dispense 1 µL of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme & Substrate Preparation: Prepare a master mix of VEGFR2 kinase and the poly(E,Y) substrate in kinase buffer.

  • Enzyme Addition: Add 20 µL of the enzyme/substrate mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The precise time may need optimization based on enzyme activity.

  • Detection: Allow the plate to cool to room temperature. Add 30 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

G A 1. Compound Plating (Serial Dilutions in DMSO) B 2. Add Kinase/Substrate Mix (VEGFR2 + Poly(E,Y)) A->B C 3. Add ATP (Initiate Reaction) B->C D 4. Incubate (37°C for 60 min) C->D E 5. Add Detection Reagent (Kinase-Glo®) D->E F 6. Incubate (RT for 10 min) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

This protocol measures the cytotoxic or cytostatic effects of a compound on cultured cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[29][30]

Rationale for Method Choice: The MTT assay is a robust, inexpensive, and widely used colorimetric method for assessing cell viability. It provides a quantitative measure of how a compound affects cell proliferation and survival, which is a critical endpoint in drug discovery.

Materials:

  • Human cancer cell line (e.g., LNCaP prostate cancer cells)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[30]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[31]

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[29]

  • Formazan Crystal Formation: Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[31][32]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[32]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[29]

  • Absorbance Measurement: Mix each sample gently by pipetting. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[31][32]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide demonstrates the remarkable versatility of the pyrazole scaffold in modern drug discovery. From the synthetic intermediate 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile to blockbuster drugs like Celecoxib , Sildenafil , and Pazopanib , the core heterocycle provides a foundation for developing highly specific and potent modulators of diverse biological targets.

The comparative analysis highlights that while the pyrazole core is a common feature, the specific substitutions and overall molecular architecture are what ultimately define the therapeutic application. The diaryl substitution in Celecoxib directs it to COX-2, the fused ring system of Sildenafil provides selectivity for PDE5, and the complex arrangement in Pazopanib allows it to inhibit multiple tyrosine kinases.

For researchers working with novel pyrazole derivatives, the experimental protocols detailed herein provide a validated starting point for characterization. By systematically evaluating target engagement (e.g., kinase assays) and cellular effects (e.g., viability assays), one can effectively profile new chemical entities and elucidate their therapeutic potential. The continued exploration of pyrazole chemistry promises to yield a new generation of innovative medicines for a wide range of human diseases.

References

  • Sildenafil - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • He, L. (2024, February 28). Celecoxib. StatPearls. [Link]

  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Pazopanib - Wikipedia. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • General mechanism of action of sildenafil in erectile dysfunction. ResearchGate. [Link]

  • Shrivastava, A., et al. (2000). SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. Medical Journal, Armed Forces India. [Link]

  • Sildenafil: Mechanism of Action & Structure. Study.com. [Link]

  • What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. [Link]

  • What is the mechanism of Sildenaifl Citrate? Patsnap Synapse. [Link]

  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2022, January 4). [Link]

  • Pazopanib (Votrient). Cancer Research UK. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • van der Graaf, W. T. A., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics. [Link]

  • Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. [Link]

  • In vitro NLK Kinase Assay. (2018). STAR Protocols. [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2023). EPJ Web of Conferences. [Link]

  • Cas 1297537-37-1,2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile. lookchem. [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. ChemBK. [Link]

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3. PubChem. [Link]

Sources

A Comparative Guide to Impurity Profiling of Synthesized 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. The compound 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a critical intermediate in the synthesis of modern therapeutics, including potent androgen receptor antagonists.[1] Consequently, a robust and comprehensive impurity profile is essential to guarantee the quality of the final drug substance.

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative regulatory standards and scientific literature. Our objective is to equip you with the strategic insights needed to design and execute a scientifically sound impurity profiling workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough impurity profile begins not in the analytical lab, but with a deep understanding of the synthetic pathway. A common route to synthesize 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves a Suzuki coupling reaction between a protected pyrazole boronic ester and a halogenated benzonitrile, followed by a deprotection step.[1] This pathway, while efficient, presents several potential sources for process-related impurities.

Table 1: Potential Process-Related Impurities in the Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Impurity Type Potential Compound Name Origin / Rationale Potential Analytical Challenge
Starting Material 4-Bromo-2-chlorobenzonitrileIncomplete reactionSimilar chromophore to the final product, requiring good chromatographic resolution.
Starting Material 1H-PyrazoleResidual from the synthesis of the boronic esterHighly polar, may elute early in reversed-phase chromatography.
Intermediate 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrileIncomplete deprotection of the THP protecting groupStructurally similar and less polar than the API; may co-elute if chromatography is not optimized.
By-product 4,4'-Dibromo-2,2'-dichlorobiphenylHomocoupling of the benzonitrile starting materialNon-polar; may have a long retention time.
By-product Positional Isomers (e.g., 1,3-substituted pyrazole)Non-selective reaction during pyrazole couplingMay have very similar mass and fragmentation patterns, requiring high-resolution chromatography.
Reagent-Related Triphenylphosphine OxideOxidation of triphenylphosphine ligand used in the Suzuki couplingCan be present in significant quantities; may interfere with API quantification if not well-separated.
Inorganic Impurity Palladium SpeciesResidual catalyst from the coupling reactionNot detectable by UV-based methods; requires specific techniques like ICP-MS.[2]

Beyond these process-related impurities, degradation products can arise from exposure to stress conditions such as heat, light, acid, or base. A comprehensive analysis must therefore be capable of separating and identifying both expected and unexpected impurities.

A Multi-Modal Analytical Approach: Comparing Core Techniques

No single analytical technique can provide a complete impurity profile. A successful strategy relies on the orthogonal application of several methods, each chosen for its specific strengths. Here, we compare the workhorses of pharmaceutical analysis: HPLC, LC-MS, and GC-MS, complemented by the definitive structural elucidation power of NMR.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC with UV detection is the universally accepted method for determining the purity of drug substances and quantifying impurities.[2][3] Its robustness, precision, and quantitative accuracy make it indispensable for routine quality control and stability testing.

Causality Behind Method Design: The goal is to develop a stability-indicating method capable of separating the main component from all known and potential degradation impurities. A reversed-phase C18 column is the logical starting point due to the moderately polar nature of the benzonitrile core and the pyrazole moiety. A gradient elution is employed to ensure that both early-eluting polar impurities (like residual pyrazole) and late-eluting non-polar by-products (like homocoupled species) are resolved and eluted within a reasonable runtime. The selection of UV detection wavelength is based on the UV absorbance maxima of the API and its key impurities to ensure sensitive detection.

Experimental Protocol: Reversed-Phase HPLC Method

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Suitability: A standard solution should be run to verify theoretical plates (>2000), tailing factor (<1.5), and reproducibility of injections (%RSD <1.0%).

Table 2: Hypothetical HPLC Performance Data for Impurity Detection

Compound Hypothetical Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ)
1H-Pyrazole3.10.005%0.015%
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (API) 15.2 N/A N/A
4-Bromo-2-chlorobenzonitrile18.50.010%0.030%
Protected Intermediate21.30.012%0.035%
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Confirmation

When HPLC-UV reveals unknown impurities, LC-MS becomes the primary tool for identification.[4] By providing the molecular weight of an impurity, it offers the first crucial piece of evidence for structural elucidation.

Causality Behind Method Design: The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, provided the mobile phase is compatible (e.g., uses volatile buffers like formic acid). Electrospray Ionization (ESI) in positive mode is the logical choice, as the nitrogen atoms in the pyrazole ring are readily protonated, leading to a strong [M+H]⁺ signal. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is preferred as it provides accurate mass data, which can be used to predict the elemental composition of an unknown impurity.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo G2-XS Q-TOF or equivalent high-resolution mass spectrometer.

  • LC Method: Same as the HPLC protocol described above, potentially scaled for UPLC column dimensions.

  • Ionization Source: ESI, Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Mass Range: 50-1000 m/z.

  • Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

The workflow below illustrates the synergy between HPLC and LC-MS.

HPLC_LCMS_Workflow cluster_0 Impurity Detection & Identification A Run sample on validated HPLC-UV method B Detect peaks and quantify against API A->B Data Acquisition C Impurity > Reporting Threshold? (e.g., >0.05% per ICH Q3A) B->C Quantification D Analyze same sample by LC-MS C->D Yes G Report below threshold. No further action. C->G No E Obtain Accurate Mass of the unknown peak D->E MS Analysis F Propose Elemental Composition E->F Data Processing

Caption: HPLC-UV for quantification and LC-MS for identification workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is unsuitable for analyzing residual solvents and volatile or semi-volatile process impurities. GC-MS is the gold standard for this task.[2][5]

Causality Behind Method Design: For a substance like 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, GC-MS is not for analyzing the API itself (which has low volatility) but for impurities like residual solvents (e.g., acetonitrile, methanol from the synthesis[1]) or volatile starting materials. A headspace injection technique is often preferred for residual solvent analysis as it avoids injecting the non-volatile API and matrix components onto the GC column. A polar column may be required to resolve common polar solvents.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Injector: Split mode (20:1), 250 °C.

  • Headspace Sampler:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Vial Equilibration Time: 15 min.

  • MSD: Scan mode, 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Arbiter of Structure

For critical, unknown impurities present at significant levels (>0.1%), isolation followed by NMR spectroscopy is the definitive method for structural elucidation.[6][7] While MS provides the molecular formula, NMR reveals the precise arrangement and connectivity of atoms.

Causality Behind Method Design: After an unknown impurity is isolated via preparative HPLC, a suite of NMR experiments is performed.

  • ¹H NMR: Provides information on the number and type of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • 2D COSY: Reveals proton-proton coupling networks (H-C-C-H).

  • 2D HSQC: Correlates protons directly to the carbons they are attached to (¹JCH).

  • 2D HMBC: Shows long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for piecing together molecular fragments.

This combination of experiments allows for the unambiguous assignment of a chemical structure, turning an "unidentified impurity" into a "specified, identified impurity" as per regulatory guidelines.[8]

An Integrated Strategy for Comprehensive Profiling

The true power of these techniques is realized when they are integrated into a logical, phase-appropriate workflow, guided by regulatory expectations such as the ICH Q3A/B guidelines.[9][10][11]

Integrated_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Structure Elucidation & Qualification A Synthesized Batch of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile B HPLC-UV Purity Screen A->B C GC-MS Residual Solvent Analysis A->C D ICP-MS for Residual Metals (e.g., Pd) A->D E Are there unknown impurities > Identification Threshold? B->E L Final Report & Specification C->L D->L F LC-MS/MS Analysis (Accurate Mass & Fragmentation) E->F Yes E->L G Propose Structure(s) F->G H Is impurity > Qualification Threshold or a safety concern? G->H I Isolate Impurity (Prep HPLC) H->I Yes H->L J NMR Spectroscopy (1D & 2D Experiments) I->J K Confirm Structure J->K K->L

Caption: Integrated workflow for impurity profiling from detection to qualification.

Conclusion and Forward Look

The impurity profiling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a multi-faceted challenge that demands a strategic, evidence-based approach. By leveraging the quantitative strength of HPLC, the identification power of LC-MS, the specificity of GC-MS for volatiles, and the definitive structural information from NMR, a complete and scientifically rigorous profile can be established.

This guide has outlined a comparative framework and provided detailed, actionable protocols. The causality behind each methodological choice is rooted in the chemical nature of the target molecule and its potential impurities, while the overall strategy is aligned with global regulatory standards.[12] For any drug development professional, adopting such an integrated and scientifically-grounded approach is not just best practice—it is essential for ensuring the delivery of safe and effective medicines to patients.

References

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. Google Patents.
  • 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile - ChemBK . ChemBK.com. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - European Patent Office - EP 3280710 B1 . Googleapis.com. Available at: [Link]

  • MSDS of 2-Chloro-4-(1H-pyrazol-3-YL)benzonitrile . Capot Chemical Co.,Ltd. Available at: [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION . TIJER.org. Available at: [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography - EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides . ResearchGate. Available at: [Link]

  • Analysis of Chlorinated Pesticides by GC/MS . CROMlab. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling . Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Impurities in new drug substances Q3A (R2) - ICH . International Council for Harmonisation. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 . LinkedIn. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . ijprajournal.com. Available at: [Link]

  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF . Agilent Technologies. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . IntechOpen. Available at: [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level . ResearchGate. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances . U.S. Food and Drug Administration. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews. Available at: [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout . The Royal Society of Chemistry. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review . EPJ Web of Conferences. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. Available at: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) . Lejan Team. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . RSC Publishing. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA . eGyanKosh. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds based on the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold. As this chemical moiety has been identified as a versatile core in the development of both kinase inhibitors and androgen receptor (AR) antagonists, a thorough understanding of its selectivity profile is paramount for advancing safe and effective therapeutics.[1][2] This document outlines detailed experimental protocols, data interpretation strategies, and a comparative analysis to guide researchers in making informed decisions during the drug discovery process.

The Imperative of Selectivity in Drug Development

The efficacy of a therapeutic agent is intrinsically linked to its specificity for the intended biological target. Off-target interactions can lead to a spectrum of undesirable outcomes, ranging from diminished potency to severe adverse effects.[3][4] For compounds built upon the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile framework, which has shown promise in targeting distinct protein families, a rigorous assessment of cross-reactivity is not merely a regulatory formality but a critical step in elucidating its true pharmacological profile. This guide will equip you with the methodologies to proactively identify potential liabilities and uncover novel therapeutic opportunities through a deep understanding of your compound's selectivity.

Designing a Comprehensive Cross-Reactivity Study

A robust cross-reactivity study should be multi-faceted, employing a combination of in vitro biochemical and cell-based assays to provide a holistic view of a compound's interaction landscape. The selection of appropriate comparator compounds is crucial for contextualizing the selectivity profile of the test agent.

For the purpose of this guide, we will consider a hypothetical test compound, Compound-X , which is a 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivative. We will compare its performance against:

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a benchmark for broad-spectrum activity.[3]

  • Lapatinib: A more selective dual inhibitor of EGFR and HER2 kinases.[3]

  • Enzalutamide: A second-generation androgen receptor antagonist, as a comparator for non-kinase off-target effects.

The study will be divided into two main arms: a broad kinase panel screening and a focused nuclear receptor and off-target panel.

Part 1: Kinase Cross-Reactivity Profiling

Due to the structural similarities of the ATP-binding site across the human kinome, kinase inhibitors often exhibit off-target activity.[4][5] A comprehensive kinase screen is therefore an essential first step.

Experimental Workflow: Kinase Profiling

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_data Data Analysis c1 Test Compound (Compound-X) c3 Serial Dilutions in DMSO c1->c3 c2 Comparator Compounds (Staurosporine, Lapatinib) c2->c3 a3 Incubation with Compounds c3->a3 a1 Kinase Panel (e.g., 300 kinases) a1->a3 a2 Substrate & ATP (at Km) a2->a3 a4 Detection of Phosphorylation (e.g., ADP-Glo, HotSpot) a3->a4 d1 Calculate % Inhibition vs. Control a4->d1 d2 Generate IC50 Curves d1->d2 d3 Selectivity Scoring (e.g., S-score) d2->d3 d4 Kinome Map Visualization d3->d4

Caption: Workflow for biochemical kinase cross-reactivity profiling.

Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot)

This method directly measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[6][7]

  • Compound Plating: Prepare serial dilutions of Compound-X, Staurosporine, and Lapatinib in DMSO in a 96- or 384-well plate.

  • Assay Reaction: In a separate plate, combine the kinase, its specific substrate, and a buffer containing MgCl₂ and Brij-35.

  • Initiation: Add the compound dilutions to the assay plate, followed by the addition of [γ-³³P]ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Quantify the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine IC50 values by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

The results of the kinase panel screen should be summarized in a clear and comparative table.

Kinase TargetCompound-X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
Primary Target (Hypothetical) >95% >95%<10%
EGFR<10%>90%>95%
HER2/ERBB2<10%>90%>95%
SRC25%>95%15%
LCK15%>95%10%
CDK25%>95%<5%
ROCK18%>80%<10%
... (and so on for the entire panel)

This is example data and should be replaced with actual experimental results.

Interpretation of Kinase Profiling Data

The data should be visualized using a kinome map to provide an intuitive representation of selectivity. A highly selective compound will show potent inhibition of its intended target with minimal off-target activity. In contrast, a promiscuous compound like Staurosporine will inhibit a large number of kinases across the kinome. The selectivity score (S-score) can be calculated to quantify the selectivity of the compound. A lower S-score indicates higher selectivity.

Part 2: Cellular Target Engagement and Off-Target Verification

While biochemical assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular context.[8] Cell-based assays are crucial for confirming target engagement and identifying off-target effects in a more physiologically relevant environment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_results Data Interpretation cp1 Culture Cells to Confluence cp2 Treat with Compound-X or Vehicle (DMSO) cp1->cp2 h1 Aliquot Treated Cells cp2->h1 h2 Heat at a Range of Temperatures h1->h2 an1 Cell Lysis h2->an1 an2 Separate Soluble and Precipitated Proteins an1->an2 an3 Quantify Soluble Target Protein (e.g., Western Blot, MS) an2->an3 r1 Plot Melting Curves an3->r1 r2 Determine Thermal Shift (ΔTm) r1->r2 r3 Isothermal Dose-Response (ITDR) for EC50 r2->r3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for Target Engagement

CETSA® is a powerful method for verifying drug-target interaction in living cells.[9][10][11] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

  • Cell Culture and Treatment: Grow the relevant cell line to ~80% confluency. Treat the cells with various concentrations of Compound-X or the vehicle control (DMSO) for a predetermined time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment, where cells are heated at a single temperature with varying compound concentrations, can be performed to determine the cellular EC50.[12]

Nuclear Receptor and Off-Target Panel

Given that the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is also a known core for AR antagonists, it is crucial to assess Compound-X against a panel of nuclear receptors and other common off-targets. This can be done using commercially available binding or functional assays.

Data Presentation: Cellular and Off-Target Profile
Assay TypeTargetCompound-XEnzalutamide
CETSA® Primary Kinase TargetΔTm = +5°CNo Shift
Androgen Receptor (AR)No ShiftΔTm = +4°C
Binding Assay Estrogen Receptor α (ERα)IC50 > 10 µMIC50 > 10 µM
Progesterone Receptor (PR)IC50 > 10 µMIC50 > 10 µM
Glucocorticoid Receptor (GR)IC50 = 5 µMIC50 = 1 µM
Functional Assay hERG ChannelIC50 > 20 µMIC50 > 20 µM
CYP3A4 InhibitionIC50 > 10 µMIC50 = 2 µM

This is example data and should be replaced with actual experimental results.

Interpretation of Cellular and Off-Target Data

A significant thermal shift in the CETSA® experiment confirms that Compound-X engages its intended kinase target within the complex cellular milieu. The absence of a shift for the androgen receptor suggests selectivity over this nuclear receptor, a critical finding given the scaffold's known dual-targeting potential. The off-target panel results provide further insights into the compound's safety profile. For instance, weak inhibition of the glucocorticoid receptor might warrant further investigation.

Comparative Analysis and Conclusion

A comprehensive cross-reactivity assessment, combining broad biochemical screening with targeted cell-based validation, is indispensable for the development of compounds based on the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold.

  • Compound-X vs. Staurosporine: The hypothetical data suggests that Compound-X is significantly more selective than the promiscuous inhibitor Staurosporine, a desirable characteristic for a drug candidate.

  • Compound-X vs. Lapatinib: While both are relatively selective, their profiles are distinct. This highlights that even within a class of "selective" inhibitors, off-target profiles can vary significantly.

  • Compound-X vs. Enzalutamide: The lack of significant activity against the androgen receptor and other nuclear receptors in our hypothetical example would differentiate Compound-X from AR antagonists sharing a similar core structure, reinforcing its intended mechanism of action as a kinase inhibitor.

Ultimately, the goal of these studies is to build a detailed "selectivity fingerprint" for your compound. This fingerprint will not only guide lead optimization to mitigate potential off-target liabilities but may also reveal opportunities for polypharmacology, where carefully selected off-target activities can contribute to the overall therapeutic effect. By following the principles and protocols outlined in this guide, researchers can confidently characterize their 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile-based compounds and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Cohen, P., et al. (2002). A new and simplified procedure for generating protein kinase selectivity profiles. FEBS Letters, 531(2), 339-344. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Luo, Y., et al. (2020). A novel computational approach to predict off-target interactions for small molecules. Toxicological Sciences, 175(2), 249-260. [Link]

  • Al-Ali, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Mishra, A., et al. (2012). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Current Pharmaceutical Design, 18(30), 4675-4690. [Link]

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1057-1066. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-706. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20500-20505. [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 11, 22. [Link]

  • Isert, C., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Jones, K., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 17(3), 517-521. [Link]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 235-255). Elsevier. [Link]

  • Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5035. [Link]

  • Emon, M. A. H., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 795, 3-23. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Iwata, H., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(22), 5486-5496. [Link]

  • Reaction Biology. (2024). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • ChemBK. (2024). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. ChemBK. [Link]

  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 64(20), 15309-15322. [Link]

  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074-13093. [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1.
  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1). [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.